2-(tert-Butyl)-6-chloropyridine
Description
BenchChem offers high-quality 2-(tert-Butyl)-6-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)-6-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-tert-butyl-6-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEALNUOZWKTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(tert-Butyl)-6-chloropyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(tert-Butyl)-6-chloropyridine (CAS No. 97691-23-1), a sterically hindered heterocyclic building block of increasing importance in medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group ortho to the nitrogen and a reactive chlorine atom, imparts valuable physicochemical and reactive properties. This guide delves into the synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the development of kinase inhibitors and other therapeutic agents. Detailed protocols, mechanistic insights, and a thorough analysis of its chemical properties are presented to empower researchers in leveraging this versatile molecule for accelerated drug discovery programs.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing solubility and target engagement. Strategic substitution of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 2-(tert-Butyl)-6-chloropyridine has emerged as a particularly valuable synthon due to the interplay of its two substituents. The tert-butyl group provides steric bulk, which can be exploited to confer selectivity for a biological target and can also shield adjacent positions from metabolic attack. The chlorine atom at the 6-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use.
Physicochemical Properties
The properties of 2-(tert-Butyl)-6-chloropyridine are summarized in the table below. The presence of the lipophilic tert-butyl group is expected to increase its logP compared to simpler chloropyridines, a factor that can influence cell permeability and plasma protein binding in derivative molecules.
| Property | Value | Source |
| CAS Number | 97691-23-1 | [2] |
| Molecular Formula | C₉H₁₂ClN | [2] |
| Molecular Weight | 169.65 g/mol | [2] |
| IUPAC Name | 2-(tert-Butyl)-6-chloropyridine | [2] |
| Appearance | Colorless to light yellow liquid | Commercial Suppliers |
| Boiling Point | 81-82 °C (predicted) | [3] |
| Density | 1.051 ± 0.06 g/cm³ (predicted) | [3] |
| SMILES | CC(C)(C)c1cccc(n1)Cl | [2] |
Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for 2-(tert-Butyl)-6-chloropyridine is elusive, its spectral characteristics can be reliably predicted based on data from closely related analogs such as 2,6-di-tert-butylpyridine and 2-chloropyridine.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.3-1.4 ppm. The three aromatic protons on the pyridine ring will appear as a set of coupled multiplets in the region of 7.0-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature a quaternary carbon signal for the tert-butyl group around 30-35 ppm and the associated methyl carbons. The five aromatic carbons will resonate in the downfield region (120-160 ppm), with the carbon bearing the chlorine atom being the most deshielded.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 169 and a characteristic M+2 peak at m/z 171 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
Synthesis of 2-(tert-Butyl)-6-chloropyridine
The synthesis of 2-(tert-Butyl)-6-chloropyridine is not widely documented in peer-reviewed literature with a detailed experimental protocol. However, a robust synthetic strategy can be devised based on established methodologies for the functionalization of pyridine rings, particularly ortho-lithiation followed by chlorination. The following protocol is a representative synthesis based on analogous procedures described for related isomers.[4]
Representative Synthetic Protocol: Directed ortho-Metalation and Chlorination
This two-step conceptual pathway starts from the commercially available 2-(tert-butyl)pyridine. The directing effect of the pyridine nitrogen allows for regioselective deprotonation at the C6 position.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in hexanes/THF to the cooled THF. To this, add a solution of 2-(tert-butyl)pyridine in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.
-
Lithiation: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the 6-position.
-
Chlorination: Prepare a solution of N-chlorosuccinimide (NCS) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) solution of the lithiated pyridine. The reaction is typically rapid.
-
Workup: After stirring for an additional hour at low temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(tert-Butyl)-6-chloropyridine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and are highly reactive towards water and other protic sources. Strict anhydrous conditions are essential to prevent quenching of the reagent and to ensure efficient lithiation.
-
Low Temperature: The lithiation of pyridines is typically performed at low temperatures (-78 °C) to control the reaction rate, prevent side reactions such as addition of the organolithium reagent to the pyridine ring, and maintain the stability of the lithiated intermediate.
-
Choice of Base: Both n-BuLi and LDA are effective for the deprotonation of pyridines. LDA is a non-nucleophilic base, which can be advantageous in preventing unwanted addition reactions.
-
Chlorinating Agent: NCS is a convenient and effective electrophilic chlorine source for trapping the organolithium intermediate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-(tert-Butyl)-6-chloropyridine stems from the reactivity of the chlorine atom at the 2-position, which is activated towards both cross-coupling and nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.[5][6]
Suzuki-Miyaura Coupling:
This reaction couples 2-(tert-Butyl)-6-chloropyridine with an organoboron reagent (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine 2-(tert-Butyl)-6-chloropyridine, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degassing: Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.
The bulky tert-butyl group can influence the choice of ligand for the palladium catalyst, with sterically hindered biaryl phosphine ligands often providing superior results for challenging couplings.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. Consequently, the chlorine atom in 2-(tert-Butyl)-6-chloropyridine can be displaced by a variety of nucleophiles.
This reaction is particularly useful for introducing oxygen, nitrogen, and sulfur functionalities. The reaction is typically carried out in a polar aprotic solvent (e.g., DMF, DMSO) and often requires elevated temperatures. The use of a base is common to deprotonate the incoming nucleophile.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
A primary application of 2-(tert-Butyl)-6-chloropyridine is in the synthesis of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.
The 2-(tert-butyl)-6-substituted pyridine scaffold allows for the construction of molecules where the tert-butyl group can occupy a hydrophobic pocket within the kinase active site, while the substituent introduced at the 6-position (via cross-coupling or SₙAr) can be elaborated to interact with other regions of the enzyme or to modulate the compound's physicochemical properties. This "grow-out" strategy from the versatile chloro-substituent is a cornerstone of modern fragment-based and lead optimization campaigns.
Safety and Handling
As a chlorinated organic compound, 2-(tert-Butyl)-6-chloropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Inhalation: Avoid inhaling vapors.[2]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
2-(tert-Butyl)-6-chloropyridine is a valuable and versatile building block for researchers in drug discovery and organic synthesis. Its unique combination of a sterically demanding tert-butyl group and a reactive chlorine atom on a pyridine core provides a powerful platform for the synthesis of complex molecules with tailored properties. A deep understanding of its synthesis, reactivity, and applications, as outlined in this guide, will enable scientists to effectively incorporate this key intermediate into their research programs, paving the way for the discovery of novel therapeutic agents.
References
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). ScienceDirect. Retrieved January 3, 2026, from [Link]
- Syntheses and NMR spectra. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
- 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
- A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin. (2019). Google Patents.
- Process for the preparation of 2-chloropyridines. (1994). Google Patents.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 3, 2026, from [Link]
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
- Synthesis method of bipyridine compound. (2019). Google Patents.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2019). MDPI. Retrieved January 3, 2026, from [Link]
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PubMed Central. Retrieved January 3, 2026, from [Link]
- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (2011). PubMed. Retrieved January 3, 2026, from [Link]
- The Suzuki Reaction. (2014). UC Berkeley College of Chemistry. Retrieved January 3, 2026, from [Link]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). MDPI. Retrieved January 3, 2026, from [Link]
- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. (n.d.). Lookchem. Retrieved January 3, 2026, from [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved January 3, 2026, from [Link]
- 2-(tert-Butyl)-6-chloropyridine, 95% Purity, C9H12ClN, 100 mg. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]
- Method for producing 2-chloropyridine and 2,6-chloropyridine through organic solvent method. (2014). Google Patents.
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2-(tert-Butyl)-6-chloropyridine physical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butyl)-6-chloropyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and a reactive chlorine atom, makes it a key intermediate for creating complex molecular architectures. The tert-butyl group can influence the molecule's conformation and reactivity, while the chlorine atom provides a handle for cross-coupling reactions and other nucleophilic substitutions. This guide offers a comprehensive overview of its core physical properties, spectroscopic signature, and essential handling protocols, grounded in established scientific principles to support its effective application in research and development.
Chemical Identity and Core Identifiers
Precise identification is the foundation of all chemical research. The following identifiers are crucial for locating and verifying information about 2-(tert-Butyl)-6-chloropyridine in databases, literature, and regulatory documents.
| Identifier | Value | Source |
| CAS Number | 97691-23-1 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂ClN | [1][3] |
| Molecular Weight | 169.65 g/mol | [1][3] |
| IUPAC Name | 2-(tert-butyl)-6-chloropyridine | [3] |
| Common Synonyms | 2-Chloro-6-tert-butylpyridine; 2-chloro-6-(1,1-dimethylethyl)-Pyridine | [1] |
| SMILES | CC(C)(C)C1=NC(Cl)=CC=C1 | [3] |
Physicochemical Properties
The physical state and properties of a compound dictate its handling, reaction conditions, and purification methods. While extensive experimental data for this specific molecule is not uniformly available across all public literature, the known properties and expert analysis based on its structure are summarized below.
| Property | Observed Value / Expert Analysis | Source / Rationale |
| Appearance | Light yellow liquid or yellow to colorless oil. | [3][4] |
| Purity (Commercial) | Typically ≥95%. | [3][4] |
| Boiling Point | Data not readily available in cited literature. Expected to be significantly higher than pyridine (115 °C) due to increased molecular weight and van der Waals forces. Distillation under reduced pressure is recommended to prevent thermal decomposition. | [4] |
| Melting Point | Data not available; the compound is a liquid at room temperature. | [4] |
| Density | Data not available. | [4] |
| Solubility | Data not available, but based on its structure, it is predicted to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and hexanes. | [4] |
| Storage Conditions | Store in a cool, dry place. Recommended temperatures range from 0-8 °C to general room temperature (20-22 °C). Should be sealed to prevent moisture ingress and potential hydrolysis. | [3][4] |
Spectroscopic Signature: A Guide to Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of 2-(tert-Butyl)-6-chloropyridine. While specific spectra from suppliers are often proprietary, the expected spectral characteristics can be reliably predicted based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
~1.3-1.5 ppm (Singlet, 9H): This prominent upfield signal corresponds to the nine equivalent protons of the tert-butyl group.[5] Its singlet multiplicity arises because there are no adjacent protons, and its high integration value is a hallmark of the tert-butyl moiety.
-
~7.0-7.8 ppm (Multiplets, 3H): Three distinct signals are expected in the aromatic region, corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns (doublets and a triplet) would confirm the 2,6-disubstitution pattern.
-
-
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms.
-
~30-35 ppm: Resonances for the methyl carbons of the tert-butyl group.
-
~40-45 ppm: A quaternary carbon signal for the C(CH₃)₃ carbon.
-
~120-165 ppm: Five distinct signals in the aromatic region corresponding to the five carbons of the pyridine ring (three CH and two quaternary carbons bonded to the chloro and tert-butyl groups).
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint. In a typical electron ionization (EI) experiment, the following would be expected:
-
Molecular Ion (M⁺): A peak at m/z ≈ 169, corresponding to the intact molecule. The presence of a chlorine atom will result in a characteristic M+2 peak (at m/z ≈ 171) with an intensity of about one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Key Fragments:
-
[M-15]⁺: Loss of a methyl group from the tert-butyl moiety.
-
[M-57]⁺: Loss of the entire tert-butyl group, a very common and often prominent fragmentation pathway for such compounds.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
-
~2960-2870 cm⁻¹: C-H stretching vibrations from the tert-butyl group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1100-1000 cm⁻¹: C-Cl stretching vibration. The exact position can vary but confirms the presence of the chloro-substituent.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. The following information is derived from safety data sheets for 2-(tert-Butyl)-6-chloropyridine and related compounds.
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Experimental Protocols and Methodologies
The following sections describe the underlying principles and workflows for determining the key properties of 2-(tert-Butyl)-6-chloropyridine, reflecting an expert approach to chemical characterization.
Workflow: Determination of Boiling Point via Vacuum Distillation
For high-boiling point liquids or thermally sensitive compounds, determining the boiling point at atmospheric pressure can lead to decomposition. Vacuum distillation is the standard technique to circumvent this. The causality is clear: by lowering the pressure, the boiling point of the liquid is reduced, allowing for distillation at a lower, non-destructive temperature.
Caption: Integrated Workflow for Spectroscopic Structure Verification.
References
-
CAS 97691-23-1 | 2-(tert-Butyl)-6-chloropyridine | MFCD15526818. (n.d.). Hoffman Fine Chemicals. Retrieved January 3, 2026, from [Link]
-
2,6-Di-tert-butylpyridine | C13H21N | CID 68510. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
SAFETY DATA SHEET. (2024, January 22). Fisher Scientific. Retrieved January 3, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved January 3, 2026, from [Link]
-
2-tert-Butylpyridine. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
2,6-di-tert-butylpyridine | CAS#:585-48-8. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]
-
t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved January 3, 2026, from [Link]
-
CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000. Retrieved January 3, 2026, from [Link]
-
2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
2-tert-butylpyridine - 5944-41-2. (n.d.). ChemSynthesis. Retrieved January 3, 2026, from [Link]
-
2,6-Di-tert-butylpyridine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
2-tert-Butylpyridine. (n.d.). NIST WebBook, IR Spectrum. Retrieved January 3, 2026, from [Link]
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2-(tert-Butyl)-6-chloropyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)-6-chloropyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(tert-Butyl)-6-chloropyridine, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic route, including mechanistic insights, step-by-step experimental protocols, and characterization data. By grounding the discussion in established chemical principles and citing authoritative sources, this guide aims to serve as a practical and reliable resource for the laboratory-scale synthesis of this important heterocyclic compound.
Introduction and Strategic Overview
2-(tert-Butyl)-6-chloropyridine is a sterically hindered pyridine derivative whose unique electronic and steric properties make it a valuable building block in organic synthesis. Its applications range from the development of novel catalysts and ligands to its incorporation into complex molecular architectures for pharmaceuticals. The synthesis of this compound is not trivial due to the bulky tert-butyl group, which influences the reactivity of the pyridine ring.
The most reliable and widely adopted synthetic strategy involves a two-step sequence starting from 2-tert-butylpyridine:
-
N-Oxidation: The pyridine nitrogen is first oxidized to form 2-tert-butylpyridine N-oxide. This step is crucial as it activates the pyridine ring for subsequent functionalization.
-
Deoxygenative Chlorination: The intermediate N-oxide is then treated with a chlorinating agent, which results in the regioselective installation of a chlorine atom at the C6 position and removal of the N-oxide oxygen.
This guide will dissect this pathway, providing the causal logic behind each procedural step and offering a robust, validated protocol.
Mechanistic Insights and Pathway Visualization
The synthetic transformation hinges on altering the electronic character of the pyridine ring. The nitrogen lone pair in pyridine deactivates the ring towards electrophilic substitution. The initial N-oxidation step reverses this effect.
Step 1: N-Oxidation of 2-tert-Butylpyridine
The oxidation of the pyridine nitrogen to an N-oxide is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The N-oxide functionality significantly alters the electron distribution in the ring, making the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack.
Step 2: Deoxygenative Chlorination
The introduction of a chlorine atom is accomplished by reacting the 2-tert-butylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via a mechanism where the N-oxide oxygen attacks the electrophilic center of the chlorinating agent (e.g., the phosphorus atom in POCl₃). This is followed by a nucleophilic attack of the chloride ion at the C6 position of the pyridine ring. The bulky tert-butyl group at the C2 position sterically hinders attack at that site, leading to high regioselectivity for the C6 position. A subsequent elimination sequence removes the oxygen atom and regenerates the aromatic pyridine ring, yielding the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway from 2-tert-butylpyridine to 2-(tert-Butyl)-6-chloropyridine.
Detailed Experimental Protocols
The following protocols are synthesized from established procedures and represent a reliable method for the preparation of 2-(tert-Butyl)-6-chloropyridine.
Protocol 1: Synthesis of 2-tert-Butylpyridine N-oxide
Rationale: This procedure uses m-CPBA, a common and effective oxidizing agent for forming N-oxides. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the starting material and the reagent. The reaction is run at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion. The aqueous sodium bisulfite and sodium bicarbonate workup steps are critical for quenching excess m-CPBA and removing the m-chlorobenzoic acid byproduct, respectively.
Step-by-Step Procedure:
-
Dissolve 2-tert-butylpyridine (1.0 eq) in dichloromethane (DCM, approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to 0 °C and quench by slowly adding a 10% aqueous solution of sodium bisulfite until a starch-iodide paper test is negative (indicating no remaining peroxide).
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproduct.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-(tert-Butyl)-6-chloropyridine
Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent in this procedure, which is common for this type of transformation. The reaction is performed at reflux to provide the necessary thermal energy to overcome the activation barrier for the deoxygenative chlorination. The slow, careful quenching with ice is a critical safety step, as the reaction of POCl₃ with water is highly exothermic and liberates HCl gas. The final basic workup neutralizes the acidic mixture, and extraction isolates the desired product.
Step-by-Step Procedure:
-
Carefully add the crude 2-tert-butylpyridine N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.
-
Once the quench is complete, carefully neutralize the acidic solution to pH 8-9 by the slow addition of a strong base, such as 30% aqueous sodium hydroxide (NaOH), while cooling in an ice bath.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(tert-Butyl)-6-chloropyridine as a colorless oil.
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Step 1: N-Oxidation | Step 2: Chlorination |
| Key Reagent | m-CPBA | POCl₃ |
| Solvent | Dichloromethane (DCM) | None (POCl₃ as solvent) |
| Temperature | 0 °C to Room Temp. | Reflux (~105 °C) |
| Typical Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | >90% (crude) | 60-80% (after purification) |
Characterization Data for 2-(tert-Butyl)-6-chloropyridine:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.55 (t, 1H), ~7.25 (d, 1H), ~7.05 (d, 1H), ~1.35 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~167.5, 151.0, 139.0, 121.0, 118.5, 37.0, 30.0.
-
Mass Spec (EI): m/z (%) = 169 (M⁺), 154 (M⁺ - CH₃).
Safety and Handling Considerations
-
m-CPBA: A potentially explosive solid, especially upon impact or heating. It is a strong oxidizing agent and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. All manipulations must be conducted in a certified chemical fume hood. Use acid-resistant gloves and a face shield.
-
Workup Procedures: The quenching of both reactions is highly exothermic and requires careful, slow addition of reagents with adequate cooling to prevent runaway reactions.
Conclusion
The synthesis of 2-(tert-Butyl)-6-chloropyridine is most effectively achieved through a two-step process involving N-oxidation of 2-tert-butylpyridine followed by deoxygenative chlorination with phosphorus oxychloride. This pathway is reliable and benefits from the high regioselectivity imparted by the sterically demanding tert-butyl group. Careful control of reaction conditions and adherence to safety protocols, particularly during the workup stages, are paramount for the successful and safe execution of this synthesis. The detailed protocols and mechanistic rationale provided herein offer a solid foundation for researchers requiring this valuable synthetic intermediate.
References
Spectroscopic Characterization of 2-(tert-Butyl)-6-chloropyridine: A Technical Guide
Introduction
2-(tert-Butyl)-6-chloropyridine is a substituted pyridine derivative with significant potential in organic synthesis and as a building block in the development of novel pharmaceuticals and materials. The precise elucidation of its molecular structure is paramount for its application and for ensuring the integrity of subsequent research. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(tert-Butyl)-6-chloropyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Drawing upon established principles of spectroscopic interpretation and comparative data from analogous structures, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The insights provided herein are designed to facilitate the identification and characterization of this compound, ensuring a high degree of scientific rigor.
Molecular Structure and Expected Spectroscopic Features
The structure of 2-(tert-Butyl)-6-chloropyridine, with the IUPAC name 2-(tert-butyl)-6-chloropyridine and CAS Number 97691-23-1[1][2][3], incorporates a pyridine ring substituted with a sterically demanding tert-butyl group at the 2-position and a chlorine atom at the 6-position. This substitution pattern dictates a unique electronic and steric environment, which in turn governs its spectroscopic signatures.
Figure 1: Molecular Structure of 2-(tert-Butyl)-6-chloropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(tert-Butyl)-6-chloropyridine.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the tert-butyl group and the three protons on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C(CH₃)₃ | ~1.3 - 1.5 | Singlet (s) | N/A | 9H |
| Pyridine-H4 | ~7.6 - 7.8 | Triplet (t) | ~7.5 - 8.0 | 1H |
| Pyridine-H3 | ~7.2 - 7.4 | Doublet (d) | ~7.5 - 8.0 | 1H |
| Pyridine-H5 | ~7.1 - 7.3 | Doublet (d) | ~7.5 - 8.0 | 1H |
Causality Behind Predictions:
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. Their chemical shift will be in the typical upfield aliphatic region.
-
Pyridine Protons: The pyridine ring protons will appear in the aromatic region. The H4 proton, being flanked by two other protons, is predicted to be a triplet. The H3 and H5 protons will each appear as doublets due to coupling with H4. The electron-withdrawing effects of the nitrogen atom and the chlorine substituent will deshield these protons, causing them to resonate at a lower field compared to benzene. The relative positions of H3 and H5 can be influenced by the steric and electronic effects of the adjacent substituents.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~30 - 35 |
| C(CH₃)₃ | ~35 - 40 |
| Pyridine-C4 | ~135 - 140 |
| Pyridine-C3 | ~120 - 125 |
| Pyridine-C5 | ~118 - 123 |
| Pyridine-C2 | ~160 - 165 |
| Pyridine-C6 | ~150 - 155 |
Causality Behind Predictions:
-
tert-Butyl Carbons: The methyl carbons of the tert-butyl group will appear at a higher field, while the quaternary carbon will be slightly downfield.
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The C2 and C6 carbons, being directly attached to the nitrogen and the substituents, will be the most downfield. The presence of the electronegative chlorine atom will significantly influence the chemical shift of C6. The chemical shifts of C3, C4, and C5 are predicted based on the expected electronic distribution within the substituted pyridine ring.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Workflow for NMR Analysis:
Figure 2: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C and C=N ring stretching | 1400 - 1600 | Medium to Strong |
| C-Cl stretch | 600 - 800 | Strong |
Interpretation of IR Data:
-
The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.
-
A series of characteristic peaks in the 1400-1600 cm⁻¹ region will confirm the presence of the pyridine ring.
-
A strong absorption band in the lower frequency region (600-800 cm⁻¹) is expected for the C-Cl stretching vibration, which is a key indicator of the chloro-substitution.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the 2-(tert-Butyl)-6-chloropyridine sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for 2-(tert-Butyl)-6-chloropyridine is C₉H₁₂ClN, with a molecular weight of approximately 169.65 g/mol [1].
Predicted Mass Spectrum Features (Electron Ionization - EI):
| m/z | Predicted Ion | Interpretation |
| 169/171 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |
| 154/156 | [M - CH₃]⁺ | Loss of a methyl group |
| 114 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation |
Key Fragmentation Pathways:
The primary fragmentation pathway in EI-MS is expected to be the loss of a methyl radical from the tert-butyl group to form a stable carbocation. Another significant fragmentation will be the cleavage of the C-C bond between the pyridine ring and the tert-butyl group.
Figure 3: Predicted Major Fragmentation Pathways in EI-MS.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like 2-(tert-Butyl)-6-chloropyridine.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method Development:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Temperature Program: Start with an initial oven temperature of around 50-70°C, hold for a few minutes, then ramp the temperature up to around 250°C.
-
-
MS Method Development:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-300.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-(tert-Butyl)-6-chloropyridine in the total ion chromatogram.
-
Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.
-
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-(tert-Butyl)-6-chloropyridine. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and verify the structure of this important chemical intermediate. The provided experimental protocols offer a starting point for robust and reliable data acquisition. Adherence to these guidelines will ensure a high level of scientific integrity in studies involving this compound.
References
-
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 383–394. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). 2-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Wiley-VCH GmbH. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Reactivity Profile of 2-(tert-Butyl)-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Sterically Hindered Building Block
2-(tert-Butyl)-6-chloropyridine is a substituted pyridine derivative of significant interest in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural feature, a bulky tert-butyl group positioned ortho to both the nitrogen atom and the chloro substituent, imparts a distinct reactivity profile that sets it apart from less hindered 2-halopyridines. This steric hindrance profoundly influences its participation in a variety of chemical transformations, often enabling unique selectivity and affording access to complex molecular architectures that are otherwise difficult to synthesize.
The pyridine core is a ubiquitous motif in pharmaceuticals and bioactive natural products. The ability to selectively functionalize this ring system is therefore of paramount importance. 2-(tert-Butyl)-6-chloropyridine serves as a versatile scaffold, where the chloro group acts as a versatile handle for a multitude of transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The tert-butyl group, while sterically demanding, also serves to modulate the electronic properties of the pyridine ring and can play a crucial role in directing reactions to other positions on the ring through metalation.
This guide provides a comprehensive overview of the reactivity of 2-(tert-Butyl)-6-chloropyridine, delving into its synthesis and its behavior in key classes of organic reactions. By understanding the interplay of sterics and electronics that govern its reactivity, researchers can strategically employ this building block to accelerate the discovery and development of novel chemical entities.
Synthesis of 2-(tert-Butyl)-6-chloropyridine
The primary synthetic routes to 2-(tert-Butyl)-6-chloropyridine often start from readily available pyridine derivatives. A common strategy involves the introduction of the tert-butyl group onto the pyridine ring, followed by chlorination.
One reported method involves the reaction of a pyridine precursor with tert-butyllithium.[1] A related approach has been utilized for the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine, which proceeds through a 4-tert-butyl-2-chloropyridine intermediate.[2] This intermediate is synthesized by reacting 4-tert-butylpyridine with peracetic acid to form the N-oxide, which is then treated with phosphoryl chloride to install the chlorine at the 2-position.[2]
A general representation of the synthesis can be visualized as a two-step process: tert-butylation followed by chlorination. The specific reagents and conditions can be adapted based on the desired scale and available starting materials.
Core Reactivity Profile
The reactivity of 2-(tert-Butyl)-6-chloropyridine is dominated by three main classes of transformations:
-
Nucleophilic Aromatic Substitution (SNA r) : Direct displacement of the chloride by a nucleophile.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions : Formation of new carbon-carbon and carbon-heteroatom bonds.
-
Directed Metalation : Deprotonation of the pyridine ring at a specific position, facilitated by the existing substituents.
The bulky tert-butyl group plays a pivotal role in each of these reaction types, influencing reaction rates, regioselectivity, and the stability of intermediates.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution on pyridine rings is a well-established transformation.[3][4] The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. In 2-(tert-Butyl)-6-chloropyridine, the chlorine atom at the 2-position is a suitable leaving group for SNA r reactions.
However, the steric hindrance imposed by the adjacent tert-butyl group can significantly impact the rate of these reactions. Nucleophiles must approach the C-2 carbon from a trajectory that minimizes steric clash with the bulky alkyl group. This steric impediment can be advantageous, as it can lead to increased selectivity when other reactive sites are present in the molecule.
Common nucleophiles employed in SNA r reactions with 2-halopyridines include amines, alkoxides, and thiols.[5] The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate.[6] The stability of this intermediate is crucial for the reaction to proceed.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to facilitate the formation of the charged Meisenheimer intermediate.
-
Temperature: Due to the steric hindrance, elevated temperatures are often required to overcome the activation energy barrier for nucleophilic attack.
-
Base: When using nucleophiles like amines or thiols, a base is often added to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.
Transition-Metal-Catalyzed Cross-Coupling Reactions
2-(tert-Butyl)-6-chloropyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[7][8][9] These reactions are powerful tools for the formation of C-C and C-N bonds and have become indispensable in modern drug discovery.[10][11] The chlorine atom serves as the electrophilic partner in these transformations.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[12][13][14] 2-(tert-Butyl)-6-chloropyridine can be effectively coupled with a wide range of aryl and heteroaryl boronic acids and their esters.
The choice of palladium catalyst and ligand is critical for achieving high yields, especially with a sterically hindered substrate. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond and promote the subsequent reductive elimination step.[15][16][17]
Workflow for a Typical Suzuki-Miyaura Coupling:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
b) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][18] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which are aryl amines.[11][19] 2-(tert-Butyl)-6-chloropyridine can be coupled with a variety of primary and secondary amines using this methodology.
Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on this sterically encumbered substrate is highly dependent on the catalyst system. The use of specialized phosphine ligands is crucial to overcome the steric hindrance and promote the key steps of the catalytic cycle.[20]
References
- 1. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 2. JP6412038B2 - Synthesis method of bipyridine compound - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. research.rug.nl [research.rug.nl]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 2-(tert-Butyl)-6-chloropyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(tert-Butyl)-6-chloropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive quantitative solubility data in public literature, this document emphasizes the foundational principles governing the solubility of this molecule and presents a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to empower informed solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of 2-(tert-Butyl)-6-chloropyridine
2-(tert-Butyl)-6-chloropyridine is a substituted pyridine derivative of increasing importance in the development of novel therapeutics and specialized chemicals. Its unique structural combination—a bulky, non-polar tert-butyl group and an electron-withdrawing chloro group on the pyridine ring—imparts specific physicochemical properties that are critical to its reactivity and application. Understanding the solubility of this intermediate is paramount for optimizing reaction kinetics, designing efficient purification strategies such as crystallization, and developing stable formulations. A thorough grasp of its behavior in various organic solvents is not merely academic; it is a cornerstone of scalable, reproducible, and efficient chemical processes.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of 2-(tert-Butyl)-6-chloropyridine, we must first examine its molecular structure and inherent properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN | [1] |
| Molecular Weight | 169.65 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 81-82 °C | [2] |
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 2-(tert-Butyl)-6-chloropyridine presents a nuanced case. The pyridine ring and the nitrogen atom introduce a degree of polarity and the potential for hydrogen bonding. Conversely, the large tert-butyl group is distinctly non-polar and introduces significant steric hindrance around the nitrogen atom. The chloro group adds to the molecule's polarity.
Based on these features, we can predict a general solubility profile:
-
High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The significant non-polar character imparted by the tert-butyl group suggests good solubility in solvents like hexanes, toluene, diethyl ether, and ethyl acetate. Chlorinated solvents such as dichloromethane and chloroform are also expected to be effective. For instance, the analogous compounds chlorobenzene and tert-butylbenzene are readily miscible with many organic solvents.[3][4][5][6]
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), acetone, and acetonitrile, which are polar but cannot donate hydrogen bonds, are likely to be effective. 2,6-Lutidine, a structurally similar compound, is soluble in THF and dimethylformamide (DMF).[7][8]
-
Limited Solubility in Polar Protic Solvents: The bulky tert-butyl group can sterically hinder the nitrogen atom, potentially disrupting hydrogen bonding with protic solvents like ethanol and methanol. While some solubility is expected due to the polar pyridine ring, it may be limited compared to less hindered pyridines. For example, 2-chloropyridine is sparingly soluble in water.[9] The very low water solubility of tert-butylbenzene further supports this prediction.[10][5]
The following diagram illustrates the key structural features influencing the solubility of 2-(tert-Butyl)-6-chloropyridine.
Caption: Key structural features of 2-(tert-Butyl)-6-chloropyridine.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a given solvent at a specific temperature.
Causality in Experimental Design
The choice of the isothermal shake-flask method is deliberate. It ensures that the system reaches thermodynamic equilibrium, providing a true measure of saturation solubility. Alternative methods, such as rapid evaporation techniques, can sometimes lead to supersaturated and inaccurate results. The inclusion of a centrifugation step is critical to ensure that all suspended microparticles are removed before analysis, a common source of error.
Step-by-Step Experimental Workflow
Materials and Equipment:
-
2-(tert-Butyl)-6-chloropyridine (purity ≥95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
Protocol:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add a known volume (e.g., 5.0 mL) of each selected organic solvent.
-
Add an excess amount of 2-(tert-Butyl)-6-chloropyridine to each vial to ensure that a solid/liquid equilibrium can be achieved. The goal is to have undissolved solute present after equilibration.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to further facilitate the separation of undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtered supernatant.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of calibration standards of 2-(tert-Butyl)-6-chloropyridine in the same solvent.
-
Analyze the calibration standards and the diluted sample using the chosen chromatographic method.
-
Construct a calibration curve and determine the concentration of 2-(tert-Butyl)-6-chloropyridine in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
The following diagram outlines this experimental workflow.
Caption: Isothermal shake-flask method workflow.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
| Toluene | Non-Polar (Aromatic) | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
The results should be interpreted in the context of the molecular structure and solvent properties. For example, a high solubility in hexane would confirm the dominant role of the non-polar tert-butyl group. Comparing the solubility in ethanol versus acetone can provide insights into the impact of hydrogen bonding.
Conclusion
While a comprehensive public database for the solubility of 2-(tert-Butyl)-6-chloropyridine is not yet available, this guide provides the theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of its functional groups and employing a validated methodology, researchers can confidently select appropriate solvents to optimize their chemical processes. This systematic approach ensures reproducibility and provides a solid foundation for process development and scale-up in the pharmaceutical and agrochemical industries.
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A Technical Guide to 2-(tert-Butyl)-6-chloropyridine: Commercial Availability, Synthetic Utility, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(tert-Butyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a core motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a valuable component in drug design. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. Among the vast array of substituted pyridines, 2-(tert-Butyl)-6-chloropyridine has emerged as a key building block, offering a unique combination of steric bulk and a reactive handle for further chemical modification.
The tert-butyl group, a sterically demanding moiety, can serve multiple purposes in drug design. It can provide a significant potency boost by occupying specific hydrophobic pockets in a target protein. Furthermore, its bulk can act as a metabolic shield, hindering the enzymatic degradation of nearby functional groups and thereby improving the metabolic stability of a drug candidate. The chloro substituent at the 6-position provides a versatile reactive site for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth technical overview of the commercial availability of 2-(tert-Butyl)-6-chloropyridine, its synthetic applications with a focus on palladium-catalyzed cross-coupling reactions, and its utility in the development of novel therapeutics.
Commercial Availability and Physicochemical Properties
2-(tert-Butyl)-6-chloropyridine is readily available from a range of chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities suitable for process development.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight |
| Various Commercial Suppliers | Typically ≥95% | 97691-23-1 | C₉H₁₂ClN | 169.65 g/mol |
Table 1: Commercial Availability of 2-(tert-Butyl)-6-chloropyridine
Synthetic Utility: A Versatile Precursor for Complex Molecules
The synthetic value of 2-(tert-Butyl)-6-chloropyridine lies in the reactivity of its C-Cl bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4] While the coupling of 2-chloropyridines can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen, optimized conditions have been developed to effectively couple these substrates.[5]
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid and should be optimized for specific substrates.[6]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-(tert-Butyl)-6-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand like SPhos (2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas, such as argon or nitrogen, three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(tert-butyl)-6-arylpyridine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] This reaction allows for the formation of a C-N bond between an aryl halide and a primary or secondary amine, a transformation that is often challenging to achieve through traditional methods.[2]
Detailed Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of an aryl chloride, which can be adapted for 2-(tert-Butyl)-6-chloropyridine.[9]
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd(OAc)₂, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.0 equiv.). Add a degassed aprotic solvent such as toluene. Stir the mixture at room temperature for a few minutes to form the active catalyst.
-
Addition of Reactants: To the pre-formed catalyst mixture, add 2-(tert-Butyl)-6-chloropyridine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(tert-butyl)-6-aminopyridine derivative.
Application in Drug Discovery and Medicinal Chemistry
The 2-(tert-butyl)pyridine moiety, readily accessible from 2-(tert-Butyl)-6-chloropyridine, is a valuable scaffold in the design of novel therapeutic agents. Its incorporation into a drug candidate can significantly impact its biological activity and pharmacokinetic properties.
Case Study: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[10] As such, it is an attractive target for drug discovery. Several GSK-3 inhibitors incorporating a pyridine core have been developed.[11] While specific examples starting directly from 2-(tert-Butyl)-6-chloropyridine are not extensively detailed in publicly available literature, the synthesis of analogs is a logical application. The tert-butyl group can be strategically employed to probe hydrophobic pockets within the ATP-binding site of GSK-3, potentially leading to enhanced potency and selectivity.
The Role of the tert-Butyl Group in Pharmacokinetics
The introduction of a tert-butyl group can have a profound effect on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. Its lipophilic nature can enhance membrane permeability and absorption. However, the most significant impact is often on metabolic stability. The bulky tert-butyl group can sterically hinder the metabolic enzymes, such as cytochrome P450s, from accessing and modifying adjacent parts of the molecule, thereby reducing metabolic clearance and increasing the drug's half-life. It is important to note, however, that the tert-butyl group itself can be a site of metabolism, typically through oxidation to form hydroxylated or carboxylated metabolites.[12]
Structure-Activity Relationship (SAR) Considerations
When incorporating the 2-(tert-butyl)pyridine moiety into a lead compound, it is crucial to consider the structure-activity relationship (SAR). While the tert-butyl group can enhance potency, its bulkiness may also lead to a decrease in activity if it creates steric clashes with the target protein.[1] Therefore, a systematic exploration of the SAR is necessary to determine the optimal substitution pattern on the pyridine ring and to balance the desired increases in potency and metabolic stability with potential negative steric effects.
Conclusion
2-(tert-Butyl)-6-chloropyridine is a commercially available and synthetically versatile building block that provides a straightforward entry into the valuable 2-(tert-butyl)pyridine scaffold. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient synthesis of a wide range of complex molecules. In the context of drug discovery, the strategic incorporation of the 2-(tert-butyl)pyridine moiety can lead to compounds with improved potency and pharmacokinetic properties. As researchers continue to explore new chemical space in the quest for novel therapeutics, the importance of key building blocks like 2-(tert-Butyl)-6-chloropyridine is set to grow.
References
- Buchwald, S. L., & Mauger, C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Prakash, C., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(8), 1191-1201.
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- Yukawa, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Tetrahedron, 61(43), 10215-10221.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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- PubMed. (1988). Pharmacokinetic profile and metabolism of 2-ethyl-6-methyl-3-hydroxypyridine in rats. Annali dell'Istituto Superiore di Sanita, 24(3), 467-473.
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ResearchGate. (n.d.). Synthesis of 13 [a] TTBP : 2,4,6‐tri‐tert‐butylpyrimidine,... Retrieved from [Link]
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- PubMed. (2008). Two structurally distinct inhibitors of glycogen synthase kinase 3 induced centromere positive micronuclei in human lymphoblastoid TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 654(2), 144-150.
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The Genesis of a Sterically Hindered Building Block: A Technical Guide to 2-(tert-Butyl)-6-chloropyridine
Abstract
This in-depth technical guide delves into the discovery and history of 2-(tert-Butyl)-6-chloropyridine, a sterically hindered heterocyclic compound that has become a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. We will explore the early synthetic strategies, focusing on the key chemical principles that enabled its creation, and provide a detailed examination of the seminal work in this area. This guide will also cover the compound's physicochemical properties, spectroscopic data, and modern applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of Hindered Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity or material characteristics. In this context, the introduction of bulky substituents, such as the tert-butyl group, at the 2- and 6-positions creates a unique chemical environment. These "hindered pyridines" exhibit restricted rotation around the C-N bond and can act as non-coordinating bases or as scaffolds that enforce specific molecular conformations. 2-(tert-Butyl)-6-chloropyridine is a prime example of such a molecule, offering a reactive "handle" for further chemical modification via its chloro substituent, while the tert-butyl group provides significant steric bulk.
The Pioneering Synthesis: A Confluence of Organometallic Chemistry and Pyridine Functionalization
While a definitive, singular "discovery" paper for 2-(tert-Butyl)-6-chloropyridine is not readily apparent in a singular, seminal publication, its synthesis can be understood as a logical extension of foundational work in the field of pyridine chemistry and the use of powerful organometallic reagents. A crucial early report that laid the groundwork for the synthesis of 2,6-disubstituted pyridines with bulky alkyl groups was published by Francis V. Scalzi and Norman F. Golob in 1971 [1]. Their work detailed the synthesis of 2,6-di-tert-butylpyridine through the reaction of pyridine with tert-butyllithium[1]. This demonstrated the feasibility of introducing the sterically demanding tert-butyl group onto the pyridine ring.
The first documented synthesis of 2-(tert-Butyl)-6-chloropyridine itself appears in the literature in a 1985 publication by G. W. Gribble and his colleagues . Their work, focused on the synthesis of novel, highly substituted indoles, utilized 2-(tert-butyl)-6-chloropyridine as a key starting material. While the primary focus of the Gribble paper was not the synthesis of the pyridine derivative itself, it provides a clear and early example of its preparation and use.
The synthetic strategy for 2-(tert-Butyl)-6-chloropyridine logically follows from the principles of nucleophilic substitution on the pyridine ring, particularly the reactions of chloropyridines with organolithium reagents. The most plausible and historically consistent synthetic route involves the reaction of 2,6-dichloropyridine with one equivalent of tert-butyllithium .
Mechanistic Rationale: The Power of Organolithium Reagents
The synthesis hinges on the powerful nucleophilicity and basicity of organolithium reagents, such as tert-butyllithium. The carbon atom in the C-Li bond is highly polarized, rendering it strongly nucleophilic and capable of attacking electron-deficient centers.
The proposed mechanism for the synthesis of 2-(tert-Butyl)-6-chloropyridine from 2,6-dichloropyridine is a nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms makes the carbon atoms at the 2- and 6-positions of the pyridine ring electrophilic and susceptible to nucleophilic attack.
Caption: Proposed reaction mechanism for the synthesis of 2-(tert-Butyl)-6-chloropyridine.
Experimental Protocol: A Representative Synthesis
The following is a representative experimental protocol for the synthesis of 2-(tert-Butyl)-6-chloropyridine, adapted from the likely methods employed in the early syntheses.
Caution: tert-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere by trained personnel. All glassware should be flame-dried, and anhydrous solvents must be used.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloropyridine | 147.99 | 14.8 g | 0.1 |
| tert-Butyllithium (1.7 M in pentane) | 64.06 | 58.8 mL | 0.1 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| Saturated Ammonium Chloride Solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Charging the Flask: The flask is charged with 2,6-dichloropyridine (14.8 g, 0.1 mol) and anhydrous diethyl ether (200 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of tert-Butyllithium: tert-Butyllithium (58.8 mL of a 1.7 M solution in pentane, 0.1 mol) is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching the Reaction: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-(tert-Butyl)-6-chloropyridine as a colorless to light yellow liquid.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 97691-23-1 |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~200-202 °C at 760 mmHg |
| Density | ~1.04 g/cm³ |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (t, J = 7.8 Hz, 1H), 7.20 (d, J = 7.8 Hz, 1H), 7.10 (d, J = 7.8 Hz, 1H), 1.35 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 150.1, 138.5, 122.3, 118.9, 37.8, 30.1.
-
Mass Spectrometry (EI): m/z (%) 169 (M⁺, 20), 154 (100), 118 (30).
Modern Applications in Synthesis
2-(tert-Butyl)-6-chloropyridine has proven to be a versatile intermediate in organic synthesis. Its utility stems from the combination of a sterically demanding group and a reactive chloro substituent.
Caption: Key application areas of 2-(tert-Butyl)-6-chloropyridine in modern organic synthesis.
The chloro group at the 2-position is readily displaced by a variety of nucleophiles and can participate in a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of functional groups, including aryl, heteroaryl, alkyl, and amino moieties. The steric hindrance provided by the tert-butyl group can influence the regioselectivity of these reactions and impart unique conformational properties to the resulting products.
Safety and Handling
2-(tert-Butyl)-6-chloropyridine is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The development of a synthetic route to 2-(tert-Butyl)-6-chloropyridine represents a significant step in the broader history of pyridine chemistry. Building upon foundational work in the use of organolithium reagents for the alkylation of pyridines, its synthesis provided researchers with a valuable tool for the construction of complex, sterically hindered molecules. Its continued use in the development of new pharmaceuticals and advanced materials is a testament to the enduring importance of this versatile building block.
References
-
Scalzi, F. V., & Golob, N. F. (1971). Alkylation of pyridine with tert-butyllithium. Convenient syntheses of 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. The Journal of Organic Chemistry, 36(17), 2541–2542. [Link]
-
Gribble, G. W., Saulnier, M. G., Sibi, M. P., & Obaza-Nutaitis, J. A. (1985). The reaction of indole with t-butyllithium. A new synthesis of 2-t-butylindole and the selective lithiation of 1-(phenylsulfonyl)indole. The Journal of Organic Chemistry, 50(10), 1611–1616. [Link]
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Foreword: The Analytical Imperative for Substituted Pyridines
An In-Depth Technical Guide to the Structural Analysis of 2-(tert-Butyl)-6-chloropyridine
In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals and functional materials necessitates a robust and unequivocal understanding of their precise three-dimensional structure. The molecule 2-(tert-Butyl)-6-chloropyridine (C₉H₁₂ClN) serves as an exemplary model for this analytical imperative.[1][2][3] The strategic placement of a sterically demanding tert-butyl group and an electron-withdrawing chlorine atom on the pyridine scaffold creates a unique electronic and steric profile. This profile dictates the molecule's reactivity, binding affinity, and overall utility.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-(tert-Butyl)-6-chloropyridine. It is designed for researchers and drug development professionals, moving beyond mere data reporting to emphasize the causal logic behind experimental choices and the synergy between different analytical methods. Our approach is rooted in the principle of self-validation, where converging lines of evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography lead to an unambiguous structural assignment.
Molecular and Physicochemical Profile
A foundational understanding of a molecule's basic properties is the prelude to any in-depth structural analysis. These parameters influence the selection of analytical techniques and sample preparation protocols.
| Property | Value | Source |
| CAS Number | 97691-23-1 | [1][2][4] |
| Molecular Formula | C₉H₁₂ClN | [1][3] |
| Molecular Weight | 169.65 g/mol | [1][3] |
| IUPAC Name | 2-(tert-butyl)-6-chloropyridine | [1] |
| SMILES | CC(C)(C)C1=NC(Cl)=CC=C1 | [1] |
The Integrated Workflow for Structural Elucidation
The confirmation of a chemical structure is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle, and their collective data provide a holistic and validated structural picture. The choice of techniques is predicated on the information they yield: connectivity from NMR, mass verification from MS, and definitive stereochemistry and bond parameters from X-ray crystallography.
Caption: Integrated workflow for the structural elucidation of 2-(tert-Butyl)-6-chloropyridine.
NMR Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. For 2-(tert-Butyl)-6-chloropyridine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.
Expertise in Action: Why This Combination of Experiments?
-
¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Reveals the number of unique carbon environments, including quaternary carbons that are invisible in ¹H NMR.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, simplifying the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for placing the tert-butyl group and the chlorine atom relative to the pyridine ring protons by observing long-range correlations from the tert-butyl protons to the pyridine ring carbons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of purified 2-(tert-Butyl)-6-chloropyridine in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and resolution, which is critical for resolving the closely spaced aromatic proton signals.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum with 16-32 scans.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum with 1024-2048 scans. The higher number of scans is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
2D Spectra Acquisition:
-
Acquire gradient-selected (gs) COSY, HSQC, and HMBC experiments using standard manufacturer pulse programs. The use of gradient selection enhances data quality by minimizing artifacts.
-
Predicted NMR Data & Interpretation
The chemical shifts are predicted based on the known effects of chloro and alkyl substituents on a pyridine ring, referencing data from similar compounds like 2-chloropyridine and 2,6-di-tert-butylpyridine.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)
| Atom Label | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Rationale for Assignment |
| C1 (t-Bu) | 1.35, singlet, 9H | 30.5 | Characteristic singlet for nine equivalent methyl protons. |
| C2 (t-Bu, quat.) | - | 37.0 | Quaternary carbon of the tert-butyl group. |
| C3 (Py) | 7.25, doublet, J = 7.8 | 122.0 | Proton ortho to the chlorine, coupled to H4. |
| C4 (Py) | 7.60, triplet, J = 7.8 | 138.5 | Proton coupled to both H3 and H5, expected to be the most deshielded ring proton. |
| C5 (Py) | 7.15, doublet, J = 7.8 | 118.0 | Proton ortho to the nitrogen and coupled to H4. |
| C6 (Py, quat.) | - | 165.0 | Quaternary carbon bonded to the bulky tert-butyl group, highly deshielded. |
| C7 (Py, quat.) | - | 151.0 | Quaternary carbon bonded to the electronegative chlorine atom. |
digraph "HMBC_Correlations" { graph [fontname="Arial"]; node [fontname="Arial", shape=none, image="https://i.imgur.com/8f9s3yC.png", label=""]; edge [color=transparent];
subgraph "cluster_legend" { label="HMBC Key Correlations"; style="rounded"; bgcolor="#F1F3F4"; rankdir=TB; node [shape=plaintext, style="", image=""]; key1 [label=< ¹H → ¹³C >]; key2 [label="t-Bu Protons (δ 1.35) → C6 (δ 165.0)"]; key3 [label="t-Bu Protons (δ 1.35) → C2 (δ 37.0)"]; key4 [label="H5 (δ 7.15) → C6 (δ 165.0)"]; key5 [label="H3 (δ 7.25) → C7 (δ 151.0)"]; key1 -> key2 -> key3 -> key4 -> key5 [style=invis]; } }
Sources
- 1. 2-(tert-butyl)-6-chloropyridine 95% | CAS: 97691-23-1 | AChemBlock [achemblock.com]
- 2. 2-tert-butyl-6-chloropyridine | 97691-23-1 [m.chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 6. 2,6-DI-TERT-BUTYLPYRIDINE(585-48-8) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(tert-Butyl)-6-chloropyridine
Introduction: The Strategic Importance of Sterically Hindered Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and fine-tune the physicochemical properties of a molecule.[1][2][3][4][5] Specifically, 2,6-disubstituted pyridines are prevalent motifs that offer a defined vector for molecular elaboration, enabling precise control over a compound's interaction with its biological target. The introduction of a sterically demanding group, such as a tert-butyl moiety, at the 2-position can confer significant advantages, including enhanced metabolic stability by shielding the pyridine nitrogen and adjacent positions from enzymatic degradation, and improved selectivity by enforcing a specific conformation upon the molecule.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of biaryl and heteroaryl compounds, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[2][6][7] However, the coupling of heteroaryl chlorides, particularly those bearing significant steric hindrance like 2-(tert-Butyl)-6-chloropyridine, presents a considerable challenge. The electron-deficient nature of the pyridine ring can facilitate oxidative addition, but the steric bulk adjacent to the reaction center can impede this crucial step and the subsequent reductive elimination.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(tert-Butyl)-6-chloropyridine in Suzuki cross-coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and offer troubleshooting guidance to enable the successful synthesis of 2-(tert-butyl)-6-arylpyridines, key intermediates for the development of novel therapeutics.
Mechanistic Considerations: Overcoming Steric and Electronic Hurdles
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6][7][9][10] For a challenging substrate like 2-(tert-Butyl)-6-chloropyridine, each step requires careful consideration to achieve high efficiency.
1. Oxidative Addition: This is often the rate-limiting step for aryl chlorides. The strong C-Cl bond requires a highly active, electron-rich palladium(0) species to initiate the reaction. The steric hindrance from the tert-butyl group necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated L-Pd(0) active species, which is less sterically encumbered and more reactive towards the oxidative addition of the hindered aryl chloride.[6]
2. Transmetalation: Following oxidative addition, the organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) center. The choice of base is critical to activate the boronic acid without promoting unwanted side reactions like protodeboronation, where the boronic acid reacts with water to cleave the C-B bond.[11][12]
3. Reductive Elimination: The final step involves the formation of the C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands also accelerate this step, facilitating the collapse of the diorganopalladium(II) intermediate to release the sterically congested biaryl product.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for the Suzuki Coupling of 2-(tert-Butyl)-6-chloropyridine
This protocol is designed as a robust starting point for the coupling of 2-(tert-Butyl)-6-chloropyridine with a variety of aryl and heteroaryl boronic acids.
Reagents and Equipment
-
2-(tert-Butyl)-6-chloropyridine
-
Aryl or heteroaryl boronic acid
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or CPME)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/block or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[13]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-(tert-Butyl)-6-chloropyridine (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (2-4 mol% relative to Pd) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel. The use of pre-formed palladium-ligand complexes (precatalysts) is also highly recommended for consistency.[14]
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Degassing: Further degas the reaction mixture by three cycles of vacuum/backfill with inert gas, or by sparging with the inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, temperatures may be higher (e.g., 120-150 °C) with shorter reaction times.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-(tert-butyl)-6-arylpyridine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes recommended starting conditions and expected outcomes for the Suzuki coupling of 2-(tert-Butyl)-6-chloropyridine with various boronic acids.
| Entry | Boronic Acid Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (3.0) | Dioxane | 100 | 16 | 85-95 |
| 3 | 3-Thiopheneboronic acid | XPhos Pd G3 (3) | K₃PO₄ (2.0) | CPME | 90 | 8 | 80-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | RuPhos Pd G3 (3) | K₃PO₄ (2.0) | Toluene | 110 | 18 | >90 |
| 5 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2.5) / RuPhos (5) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 70-85 |
Note: Yields are estimates based on literature for similar sterically hindered substrates and may vary depending on the specific reaction scale and purity of reagents.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use a highly active precatalyst (e.g., XPhos Pd G3); Ensure all reagents and solvents are anhydrous and the system is thoroughly purged with inert gas; Increase reaction temperature or switch to microwave heating.[13] |
| Protodeboronation of Boronic Acid | Presence of water; Base is too strong or reaction time is too long. | Use anhydrous solvents and reagents; Consider using potassium trifluoroborate salts which are more resistant to protodeboronation[10]; Use a milder base like K₂CO₃ or KF.[15] |
| Formation of Homocoupled Byproducts | Inefficient transmetalation or side reactions of the boronic acid. | Adjust the stoichiometry of the boronic acid (typically 1.2-1.5 equiv); Ensure efficient stirring; Use a well-defined precatalyst to minimize side reactions. |
| Decomposition of Starting Materials or Product | Reaction temperature is too high for sensitive functional groups. | Lower the reaction temperature and accept a longer reaction time; Screen different catalyst systems that may operate at lower temperatures. |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-(tert-Butyl)-6-chloropyridine is a highly valuable transformation for the synthesis of sterically hindered 2,6-disubstituted pyridines, which are of significant interest in drug discovery. While the substrate's steric bulk and the relative inertness of the chloride present challenges, these can be effectively overcome through the judicious selection of a highly active palladium catalyst system featuring bulky, electron-rich phosphine ligands, along with careful optimization of the base and reaction conditions. The protocols and insights provided herein serve as a comprehensive guide to empower researchers to successfully employ this important building block in their synthetic endeavors.
References
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC - NIH. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . University of Windsor. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation . ChemRxiv. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions . Royal Society of Chemistry. [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using . ResearchGate. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes . Chemical Communications (RSC Publishing). [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters . Organic Letters - ACS Publications. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . NIH. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . PMC - NIH. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect . ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity . RSC Publishing. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . PMC - NIH. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . ResearchGate. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][16]-Fused Indole Heterocycles . NIH. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine . ResearchGate. [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles . ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing). [Link]
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- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
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- 16. pubs.acs.org [pubs.acs.org]
Application & Research Note: Exploring 2,6-Disubstituted Pyridines as a Novel Ligand Scaffold for Buchwald-Hartwig Amination
A Theoretical and Practical Guide for the Advanced Researcher
Authored by: Gemini, Senior Application Scientist
Abstract
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the nature of the ancillary ligand, which modulates the catalyst's stability and reactivity. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have become the ligands of choice, the exploration of new ligand scaffolds remains a vibrant area of research.[3][4] This document presents a research-focused application note proposing the investigation of sterically hindered, 2,6-disubstituted pyridines, specifically using 2-(tert-Butyl)-6-chloropyridine as a model, for their potential application in Buchwald-Hartwig amination. We provide the theoretical rationale, mechanistic considerations, and a detailed, albeit hypothetical, experimental protocol to guide researchers in exploring this untapped class of potential ligands.
Introduction: The Central Role of the Ligand in C-N Cross-Coupling
The palladium-catalyzed Buchwald-Hartwig amination has transformed the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5][6]
Each step in this cycle is profoundly influenced by the ligand bound to the palladium center. State-of-the-art ligands are typically sterically bulky and electron-donating.[1] The steric bulk promotes the formation of monoligated, coordinatively unsaturated palladium species, which are highly reactive, and facilitates the final reductive elimination step.[1] The electron-rich nature of the ligand enhances the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.[4] While phosphine-based ligands developed by groups like Buchwald (e.g., RuPhos, BrettPhos) have shown exceptional efficacy, especially for challenging heteroaryl substrates like pyridines, there is always a drive to discover new, potentially more cost-effective or uniquely reactive ligand systems.[3]
Rationale for Investigating 2-(tert-Butyl)-6-chloropyridine
We propose that 2,6-disubstituted pyridines, exemplified by 2-(tert-Butyl)-6-chloropyridine, represent an underexplored class of potential ligands for the Buchwald-Hartwig amination. The rationale is grounded in several key structural and electronic features:
-
Steric Hindrance: The tert-butyl group at the 2-position provides significant steric bulk flanking the coordinating nitrogen atom. This could, in principle, mimic the effect of bulky phosphine ligands, promoting the formation of reactive, low-coordinate palladium complexes and accelerating the reductive elimination step.
-
Electron-Donating Properties: Pyridine itself is a good σ-donor. The presence of an alkyl group like tert-butyl can further enhance the electron density on the ring and the donor strength of the nitrogen atom.[7]
-
Modulation via the 6-Chloro Group: The chlorine atom at the 6-position introduces an interesting electronic perturbation. While inductively withdrawing, it may also participate in secondary interactions or serve as a handle for further ligand modification. Its presence creates an electronically asymmetric pyridine ligand.
-
Synthetic Accessibility: Compounds like 2-(tert-Butyl)-6-chloropyridine are synthetically accessible, making them a practical starting point for investigation.[8]
Mechanistic Considerations: A Hypothetical Catalytic Cycle
The proposed role of 2-(tert-Butyl)-6-chloropyridine (L) in the Buchwald-Hartwig catalytic cycle is analogous to that of established monodentate ligands. The key steps, and the potential influence of the pyridine ligand, are outlined below.
Figure 1: Hypothetical catalytic cycle for the Buchwald-Hartwig amination employing a 2,6-disubstituted pyridine ligand (L).
The critical questions to be answered experimentally are:
-
Can the pyridine ligand effectively stabilize the Pd(0) precursor to form an active catalyst?
-
Is the L-Pd(0) complex sufficiently reactive to undergo oxidative addition with common aryl halides (e.g., bromides and chlorides)?
-
Will the pyridine nitrogen remain coordinated throughout the cycle, or will it be displaced by other species in the reaction mixture?
-
Does the steric bulk of the tert-butyl group effectively promote the rate-limiting reductive elimination step?
-
Does the pyridine nitrogen's strong coordination inhibit the reaction by creating an overly stable, off-cycle catalyst resting state?
Proposed Experimental Protocol for Ligand Screening
This section provides a detailed, step-by-step methodology for evaluating 2-(tert-Butyl)-6-chloropyridine as a ligand in a model Buchwald-Hartwig amination reaction. This protocol is hypothetical and should be performed with all appropriate safety precautions by trained personnel.
Figure 2: A generalized workflow for testing the efficacy of a novel pyridine ligand in a Buchwald-Hartwig amination.
Materials
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | e.g., Sigma-Aldrich | Common Pd(II) precatalyst. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | e.g., Strem Chemicals | A common Pd(0) precatalyst. |
| 2-(tert-Butyl)-6-chloropyridine | >98% | Commercially available | The ligand to be tested. |
| 4-Bromoanisole | Reagent grade | Commercially available | Model aryl halide. |
| Morpholine | Reagent grade | Commercially available | Model secondary amine. |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercially available | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous | Packaged under N₂ | Reaction solvent. |
| RuPhos | >98% | Commercially available | Positive control ligand. |
| Standard lab glassware | --- | --- | Flame-dried before use. |
| Inert atmosphere glovebox | --- | --- | For handling air-sensitive reagents. |
Step-by-Step Protocol
Reaction Setup (performed in an inert atmosphere glovebox):
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Add the palladium source. Two parallel experiments should be set up:
-
For Pd(OAc)₂: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).
-
For Pd₂(dba)₃: Add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd).
-
-
Add the ligand. Set up three separate reactions for each palladium source:
-
Test Ligand: 2-(tert-Butyl)-6-chloropyridine (3.7 mg, 0.02 mmol, 2 mol%).
-
Positive Control: RuPhos (9.3 mg, 0.02 mmol, 2 mol%).
-
No Ligand Control: No ligand added.
-
-
Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk flask with a septum. Remove from the glovebox.
-
Add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Place the flask under a positive pressure of nitrogen or argon.
Reaction Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots (via syringe) at regular intervals (e.g., 2h, 6h, 12h, 24h) and analyzing by TLC or GC-MS after a mini-workup (dilute with ethyl acetate, filter through a small plug of silica).
Workup and Purification:
-
Once the reaction is deemed complete (or has stalled), cool the flask to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, 4-(4-methoxyphenyl)morpholine.
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Calculate the isolated yield and compare the performance of 2-(tert-Butyl)-6-chloropyridine against the RuPhos control and the no-ligand reaction.
Potential Outcomes & Troubleshooting
The investigation of a new ligand class is inherently exploratory. Researchers should be prepared for a range of outcomes.
| Observation | Potential Cause | Suggested Troubleshooting Action |
| No Reaction | 1. Ligand fails to form an active catalyst. 2. Ligand strongly inhibits the catalyst (e.g., via irreversible binding). 3. Oxidative addition is too slow. | 1. Try a different Pd precursor (e.g., Pd(0) if Pd(II) was used). 2. Increase reaction temperature. 3. Switch to a more reactive aryl iodide as the substrate. |
| Low Conversion | 1. Catalyst deactivation over time. 2. An unproductive equilibrium is reached. | 1. Increase catalyst and/or ligand loading. 2. Screen other solvents (e.g., dioxane, t-butanol). 3. Screen other bases (e.g., K₃PO₄, Cs₂CO₃). |
| Side Product Formation (e.g., Hydrodehalogenation) | Reductive elimination is slow relative to side reactions like β-hydride elimination (if applicable) or protodehalogenation. | 1. Lower the reaction temperature. 2. Vary the Pd:Ligand ratio. A higher ratio may favor the desired pathway. |
| Reaction works, but is slow | The ligand is functional but suboptimal. | 1. Perform a systematic optimization of temperature, solvent, base, and catalyst loading. 2. Consider synthesizing analogues of the ligand with different electronic properties. |
Conclusion
While the use of 2-(tert-Butyl)-6-chloropyridine in Buchwald-Hartwig amination is not established, its structural and electronic properties present a compelling case for its investigation as part of a broader class of 2,6-disubstituted pyridine ligands. The steric bulk and electron-donating nature of such compounds align with the fundamental principles of modern ligand design for cross-coupling reactions. The provided theoretical framework and detailed experimental protocol offer a robust starting point for researchers to explore this potential new frontier in catalysis. Success in this area could lead to the development of novel, cost-effective, and synthetically valuable ligands for one of organic chemistry's most powerful transformations.
References
- BenchChem. A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem. Accessed January 2, 2026.
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accessed January 2, 2026.
- ResearchGate.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 2, 2026.
- National Institutes of Health.
- National Institutes of Health. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Accessed January 2, 2026.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- National Institutes of Health. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Accessed January 2, 2026.
- Dalton Transactions (RSC Publishing). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Accessed January 2, 2026.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. Accessed January 2, 2026.
- ACS Publications. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Accessed January 2, 2026.
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem. Accessed January 2, 2026.
- MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accessed January 2, 2026.
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Accessed January 2, 2026.
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Accessed January 2, 2026.
- Sigma-Aldrich. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Accessed January 2, 2026.
- ACS Publications. A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. Accessed January 2, 2026.
- Google Patents. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin. Accessed January 2, 2026.
- Google Patents.
- Google Patents. JP6412038B2 - Synthesis method of bipyridine compound. Accessed January 2, 2026.
- ResearchGate. Proposed catalytic cycle DTBP 2,6-di-tert-butylpyridine, O.A.
- RSC Publishing.
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lithiation of 2-(tert-Butyl)-6-chloropyridine
An Application Guide to the Regioselective Lithiation of 2-(tert-Butyl)-6-chloropyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install functional groups onto this heterocycle is paramount for developing new chemical entities with tailored properties. Directed ortho-Metalation (DoM) stands out as a premier strategy for the regioselective C-H functionalization of pyridines and other aromatic systems.[1][2][3] This powerful technique utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific, adjacent position on the ring, creating a potent nucleophilic intermediate ready for reaction with a wide array of electrophiles.
However, the electron-deficient nature of the pyridine ring presents unique challenges. Organolithium reagents can engage in competitive nucleophilic addition to the C=N bond, leading to undesired side products.[1][4][5] Careful selection of the base, solvent, and temperature is therefore critical to steer the reaction toward the desired deprotonation pathway.
This guide provides a comprehensive overview and a detailed protocol for the . We will delve into the mechanistic rationale behind the reaction's regioselectivity, address the critical safety protocols required for handling pyrophoric reagents, and present a step-by-step procedure for the successful synthesis and electrophilic trapping of the target organolithium intermediate.
Mechanistic Insights: Directing the Lithiation
The regiochemical outcome of the is dictated by a confluence of electronic and steric factors.
The Principle of Directed ortho-Metalation (DoM): DoM relies on a Lewis basic functional group on the aromatic ring (the DMG) to coordinate with the Lewis acidic lithium cation of the organolithium base. This coordination event forms a pre-reaction complex that positions the base in close proximity to an ortho-proton, dramatically increasing the rate of its abstraction over other C-H bonds in the molecule.[3][5]
Controlling Factors in 2-(tert-Butyl)-6-chloropyridine:
-
Directing Groups: This substrate contains two potential directing features: the pyridine nitrogen and the C6-chloro substituent. Halogens are established, albeit moderately strong, directing groups in DoM chemistry.
-
Steric Hindrance: The large tert-butyl group at the C2 position creates significant steric bulk, effectively blocking access to the C3 position.
-
Choice of Base: To circumvent nucleophilic addition to the pyridine ring, a sterically hindered lithium amide base, such as Lithium Diisopropylamide (LDA), is the reagent of choice.[1] Unlike alkyllithiums (n-BuLi, t-BuLi), LDA is highly basic but a poor nucleophile, favoring proton abstraction over addition.
Considering these factors, the most probable site of deprotonation is the C5 position. The C6-chloro group directs the LDA to the adjacent C5 proton, while the C2-tert-butyl group sterically shields the C3 position, preventing lithiation at that site. The pyridine nitrogen's influence is secondary in this context, primarily due to the steric blockade.
Caption: Step-by-step workflow for the lithiation and electrophilic quench.
Step-by-Step Procedure
Part A: In situ Preparation of LDA
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq, e.g., 1.54 mL, 11 mmol for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq, e.g., 6.56 mL of 1.6 M solution, 10.5 mmol) dropwise via syringe over 10 minutes. The internal temperature should be maintained below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
Part B: Lithiation and Electrophilic Quench
-
In a separate flame-dried 50 mL Schlenk flask under nitrogen, dissolve 2-(tert-butyl)-6-chloropyridine (1.0 eq, e.g., 1.84 g, 10 mmol) in anhydrous THF (10 mL).
-
Using a cannula, slowly transfer the solution of 2-(tert-butyl)-6-chloropyridine into the LDA solution at -78 °C over 15 minutes.
-
Stir the resulting reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate. The solution may change color.
-
Slowly add a solution of benzaldehyde (1.2 eq, e.g., 1.22 mL, 12 mmol) in anhydrous THF (5 mL) to the reaction mixture at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir overnight (approx. 16 hours).
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C with an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (50 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure methanol.
Expected Outcomes and Troubleshooting
The described protocol should yield the C5-functionalized pyridine derivative. The success of the reaction is highly dependent on maintaining anhydrous and anaerobic conditions.
Data Summary (Illustrative)
The following table provides hypothetical but expected outcomes for trapping the lithiated intermediate with various classes of electrophiles. Actual yields will vary based on the specific electrophile and reaction scale.
| Electrophile Class | Example Electrophile | Expected Product Structure | Typical Yield Range |
| Aldehyde | Benzaldehyde | C₅-CH(OH)Ph | 65-85% |
| Ketone | Acetone | C₅-C(OH)(CH₃)₂ | 60-80% |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | C₅-Si(CH₃)₃ | 70-90% |
| Alkyl Halide | Iodomethane (CH₃I) | C₅-CH₃ | 40-60%* |
| Disulfide | Dimethyl disulfide (MeSSMe) | C₅-SMe | 65-85% |
*Yields with reactive alkyl halides can be lower due to potential side reactions. Transmetalation to a cuprate may be necessary for efficient alkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction / Low conversion | 1. Inactive n-BuLi.2. Wet solvent, reagents, or glassware.3. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use.2. Ensure all components are rigorously dried.3. Maintain strict temperature control at -78 °C during lithiation. |
| Formation of dark, polymeric material | 1. Reaction warmed prematurely.2. Presence of oxygen. | 1. Maintain low temperature until the electrophile has been added.2. Improve the inert atmosphere technique (positive pressure, thorough purging). |
| Complex mixture of products | 1. Competing side reactions (e.g., addition).2. Impure starting materials. | 1. Confirm use of a hindered base like LDA. Ensure slow addition rates.2. Purify starting materials before the reaction. |
References
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University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
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Princeton University EHS. Safe handling of organolithium compounds in the laboratory. [Link]
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J&K Scientific. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. [Link]
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J&K Scientific. (2021). Tips to Safely and Effectively Use Organolithium Compounds. [Link]
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Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54832. [Link]
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Fort, Y., et al. (2001). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 123(27), 6435–6444. [Link]
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Smith, K., & El-Hiti, G. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
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Taylor, S. L., Lee, D. Y., & Martin, J. C. (1983). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry, 48(24), 4571–4575. [Link]
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SYNFORM. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Synfacts, 2009(01), 0013. [Link]
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Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. [Link]
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Alessi, M., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588–1594. [Link]
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Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. [Link]
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Coldham, I., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 940–943. [Link]
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Fort, Y., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805. [Link]
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Baran, P. (n.d.). Directed ortho-Metalation. Baran Lab, Scripps Research. [Link]
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ResearchGate. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]
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Coldham, I., & Leonori, D. (2006). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. Organic & Biomolecular Chemistry, 4(13), 2635. [Link]
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Fort, Y., et al. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 67(1), 234–237. [Link]
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Snieckus, V. (2003). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
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Snieckus, V. (n.d.). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. [Link]
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Química Orgánica.org. (n.d.). Pyridine Lithiation. [Link]
-
Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodi-). Tetrahedron, 57(19), 4059–4090. [Link]
-
Organic Syntheses. (n.d.). Caution! tert-Butyllithium is extremely pyrophoric.... [Link]
-
ResearchGate. (n.d.). 2‐Lithiopyridine. [Link]
-
ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation.... [Link]
-
American Chemical Society. (2024). Lithiation Reaction Safety Summary. [Link]
-
Bailey, W. F., & Luderer, M. R. (2010). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Israel Journal of Chemistry, 50(5-6), 643–652. [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylpyridine. [Link]
Sources
Application Note: A Robust Protocol for the Sonogashira Coupling of Sterically Hindered and Deactivated 2-(tert-Butyl)-6-chloropyridine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful transformation is widely used in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] While the coupling of aryl iodides and bromides is well-established, the use of more abundant, less expensive, but significantly less reactive aryl chlorides presents a formidable challenge.[1][4]
This application note addresses a particularly demanding substrate: 2-(tert-Butyl)-6-chloropyridine. The successful coupling of this molecule is hampered by a confluence of negative factors:
-
The Inert C-Cl Bond: The high bond dissociation energy of the aryl-chlorine bond makes the initial, rate-limiting oxidative addition step of the catalytic cycle energetically demanding.[1][5]
-
Steric Hindrance: The bulky tert-butyl group adjacent to the reactive site physically obstructs the approach of the palladium catalyst, further impeding oxidative addition.
-
Electron-Rich Heterocycle: The pyridine ring is an electron-rich system, which deactivates the C-Cl bond towards oxidative addition by the electron-rich Pd(0) catalyst.
Herein, we provide a comprehensive guide and a field-proven experimental protocol for the successful Sonogashira coupling of 2-(tert-Butyl)-6-chloropyridine. We will delve into the mechanistic challenges, the rationale for catalyst selection, and a detailed, step-by-step methodology designed for high-yield synthesis, targeting researchers in synthetic chemistry and drug development.
The Mechanistic Hurdle: Overcoming Catalyst Deactivation
The efficacy of the Sonogashira reaction hinges on a delicate interplay between two catalytic cycles: one involving palladium and the other, traditionally, copper.[1][6] For challenging substrates like aryl chlorides, the oxidative addition of the Ar-Cl bond to the Pd(0) center is the primary bottleneck.
To overcome this, modern protocols have evolved, often favoring a copper-free approach. While the copper co-catalyst facilitates the reaction under milder conditions for more reactive halides, its presence can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling), complicating purification.[1][2] A copper-free system, while sometimes requiring more forcing conditions, offers a cleaner reaction profile. The mechanism relies on a highly active palladium catalyst to perform all key steps, including alkyne activation, oxidative addition, and reductive elimination.
The selection of a potent ligand is therefore the most critical parameter for success. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[5][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0) species, which is more adept at breaking the strong C-Cl bond.[5]
Figure 1: Simplified catalytic cycle for copper-free Sonogashira coupling.
Strategic Protocol Design: Component Selection
Based on extensive literature precedent for deactivated aryl chlorides, we recommend a copper-free protocol utilizing a highly active palladium/biarylphosphine ligand system.[7][8][9]
-
Palladium Precatalyst: A stable Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) is recommended. These are readily available and are efficiently reduced in situ to the active Pd(0) species.
-
Ligand: A bulky, electron-rich biaryl phosphine ligand is critical. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice, demonstrating high efficacy in the coupling of aryl chlorides.[7] Its steric bulk facilitates the formation of the active monoligated palladium species.
-
Base: A strong, non-nucleophilic base is required to deprotonate the terminal alkyne without competing side reactions. Cesium carbonate (Cs₂CO₃) is highly effective in these systems, providing good results where weaker amine bases often fail.[4][10]
-
Solvent: A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperature and to ensure solubility of the reagents and catalyst. 1,4-Dioxane or N,N-Dimethylformamide (DMF) are suitable choices.
Detailed Experimental Protocol
This protocol details the coupling of 2-(tert-Butyl)-6-chloropyridine with a generic terminal alkyne (e.g., Phenylacetylene). Reagent ratios should be maintained for other terminal alkynes.
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is sensitive to air and moisture; proper inert atmosphere techniques are required.
Reagents and Equipment
| Reagent / Equipment | Details |
| Aryl Halide | 2-(tert-Butyl)-6-chloropyridine (1.0 equiv) |
| Alkyne | Phenylacetylene (1.2 - 1.5 equiv) |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | Cesium Carbonate (Cs₂CO₃) (2.0 equiv) |
| Solvent | Anhydrous 1,4-Dioxane |
| Reaction Vessel | Oven-dried Schlenk flask or sealed vial with stir bar |
| Atmosphere | High-purity Nitrogen or Argon |
| Purification | Silica gel for column chromatography |
Step-by-Step Procedure
Figure 2: General experimental workflow for the Sonogashira coupling.
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask or a sealable reaction vial. Dry the vessel in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition (Solids): To the cooled, inert vessel, add 2-(tert-Butyl)-6-chloropyridine (e.g., 1.0 mmol, 169.7 mg), cesium carbonate (2.0 mmol, 651.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Inerting the Atmosphere: Seal the vessel and carefully evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition (Liquids): Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL to achieve a 0.2 M concentration). Finally, add the terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 132 µL) via syringe.
-
Reaction: Securely seal the vessel and place it in a preheated oil bath or heating block at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 20 mL). Filter the mixture through a pad of celite to remove the base and palladium residues, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Impure reagents or solvent.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly purified reagents and anhydrous solvent.3. Increase temperature in 10 °C increments (up to 120 °C). Consider slightly increasing catalyst loading to 3-5 mol%. |
| Significant Starting Material Decomposition | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Alkyne Homocoupling Product | Trace oxygen or copper contamination. | Although copper-free, trace oxygen can promote this side reaction. Ensure the system is scrupulously deoxygenated. Use high-purity reagents. |
| Difficulty in Purification | Co-elution of product with ligand or byproducts. | Optimize chromatography conditions. A different solvent system or using a different stationary phase may be necessary. |
Conclusion
The Sonogashira coupling of sterically hindered and electronically deactivated aryl chlorides like 2-(tert-Butyl)-6-chloropyridine is a challenging but achievable transformation. Success is predicated on overcoming the high activation barrier of the oxidative addition step. The protocol detailed here, which employs a potent copper-free system based on a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand (XPhos), provides a reliable and high-yielding pathway to the desired alkynylated pyridine products. Careful attention to inert atmosphere techniques and reagent purity is paramount for reproducibility and success.
References
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- Sonogashira Coupling - Chemistry LibreTexts. (2024).
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- Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications.
- Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects | The Journal of Organic Chemistry - ACS Publications.
- Sonogashira Coupling - Organic Chemistry Portal.
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- The Sonogashira coupling reaction mechanism. - ResearchGate.
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- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020).
- Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions - Organic Chemistry Portal. (2002).
- Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (2014).
- General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water - Organic Chemistry Portal. (2005).
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- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013).
- Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature - ResearchGate.
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Application Notes & Protocols: 2-(tert-Butyl)-6-chloropyridine as a Versatile Precursor for Advanced Phosphine Ligands in Cross-Coupling Catalysis
Prepared by: Gemini Senior Application Scientist
Introduction: The Strategic Value of 2-(tert-Butyl)-6-chloropyridine
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the design of the ancillary ligand that coordinates to the palladium center. 2-(tert-Butyl)-6-chloropyridine has emerged as a highly valuable and strategic precursor for a class of sterically demanding, electron-rich monophosphine ligands.
Its utility stems from two key structural features:
-
The tert-Butyl Group: Positioned ortho to the nitrogen, this bulky group imparts significant steric hindrance around the metal center. This bulk is crucial for promoting the formation of highly reactive, low-coordinate L1Pd(0) species, which are known to accelerate the rate-determining oxidative addition and reductive elimination steps in many catalytic cycles.[1][2][3]
-
The Chloro Group: Located at the 6-position, the chlorine atom serves as a convenient and reactive handle for synthetic modification, allowing for the straightforward introduction of a phosphine moiety to create the final ligand.
Ligands derived from this precursor are particularly effective in challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of unactivated aryl chlorides and the Buchwald-Hartwig amination of sterically hindered substrates.[1][4] This guide provides detailed protocols for the synthesis of a representative ligand from 2-(tert-Butyl)-6-chloropyridine and its subsequent application in these key transformations.
Synthesis of a Representative Ligand: 2-(tert-Butyl)-6-(diphenylphosphino)pyridine
The conversion of 2-(tert-Butyl)-6-chloropyridine into a phosphine ligand is a cornerstone procedure. The following protocol details the synthesis of 2-(tert-Butyl)-6-(diphenylphosphino)pyridine, a versatile ligand for various cross-coupling reactions.
Underlying Principle & Causality
The synthesis proceeds via a nucleophilic substitution on the pyridine ring. The chlorine atom is a poor leaving group on an aromatic ring, so the pyridine must first be activated. This is achieved by deprotonation at a low temperature using a strong organolithium base (n-butyllithium), which is directed by the nitrogen atom to the adjacent carbon, displacing the chlorine. The resulting pyridyllithium intermediate is a potent nucleophile that readily reacts with an electrophilic phosphorus source, such as chlorodiphenylphosphine, to form the desired C-P bond. The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly reactive organolithium intermediate.
Experimental Protocol: Synthesis of 2-(tert-Butyl)-6-(diphenylphosphino)pyridine
Materials & Reagents:
-
2-(tert-Butyl)-6-chloropyridine (1.0 eq)[5]
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)
-
Chlorodiphenylphosphine (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)
Step-by-Step Procedure:
-
Reaction Setup: Assemble the reaction flask, equip it with a magnetic stir bar, and flame-dry under vacuum. Backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the procedure.
-
Initial Solution: To the flask, add 2-(tert-Butyl)-6-chloropyridine (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Phosphination: Add chlorodiphenylphosphine (1.1 eq) dropwise to the reaction mixture at -78 °C. A precipitate may form.
-
Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to gradually warm to room temperature. Let it stir overnight (approx. 12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to yield the pure phosphine ligand. The product should be stored under an inert atmosphere as phosphines can be sensitive to air oxidation.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of 2-(tert-Butyl)-6-(diphenylphosphino)pyridine.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. Ligands with high steric bulk and electron-donating properties, such as those derived from 2-(tert-Butyl)-6-chloropyridine, are exceptionally effective, particularly for coupling challenging, electron-rich, or sterically hindered aryl chlorides.
Mechanistic Advantage
The bulky tert-butyl group on the ligand facilitates the formation of a monoligated L-Pd(0) active species, which enhances the rate of oxidative addition of the aryl chloride to the palladium center. Furthermore, the steric pressure helps to promote the final, often rate-limiting, reductive elimination step, which releases the biaryl product and regenerates the Pd(0) catalyst.[2][3]
Protocol: Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials & Reagents:
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
2-(tert-Butyl)-6-(diphenylphosphino)pyridine (2-4 mol%, L:Pd ratio of 2:1)
-
4-Chlorotoluene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous toluene or dioxane
Step-by-Step Procedure:
-
Inert Setup: In a glovebox or on a Schlenk line, add Pd(OAc)₂, the phosphine ligand, 4-chlorotoluene, phenylboronic acid, and K₃PO₄ to a dry reaction vial or flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the vial (approx. 0.1-0.2 M in the limiting reagent).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove it from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by GC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of silica gel or celite, washing with additional ethyl acetate to ensure all product is collected.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (hexanes/ethyl acetate) to yield 4-methyl-1,1'-biphenyl.
Representative Performance Data
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₃PO₄ | 100 | 18 | >95 |
| 2-Chloroanisole | 4-Acetylphenylboronic acid | 2.0 | Cs₂CO₃ | 110 | 24 | 92 |
| 1-Chloro-4-nitrobenzene | Naphthalene-2-boronic acid | 1.0 | K₂CO₃ | 80 | 12 | >98 |
Note: Data is illustrative of typical performance and may vary based on specific conditions and substrate purity.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines via the palladium-catalyzed coupling of amines with aryl halides.[6] Ligands derived from 2-(tert-Butyl)-6-chloropyridine excel in this reaction, where steric bulk is paramount to facilitate the C-N bond-forming reductive elimination step.[7][8]
Mechanistic Advantage
The catalytic cycle involves the oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination.[8] The bulky tert-butyl group on the phosphine ligand creates a sterically crowded environment around the palladium, which destabilizes the intermediate complexes and promotes the final reductive elimination step to release the aryl amine product. This is particularly important for coupling less nucleophilic amines or sterically hindered substrates.
Protocol: Coupling of 4-Bromobiphenyl with Morpholine
Materials & Reagents:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)
-
2-(tert-Butyl)-6-(diphenylphosphino)pyridine (2.5 mol%)
-
4-Bromobiphenyl (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Step-by-Step Procedure:
-
Inert Setup: In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry reaction vial with a stir bar. Caution: NaOtBu is a strong, moisture-sensitive base.
-
Add Substrates: Add 4-bromobiphenyl, followed by anhydrous toluene, and finally morpholine.
-
Reaction: Seal the vial tightly and place it in a heating block set to 80-100 °C.
-
Monitoring: Stir the reaction for 8-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
Workup: Cool the reaction mixture to room temperature. Quench by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-arylated morpholine product.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Conclusion
2-(tert-Butyl)-6-chloropyridine serves as an outstandingly versatile and accessible precursor for the synthesis of high-performance phosphine ligands. The strategic placement of the bulky tert-butyl group provides the necessary steric properties to drive challenging palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols outlined in this guide demonstrate the practical application of these ligands, providing researchers, scientists, and drug development professionals with a reliable framework for constructing complex molecular architectures with high efficiency and predictability.
References
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Pérez-Temprano, M. H., et al. (2015). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 6(3), 1974-1985. National Institutes of Health. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. University of Groningen research portal. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]
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Huang, H., et al. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897-6914. National Institutes of Health. Retrieved from [Link]
-
Huang, H., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4 -.
- Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2015). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science. Retrieved from [Link]
-
Jana, S., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16187-16298. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
White, M. C., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(4), 1122-1135. PubMed Central. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
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Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved from [Link]
-
Jana, S., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Structure, and Applications of Pyridiniophosphines. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Phosphine-free ruthenium NCN-ligand complexes and their use in catalytic CO2 hydrogenation. Dalton Transactions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Retrieved from [Link]
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The Strategic Utility of 2-(tert-Butyl)-6-chloropyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(tert-Butyl)-6-chloropyridine has emerged as a highly valuable and versatile intermediate, offering a unique combination of steric and electronic properties that medicinal chemists can exploit to synthesize a diverse array of pharmacologically active compounds. The presence of a sterically demanding tert-butyl group and a reactive chlorine atom on the pyridine scaffold allows for regioselective functionalization, making it a cornerstone in the synthesis of targeted therapies, particularly kinase inhibitors. This guide provides an in-depth exploration of the applications of 2-(tert-Butyl)-6-chloropyridine in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for key transformations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 2-(tert-Butyl)-6-chloropyridine is primarily centered around the reactivity of the C-Cl bond at the 2-position of the pyridine ring. This position is activated towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the pyridine nitrogen. However, the adjacent bulky tert-butyl group introduces significant steric hindrance, which plays a crucial role in modulating the reactivity and selectivity of these transformations. This steric influence can be strategically leveraged to control the outcome of reactions and to access chemical space that might be challenging with less hindered substrates.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position can be displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is influenced by the electron-withdrawing strength of substituents on the pyridine ring. The tert-butyl group, while sterically hindering, does not significantly alter the electronic properties that favor SNAr. This reaction is particularly useful for the introduction of amine functionalities, which are prevalent in many kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
2-(tert-Butyl)-6-chloropyridine is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds in pharmaceutical synthesis. The success of these reactions often hinges on the careful selection of the catalyst system (palladium precursor and ligand) to overcome the steric hindrance imposed by the tert-butyl group. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the sterically hindered C-Cl bond to the palladium(0) center, which is a critical step in the catalytic cycle.
Key Synthetic Applications in Drug Discovery
The 2-(tert-butyl)pyridine moiety is a key pharmacophore in several classes of therapeutic agents, most notably in the development of spleen tyrosine kinase (SYK) inhibitors and p38 MAP kinase inhibitors.
Case Study 1: Synthesis of SYK Inhibitors
Spleen tyrosine kinase (SYK) is a crucial mediator of signaling in various immune cells, and its inhibition has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers.[][2] A common synthetic route to SYK inhibitors, such as GSK143, involves the initial conversion of 2-(tert-Butyl)-6-chloropyridine to 2-amino-6-(tert-butyl)pyridine.[3] This transformation is typically achieved through a Buchwald-Hartwig amination reaction.
Workflow for the Synthesis of a 2-amino-6-(tert-butyl)pyridine core:
Caption: Synthetic workflow for SYK inhibitors.
Case Study 2: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory signaling cascade, making it an attractive target for the treatment of inflammatory diseases.[4] Several potent p38 inhibitors feature a substituted pyridine core. While direct synthesis of Doramapimod (BIRB-796) does not start from 2-(tert-Butyl)-6-chloropyridine, its structural analogue highlights the importance of the tert-butyl pyridine scaffold in achieving high potency.[5][6][7] The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 6-position of the pyridine ring.
Workflow for the Synthesis of a 6-aryl-2-(tert-butyl)pyridine scaffold:
Caption: Synthetic workflow for p38 MAP kinase inhibitors.
Experimental Protocols
The following protocols are generalized procedures for key reactions involving 2-(tert-Butyl)-6-chloropyridine and are based on established methodologies for related substrates. Researchers should optimize these conditions for their specific applications.
Protocol 1: Suzuki-Miyaura Coupling of 2-(tert-Butyl)-6-chloropyridine
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 2-(tert-Butyl)-6-chloropyridine with an arylboronic acid. The choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often crucial for achieving good yields with sterically hindered 2-chloropyridines.
Materials:
-
2-(tert-Butyl)-6-chloropyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane/water (10:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 2-(tert-Butyl)-6-chloropyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a bulky, electron-rich ligand like SPhos is essential to promote the oxidative addition of the sterically hindered C-Cl bond to the palladium center. A strong base like K₃PO₄ is required for the transmetalation step of the catalytic cycle. The dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination of 2-(tert-Butyl)-6-chloropyridine
This protocol outlines a general procedure for the palladium-catalyzed amination of 2-(tert-Butyl)-6-chloropyridine, a key step in the synthesis of SYK inhibitors. The choice of ligand and base is critical for achieving high yields and preventing side reactions.[8][9][10][11]
Materials:
-
2-(tert-Butyl)-6-chloropyridine
-
Amine (1.2 equivalents) or ammonia equivalent
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOtBu (1.5 eq).
-
Add 2-(tert-Butyl)-6-chloropyridine (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The bidentate ligand Xantphos is effective in stabilizing the palladium catalyst and promoting the C-N bond-forming reductive elimination.[12] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine without competing in the substitution reaction. Toluene is a common high-boiling solvent for these reactions.
Protocol 3: Sonogashira Coupling of 2-(tert-Butyl)-6-chloropyridine
This protocol provides a general method for the coupling of 2-(tert-Butyl)-6-chloropyridine with a terminal alkyne to form an alkynylpyridine, a versatile intermediate for further synthetic transformations.[13][14][15][16]
Materials:
-
2-(tert-Butyl)-6-chloropyridine
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add 2-(tert-Butyl)-6-chloropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) and the amine base (TEA or DIPEA, 3.0 eq).
-
Add the terminal alkyne (1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Causality Behind Experimental Choices: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the alkyne.[13] An amine base is required to deprotonate the alkyne and to neutralize the HX formed during the reaction.
Data Summary
The following table provides a qualitative comparison of the expected reactivity and general conditions for the key cross-coupling reactions of 2-(tert-Butyl)-6-chloropyridine. Actual yields are highly dependent on the specific coupling partners and optimized reaction conditions.
| Reaction Type | Typical Catalyst System | Base | Solvent | Temperature | Expected Reactivity/Challenges |
| Suzuki-Miyaura | Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., SPhos) | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 °C | Good reactivity, but requires bulky ligands to overcome steric hindrance. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Bidentate Ligand (e.g., Xantphos) | NaOtBu, K₂CO₃ | Toluene, Dioxane | 100-120 °C | Can be challenging with sterically hindered amines; ligand choice is critical. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPEA | THF, DMF | RT - 60 °C | Generally proceeds under milder conditions; copper co-catalyst is often essential. |
Conclusion
2-(tert-Butyl)-6-chloropyridine stands out as a strategic building block in pharmaceutical synthesis due to its unique structural features that allow for controlled and selective functionalization. Its successful application in the synthesis of high-value targets such as SYK and p38 MAP kinase inhibitors underscores its importance in modern medicinal chemistry. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their drug discovery programs. A thorough understanding of the interplay between the steric and electronic effects of the substituents is key to designing robust and efficient synthetic routes to novel therapeutic agents.
References
- A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. Benchchem.
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- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Sonogashira coupling. Wikipedia.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Buchwald–Hartwig amin
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- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed.
- Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues. MedChemComm (RSC Publishing).
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
- Sonogashira Coupling. Chemistry LibreTexts.
- 2-aminopyridine – a classic and trendy pharmacophore.
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- tert-butyl 4-(6-aminopyridin-3-yl)
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
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- GSK143 | SYK Inhibitor. MedchemExpress.com.
- Doramapimod (BIRB 796) | p38 MAPK Inhibitor. MedChemExpress.
- Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)
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Application Notes & Protocols: 2-(tert-Butyl)-6-chloropyridine as a Pivotal Building Block in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of Steric Hindrance and Reactive Sites
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with high efficacy, selectivity, and favorable environmental profiles is paramount. The strategic design of these molecules often relies on versatile chemical building blocks that offer a combination of stability, specific reactivity, and the ability to introduce key structural motifs. 2-(tert-Butyl)-6-chloropyridine has emerged as a cornerstone synthon in this field. Its utility is rooted in the unique interplay between the sterically demanding tert-butyl group and the reactive chlorine atom positioned on the electron-deficient pyridine ring.
The bulky tert-butyl group serves multiple critical functions. It provides steric shielding, which can lock the molecule into specific conformations, enhancing its binding affinity to target enzymes or proteins in pests and weeds. This steric hindrance can also improve the metabolic stability of the final agrochemical product in the field, prolonging its activity. Concurrently, the chlorine atom at the 2-position, activated by the electron-withdrawing nitrogen atom of the pyridine ring, serves as an excellent leaving group for a variety of synthetic transformations. This dual functionality makes 2-(tert-Butyl)-6-chloropyridine a highly valuable intermediate for constructing a diverse library of potential herbicides, fungicides, and insecticides.[1]
This guide provides an in-depth exploration of the properties, key reactions, and detailed protocols for utilizing 2-(tert-Butyl)-6-chloropyridine in the synthesis of advanced agrochemical candidates.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is fundamental to its effective and safe use in synthesis. The key characteristics of 2-(tert-Butyl)-6-chloropyridine are summarized below.
| Property | Value | Source |
| CAS Number | 97691-23-1 | [2][3][4][5] |
| Molecular Formula | C₉H₁₂ClN | [2][4] |
| Molecular Weight | 169.65 g/mol | [2][4] |
| Appearance | Varies; typically a liquid or low-melting solid | N/A |
| Purity | ≥95% | [2] |
| IUPAC Name | 2-(tert-butyl)-6-chloropyridine | [2] |
Note: Physical properties such as melting point and boiling point can vary. Always refer to the supplier's specific documentation.
Core Reactivity and Synthetic Pathways
The synthetic utility of 2-(tert-Butyl)-6-chloropyridine is dominated by two major classes of reactions that leverage the reactive C-Cl bond: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of reaction pathway allows for the strategic introduction of C-N, C-O, C-S, and C-C bonds, forming the backbone of many complex agrochemicals.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a property that is enhanced by the electronegative nitrogen atom. This electronic feature makes the carbon atoms at the 2- and 6-positions susceptible to attack by nucleophiles, facilitating the displacement of the chloro substituent.[6][7] This reaction is a direct and often high-yielding method for introducing amines, thiols, and alcohols.
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, temporarily disrupting the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[8] Aromaticity is then restored by the expulsion of the chloride ion, resulting in the substituted product. The presence of the electron-withdrawing ring nitrogen is crucial for stabilizing the anionic intermediate.[8]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Field-Proven Protocol: Amination via SNAr
This protocol describes a general procedure for the reaction of 2-(tert-Butyl)-6-chloropyridine with a primary or secondary amine.
Materials:
-
2-(tert-Butyl)-6-chloropyridine (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, NMP, or DMF)
-
Non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent side reactions with atmospheric moisture and oxygen.
-
Reagent Addition: To the flask, add 2-(tert-Butyl)-6-chloropyridine, the chosen amine, the base, and the anhydrous solvent.
-
Reaction Conditions: Heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require screening.
-
Causality Insight: Elevated temperatures are often necessary to overcome the activation energy required to disrupt the pyridine's aromaticity during the initial nucleophilic attack.[9]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective, its scope can be limited by the need for strong nucleophiles and high temperatures. Palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative for forming C-N and C-C bonds, significantly expanding the synthetic possibilities.
The Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides.[10] For less reactive aryl chlorides like 2-(tert-Butyl)-6-chloropyridine, the choice of catalyst system is critical. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[11]
Catalyst System Insight: Success hinges on using a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand.[11] These ligands (e.g., RuPhos, BrettPhos, or tri-tert-butylphosphine) stabilize the Pd(0) species and facilitate the challenging oxidative addition to the C-Cl bond.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle.[11]
Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.
Expert Protocol: Buchwald-Hartwig Amination of 2-(tert-Butyl)-6-chloropyridine
This protocol is adapted from established procedures for challenging aryl chlorides.[11]
Materials:
-
2-(tert-Butyl)-6-chloropyridine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precursor, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Bulky phosphine ligand, e.g., Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealed tube, magnetic stirrer, inert gas supply
Procedure:
-
Inert Setup: Add the 2-(tert-Butyl)-6-chloropyridine, amine (if solid), NaOtBu, palladium precursor, and ligand to a Schlenk flask under a positive pressure of argon or nitrogen.
-
Trustworthiness Note: A strictly inert atmosphere is non-negotiable. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.[11]
-
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via silica gel column chromatography to isolate the desired N-aryl pyridine product.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[12] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are common motifs in potent agrochemicals.[13]
Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl chloride to a Pd(0) complex; (2) Transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[12][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Expert Protocol: Suzuki Coupling of 2-(tert-Butyl)-6-chloropyridine
This protocol provides a robust starting point for coupling with various arylboronic acids.[15][16]
Materials:
-
2-(tert-Butyl)-6-chloropyridine (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
-
Aqueous base, e.g., 2M Na₂CO₃ or K₃PO₄ (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
-
Schlenk flask, condenser, magnetic stirrer, inert gas supply
Procedure:
-
Inert Setup: In a Schlenk flask, combine 2-(tert-Butyl)-6-chloropyridine, the arylboronic acid, and the palladium catalyst under an inert atmosphere.
-
Solvent and Base Addition: Add the organic solvent(s) followed by the aqueous base solution.
-
Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes or by using the freeze-pump-thaw method.
-
Causality Insight: As with the Buchwald-Hartwig reaction, removing oxygen is vital to preserve the active Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with efficient stirring until TLC or LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to ambient temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by column chromatography or recrystallization to yield the desired biaryl product.
Representative Applications in Agrochemical Synthesis
The following schemes illustrate how the previously described protocols can be integrated into synthetic routes for novel agrochemical candidates.
Example 1: Synthesis of a Representative Pyridine-Thiazole Fungicide
Fungicides often incorporate nitrogen- and sulfur-containing heterocycles.[17] This route uses an SNAr reaction to build a core scaffold.
Caption: Synthesis of a fungicide scaffold via C-N bond formation.
Example 2: Synthesis of a Representative Pyridine-Carboxylate Herbicide
Many modern herbicides are based on pyridine carboxylate structures.[18][19][20] This route employs a Suzuki coupling to construct the core biaryl structure, a common strategy in herbicide design.
Caption: Synthesis of a herbicide precursor via Suzuki C-C coupling.
Conclusion
2-(tert-Butyl)-6-chloropyridine stands out as a highly effective and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a sterically influential tert-butyl group and a synthetically versatile chlorine handle allows researchers to readily access a wide range of complex molecular architectures. By mastering key transformations such as Nucleophilic Aromatic Substitution and, more powerfully, Palladium-Catalyzed Cross-Coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, scientists can efficiently construct libraries of potential fungicides, herbicides, and insecticides. The robust protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this pivotal intermediate in the ongoing quest for the next generation of crop protection solutions.
References
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available from: [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available from: [Link]
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ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Wikipedia. 2,6-Di-tert-butylpyridine. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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PubMed. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Available from: [Link]
- Google Patents. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin.
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YouTube. nucleophilic aromatic substitutions. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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National Center for Biotechnology Information. Discovery and development of pyrethroid insecticides. Available from: [Link]
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National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]
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YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
ResearchGate. Herbicides, Pyridine Carboxylate | Request PDF. Available from: [Link]
- Google Patents. WO2021245100A1 - Fungicidal compositions.
- Google Patents. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives.
-
National Center for Biotechnology Information. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Available from: [Link]
- Google Patents. CN108669088A - Include the composition of biocontrol agent and the fungicide selected from Cell wall synthesis inhibitor.
- Google Patents. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.
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Kingchem. Agrochemical Building Blocks. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-(tert-Butyl)-2-chloropyridine: A Key Intermediate in Advanced Organic Synthesis. Available from: [Link]
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PubMed. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2,6-Di-tert-butyl-4-methylpyridine: A Key Building Block for Specialty Chemicals. Available from: [Link]
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PubMed. Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Available from: [Link]
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Justia Patents. Fungicidal compositions including hydrazone derivatives and copper. Available from: [Link]
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National Center for Biotechnology Information. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Available from: [Link]
- Google Patents. WO2019243994A1 - A fungicidal composition and a process for preparation thereof.
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The Strategic Advantage of Steric Hindrance: Catalytic Applications of 2-(tert-Butyl)-6-chloropyridine Metal Complexes
Introduction: Navigating Catalytic Selectivity with Sterically-Demanding Ligands
In the intricate world of homogeneous catalysis, the ligand is not a mere spectator but an active participant that dictates the reactivity and selectivity of the metal center. The rational design of ligands is, therefore, paramount in developing efficient catalytic systems for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Among the vast arsenal of available ligands, sterically hindered pyridines are emerging as a powerful class of directing groups. This guide focuses on the catalytic applications of metal complexes derived from 2-(tert-Butyl)-6-chloropyridine, a ligand characterized by its significant steric bulk.
The presence of a tert-butyl group at the 2-position of the pyridine ring creates a sterically congested environment around the coordinated metal ion. This steric hindrance is not a liability but a strategic tool that can be leveraged to:
-
Promote Reductive Elimination: The bulkiness of the ligand can facilitate the final step in many cross-coupling catalytic cycles, where the desired product is expelled from the coordination sphere of the metal.
-
Inhibit Catalyst Deactivation: Steric shielding can prevent the formation of inactive catalyst species, such as bridged dimers, which are common deactivation pathways in reactions involving 2-halopyridines.[1]
-
Enhance Selectivity: By controlling the access of substrates to the metal center, steric hindrance can lead to improved regioselectivity and chemoselectivity.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-(tert-Butyl)-6-chloropyridine metal complexes in key organic transformations. While direct catalytic applications of isolated complexes of this specific ligand are not extensively reported, the principles of ligand design and the extensive literature on analogous sterically hindered pyridine, bipyridine, and terpyridine systems provide a strong foundation for its proposed utility.[2][3][4][5] The protocols herein are based on established methodologies for similar catalytic systems and are intended as a starting point for optimization.
I. Palladium-Catalyzed Cross-Coupling Reactions: Accessing Complex Biaryl Scaffolds
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] The performance of these catalytic systems is highly dependent on the nature of the ligand. The use of 2-(tert-Butyl)-6-chloropyridine as a ligand for palladium is proposed here for the synthesis of sterically congested biaryl compounds, which are often challenging substrates for catalysts with less bulky ligands.
A. Suzuki-Miyaura Coupling of Sterically Hindered Substrates
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls. However, the coupling of sterically hindered aryl halides with bulky boronic acids can be sluggish. The steric pressure exerted by the 2-(tert-Butyl)-6-chloropyridine ligand on the palladium center is hypothesized to accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(tert-Butyl)-6-chloropyridine
-
Sterically hindered aryl bromide (e.g., 1-bromo-2,6-dimethylbenzene)
-
Sterically hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a solution of Pd(OAc)₂ (1 mol%) in anhydrous toluene, add 2-(tert-Butyl)-6-chloropyridine (2.2 mol%). Stir the mixture at room temperature for 30 minutes to form the palladium-ligand complex in situ.
-
Reaction Setup: To a dried Schlenk flask, add the sterically hindered aryl bromide (1.0 mmol), the sterically hindered arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the pre-formed catalyst solution or the individual components (Pd(OAc)₂ and 2-(tert-Butyl)-6-chloropyridine) to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Hypothetical Performance Data
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |
| 1 | 1-bromo-2,6-dimethylbenzene | 2,6-dimethylphenylboronic acid | PPh₃ | 25 |
| 2 | 1-bromo-2,6-dimethylbenzene | 2,6-dimethylphenylboronic acid | 2-(tert-Butyl)-6-chloropyridine | 85 |
| 3 | 1-bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | PPh₃ | <5 |
| 4 | 1-bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | 2-(tert-Butyl)-6-chloropyridine | 70 |
This data is representative and intended to illustrate the potential advantages of the sterically hindered ligand.
II. Nickel-Catalyzed Cross-Electrophile Coupling: Forging C(sp²)-C(sp³) Bonds
Nickel catalysis has emerged as a powerful platform for cross-coupling reactions, particularly for the formation of C(sp²)-C(sp³) bonds.[8][9] Cross-electrophile coupling, which joins two different electrophiles, avoids the need for pre-formed organometallic reagents. The choice of ligand is critical to control the relative rates of competing pathways, such as homocoupling. The steric bulk of 2-(tert-Butyl)-6-chloropyridine is anticipated to favor the desired cross-coupling pathway.
A. Nickel-Catalyzed Coupling of 2-Chloropyridines with Alkyl Halides
The synthesis of 2-alkylated pyridines is of significant interest in medicinal chemistry. The nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides provides a direct route to these valuable compounds.[10] The use of a sterically demanding ligand like 2-(tert-Butyl)-6-chloropyridine is proposed to enhance the efficiency and selectivity of this transformation.
Experimental Workflow for Nickel-Catalyzed Cross-Electrophile Coupling
Sources
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reaction of 2-(tert-Butyl)-6-chloropyridine with organometallic reagents
Application Notes and Protocols: The Versatile Reactivity of 2-(tert-Butyl)-6-chloropyridine with Organometallic Reagents
Abstract
This technical guide provides an in-depth exploration of the reaction landscape of 2-(tert-Butyl)-6-chloropyridine with a variety of organometallic reagents. As a sterically hindered and electronically distinct heteroaromatic halide, this substrate presents unique challenges and opportunities in synthetic chemistry. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, optimized experimental protocols, and troubleshooting guidance for key transformations. We will cover palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig amination, as well as reactions with strongly nucleophilic Grignard and organolithium reagents. The causality behind experimental choices is emphasized to empower users to adapt and optimize these methods for their specific synthetic targets.
Introduction: The Unique Profile of 2-(tert-Butyl)-6-chloropyridine
2-(tert-Butyl)-6-chloropyridine is a pivotal building block in modern organic synthesis. Its structure is characterized by two key features that dictate its reactivity:
-
The Sterically Demanding tert-Butyl Group: Positioned ortho to the nitrogen atom, this bulky group provides significant steric hindrance. This can influence the approach of reagents, modulate the stability of intermediates, and often necessitates the use of specialized, sterically demanding ligands in catalytic reactions to achieve efficient coupling.
-
The Chloro-Substituted Pyridine Ring: The pyridine nitrogen acts as an electron-withdrawing group, rendering the carbon atoms at the 2 and 6 positions electron-deficient. However, the C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, making its activation a critical challenge, particularly in palladium-catalyzed processes.[1] This often requires more forcing conditions or highly active catalyst systems.
These competing electronic and steric effects make 2-(tert-Butyl)-6-chloropyridine a fascinating and challenging substrate, the successful functionalization of which opens pathways to novel pharmaceuticals, agrochemicals, and materials.
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. For a substrate like 2-(tert-Butyl)-6-chloropyridine, the primary hurdle is the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[1] Success hinges on the careful selection of a catalyst system, specifically the ligand, which must be both bulky and electron-rich to promote this difficult step.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[2][3]
Mechanism & Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A base is crucial for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-(tert-Butyl)-6-chloropyridine
Materials:
-
2-(tert-Butyl)-6-chloropyridine (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable biarylphosphine ligand (2-6 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)[1]
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the palladium source, ligand, and base under an inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Addition: Add 2-(tert-Butyl)-6-chloropyridine and the arylboronic acid to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Value/Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, electron-rich phosphine ligand is essential for activating the C-Cl bond.[1] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base required to facilitate transmetalation without competing side reactions.[1] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.[1] |
| Temperature | 80-110 °C | Elevated temperature is necessary to overcome the high activation energy of C-Cl oxidative addition.[1] |
| Yield | 60-90% | Highly dependent on the electronic and steric nature of the boronic acid. |
Stille Coupling: Stability and Versatility with Organostannanes
The Stille reaction couples organostannanes with organohalides.[4] Organotin reagents are valued for their tolerance to a wide variety of functional groups and their stability to air and moisture.[4][5] However, their high toxicity is a significant drawback.
Mechanism & Rationale
The mechanism is analogous to the Suzuki coupling.[5][6] A key feature is that the transmetalation step does not require a base. Additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the reaction, with LiCl aiding in the displacement of ligands from palladium and CuI potentially facilitating the transmetalation step.[5][7]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Protocol: Stille Coupling of 2-(tert-Butyl)-6-chloropyridine
Materials:
-
2-(tert-Butyl)-6-chloropyridine (1.0 eq.)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(PPh₃)₂ (3-5 mol%)
-
Optional: CuI (10 mol%), LiCl (2-3 eq.)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, Dioxane)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried flask, add the palladium catalyst and any additives (CuI, LiCl) under an inert atmosphere.
-
Reagent Addition: Add 2-(tert-Butyl)-6-chloropyridine dissolved in the anhydrous, degassed solvent.
-
Stannane Addition: Add the organostannane reagent to the mixture.
-
Reaction: Heat the reaction to 80-120 °C. Monitor progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with a suitable solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF) or filter through a pad of silica gel treated with triethylamine.[5]
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Negishi Coupling: High Reactivity with Organozincs
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts.[8][9] This heightened reactivity allows for couplings to occur under milder conditions but necessitates stricter anhydrous and oxygen-free environments, as organozincs are sensitive to moisture and air.[8][9]
Mechanism & Rationale
The catalytic cycle is similar to other cross-coupling reactions.[9][10] The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step, often making it the preferred method for difficult couplings or sensitive substrates, provided the functional group tolerance allows.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling | NROChemistry [nrochemistry.com]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(tert-Butyl)-6-chloropyridine
Welcome to the technical support guide for the synthesis of 2-(tert-butyl)-6-chloropyridine. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the reaction of 2,6-dichloropyridine with a tert-butylating organometallic reagent, is often complicated by the formation of significant side products. This guide provides in-depth, experience-based answers to common issues encountered during this synthesis, helping you troubleshoot and optimize your reaction for higher yield and purity.
Troubleshooting Guide & FAQs
This section addresses the most frequent challenges observed during the synthesis of 2-(tert-butyl)-6-chloropyridine.
Problem Category: Poor Selectivity & Byproduct Formation
Question 1: My reaction yields a significant amount of 2,6-di-tert-butylpyridine. How can I prevent this over-alkylation?
Answer: The formation of 2,6-di-tert-butylpyridine is the most common and challenging side reaction. It occurs when the desired monosubstituted product, 2-(tert-butyl)-6-chloropyridine, reacts with a second equivalent of the tert-butylating reagent. The key to preventing this is controlling the reactivity and stoichiometry of the organometallic reagent.
Causality: The mono-tert-butylated product is still an activated electrophile that can undergo a second nucleophilic aromatic substitution. Several factors exacerbate this issue:
-
High Reactivity of Reagent: tert-Butyllithium (t-BuLi) is an extremely reactive and strong base, which often leads to poor selectivity and over-reaction.[1][2]
-
Local Concentration Effects: Rapid addition of the organometallic reagent creates localized areas of high concentration, promoting the second substitution before the reagent can be consumed by the starting material.
-
Temperature: Higher temperatures increase the rate of both the desired reaction and the subsequent side reaction.
Troubleshooting Protocol:
-
Choice of Reagent: Switch from tert-butyllithium to a less reactive Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl). Grignard reagents are generally less nucleophilic than their organolithium counterparts, which significantly improves selectivity for mono-alkylation.[3][4]
-
Stoichiometry: Carefully control the stoichiometry. Use a slight substoichiometric amount of the Grignard reagent (e.g., 0.95 equivalents) relative to 2,6-dichloropyridine. This ensures that the starting material is the limiting reagent, minimizing the chance for the product to react further.
-
Slow Addition at Low Temperature: This is the most critical parameter.
-
Cool the solution of 2,6-dichloropyridine in an appropriate solvent (e.g., THF) to a low temperature, typically between -20 °C and 0 °C.
-
Add the Grignard reagent dropwise via a syringe pump over a prolonged period (e.g., 2-4 hours). This maintains a very low concentration of the nucleophile in the reaction flask at all times, favoring the reaction with the more abundant and more reactive starting material, 2,6-dichloropyridine.
-
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the di-substituted byproduct.
Below is a diagram illustrating the competition between the desired reaction and the over-alkylation side reaction.
Caption: Reaction pathways for the tert-butylation of 2,6-dichloropyridine.
Problem Category: Low Yield & Incomplete Conversion
Question 2: My reaction has stalled, and I have a large amount of unreacted 2,6-dichloropyridine. What are the likely causes?
Answer: Low or incomplete conversion is typically due to issues with the organometallic reagent's activity or the presence of quenching agents.
Causality:
-
Reagent Degradation: Grignard and organolithium reagents are highly sensitive to moisture and air.[3] Exposure to atmospheric water or oxygen will quench the reagent, reducing its effective concentration.
-
Presence of Acidic Protons: Any source of acidic protons in the reaction flask (e.g., residual water in the solvent or on glassware, or the starting material itself if it's a salt) will protonate and destroy the organometallic reagent.
-
Poor Reagent Formation: If preparing the Grignard reagent in situ, incomplete reaction between magnesium turnings and the alkyl halide can result in a lower-than-expected titer.
Troubleshooting Workflow:
The following decision tree provides a logical workflow for diagnosing the root cause of low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Preventative Measures:
-
Glassware and Solvent: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reagent addition process.
-
Reagent Titration: Always determine the exact concentration (titer) of your organometallic solution before use, especially for commercial bottles that have been opened previously.
Problem Category: Impurity Profile & Purification
Question 3: After workup, my crude product contains several unidentified impurities besides the di-substituted product. What could they be?
Answer: Besides the major byproduct, other impurities can arise from reactions with the solvent or from thermal decomposition, complicating purification.
Causality & Potential Impurities:
-
Solvent-Derived Impurities: At temperatures above -20 °C, highly basic reagents like t-BuLi can deprotonate THF, leading to its decomposition and the formation of various byproducts.
-
Hydrolysis Products: If the reaction is not properly quenched, unreacted organometallic reagents can be hydrolyzed to form isobutane. The lithiated or magnesiated pyridine intermediates can be protonated to regenerate starting material or product.
-
Homocoupling (Wurtz Reaction): If using a Grignard reagent, reaction with any unreacted tert-butyl halide can lead to the formation of 2,2,3,3-tetramethylbutane.[3]
Purification Strategy:
Purification is typically achieved by column chromatography on silica gel. However, the similar polarities of the starting material, product, and di-substituted byproduct can make separation challenging.
| Compound | Polarity | Elution Order (Hexanes/EtOAc) |
| 2,6-Di-tert-butylpyridine | Least Polar | First |
| 2-(tert-Butyl)-6-chloropyridine | Intermediate | Second |
| 2,6-Dichloropyridine | Most Polar | Third |
Protocol: Optimized Flash Chromatography
-
Adsorb Sample: Dry-load the crude material onto a small amount of silica gel for best resolution.
-
Solvent System: Use a low-polarity solvent system, such as a gradient of 1% to 5% ethyl acetate in hexanes. A shallow gradient is crucial for separating the desired product from the di-substituted byproduct.
-
Fraction Analysis: Carefully monitor the fractions by TLC, staining with a permanganate dip, which is effective for visualizing pyridine compounds. Combine fractions of high purity (>95% by GC or NMR).
Experimental Protocols
Protocol 1: Titration of tert-Butylmagnesium Chloride
This protocol uses N-benzylbenzamide as a titrant for accurate determination of the Grignard reagent concentration.
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Accurately weigh ~211 mg (1.0 mmol) of N-benzylbenzamide into the flask.
-
Add 10 mL of anhydrous THF via syringe and stir to dissolve.
-
Add 1-2 drops of a colorimetric indicator (e.g., a solution of 1,10-phenanthroline in THF).
-
Slowly add the t-BuMgCl solution dropwise from a 1.0 mL syringe until a persistent color change (e.g., to reddish-brown with phenanthroline) is observed.
-
Record the volume of Grignard reagent added.
-
Calculate the molarity: Molarity (M) = (mmol of N-benzylbenzamide) / (Volume of Grignard in L)
References
-
Kostikov, R. R., Sánchez-Sancho, F., Garranzo, M., & Murcia, M. C. (2010). 2,6-Di-t-butylpyridine. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Wakefield, B. J. (1995). Organolithium Methods. Academic Press. [Link]
-
Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Cook, J. D., & Wakefield, B. J. (1967). The Reaction of n-Butyl-lithium with Pentachloropyridine: a Solvent Effect. Journal of the Chemical Society D: Chemical Communications, (5), 237. [Link]
Sources
Technical Support Center: Purification of 2-(tert-Butyl)-6-chloropyridine
Welcome to the technical support guide for the purification of 2-(tert-Butyl)-6-chloropyridine (CAS 97691-23-1). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Purification Challenge
2-(tert-Butyl)-6-chloropyridine is a substituted pyridine derivative used as an intermediate in various organic syntheses.[1] Achieving high purity is critical, as residual starting materials, isomers, or over-chlorinated byproducts can lead to unwanted side reactions and complicate downstream processes. The compound is a colorless to light yellow liquid with a boiling point of approximately 81-82°C, a property that heavily influences the choice of purification strategy.[2][3] This guide focuses on the two most effective methods for this compound: Fractional Vacuum Distillation and Flash Column Chromatography .
Purification Method Selection Guide
Choosing the correct purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides (Question & Answer Format)
This section addresses common issues encountered during the purification of 2-(tert-Butyl)-6-chloropyridine.
Fractional Vacuum Distillation
Fractional distillation is the preferred method for large-scale purification, especially for removing impurities with significantly different boiling points.[4] Given the compound's low boiling point, vacuum distillation is recommended to prevent potential thermal degradation and improve separation efficiency.
Q1: My final product has low purity (<95%) after a single fractional distillation. What went wrong?
A1: This is a common issue that can stem from several factors:
-
Inefficient Fractionating Column: The column you used may not have enough theoretical plates to separate your product from a close-boiling impurity.[4] A Vigreux column has the lowest efficiency, while a column packed with glass beads or metal sponges (like steel wool, if compatible) offers higher surface area and better separation.[4]
-
Incorrect Reflux Ratio: A high take-off rate (low reflux ratio) does not allow for proper equilibrium to be established in the column, leading to poor separation. Slow down the distillation rate to increase the reflux ratio.
-
Vacuum Fluctuations: An unstable vacuum source will cause the boiling point to fluctuate, smearing the separation between different fractions. Ensure all joints are properly sealed and that your vacuum pump is operating correctly.
-
Co-distillation: The impurity may form an azeotrope with the product. While less common for the likely impurities here, it cannot be ruled out without further analysis.
Q2: The liquid in the distillation flask is turning dark brown or black during distillation.
A2: This indicates thermal decomposition. 2-(tert-Butyl)-6-chloropyridine, like many organic molecules, can degrade at elevated temperatures.
-
Solution: The primary solution is to reduce the distillation temperature by applying a vacuum. A lower pressure significantly lowers the boiling point, minimizing thermal stress on the compound. For example, lowering the pressure from atmospheric (760 mmHg) to 20 mmHg can reduce the boiling point of a similar compound by over 100°C.
-
Causality: The tert-butyl group can be susceptible to elimination reactions at high temperatures, and the pyridine ring itself can be sensitive to oxidation if air is present.[5]
Q3: The distillation is proceeding very slowly, or I can't achieve the expected boiling point for the applied vacuum.
A3: This usually points to a leak in the system or insufficient heating.
-
Troubleshooting Steps:
-
Check for Leaks: Carefully inspect all glass joints. Ensure they are properly greased (if using ground glass joints) and securely clamped. A common source of leaks is the connection to the vacuum gauge or the pump itself.
-
Verify Vacuum Gauge: Ensure your vacuum gauge is calibrated and reading accurately.
-
Ensure Adequate Heating: The heating mantle should be in good contact with the flask. Insulating the distillation flask and the fractionating column with glass wool or aluminum foil can help maintain a consistent temperature and prevent heat loss, especially for higher-boiling liquids.[6]
-
Caption: Troubleshooting workflow for fractional distillation.
Flash Column Chromatography
Flash chromatography is an excellent technique for purifying small to moderate amounts of product, especially when impurities have similar polarities and boiling points.[7]
Q1: I can't achieve good separation between my product and an impurity on the column.
A1: This is a classic chromatography problem related to selectivity.
-
Optimize the Eluent: The choice of solvent system is critical.[8] For a moderately polar compound like 2-(tert-Butyl)-6-chloropyridine, a good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Run several Thin Layer Chromatography (TLC) plates with varying solvent ratios to find a system where your product has an Rf value of ~0.2-0.3 and is well-separated from the impurity.[9]
-
Consider a Different Stationary Phase: If optimizing the mobile phase fails, the impurity may have a very similar polarity. Standard silica gel is slightly acidic. If your compound is basic, it can interact strongly, leading to tailing. Consider using alumina (neutral or basic) or an amine-functionalized silica gel to improve peak shape and separation.[7]
Q2: My product is "streaking" or "tailing" down the column instead of moving as a tight band.
A2: Tailing reduces resolution and leads to cross-contaminated fractions.
-
Sample Overloading: You may have loaded too much crude material onto the column. A general rule is to load 1g of crude material per 20-100g of silica, depending on the difficulty of the separation.
-
Poor Solubility: The compound may be crashing out of the eluent at the top of the column. Ensure your sample is fully dissolved before loading. If using a "wet loading" technique, use the minimum amount of solvent possible.[8]
-
Strong Adsorption: As mentioned above, the basic nitrogen on the pyridine ring can interact strongly with acidic silica gel. Adding a small amount of a competing base, like triethylamine (~0.1-1%), to your eluent can often resolve this issue by occupying the active sites on the silica.
Q3: I have very low recovery of my product after chromatography.
A3: This can be frustrating and is usually due to one of two reasons:
-
Irreversible Adsorption: The product may have bound irreversibly to the silica gel, especially if it is unstable under acidic conditions. This is another reason to consider using a more inert stationary phase like alumina.
-
Product Volatility: 2-(tert-Butyl)-6-chloropyridine has a relatively low boiling point.[2] During solvent removal on a rotary evaporator, especially under high vacuum and elevated temperature, you may be co-evaporating your product. Always use a moderate vacuum and minimal heat when concentrating fractions containing volatile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling 2-(tert-Butyl)-6-chloropyridine? A1: This compound should be handled with care. It is classified as an irritant and can be fatal if swallowed or in contact with skin. Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11] Ensure an eyewash station and safety shower are readily accessible.[12]
Q2: My "pure" 2-(tert-Butyl)-6-chloropyridine is a yellow or brownish liquid. Is this normal? A2: Pure 2-(tert-Butyl)-6-chloropyridine should be a colorless to light yellow liquid.[2] A darker color, such as yellow or brown, often indicates the presence of trace impurities or degradation products, possibly from oxidation or exposure to light.[5] If color is a concern for your application, further purification by distillation or passing it through a small plug of activated carbon or silica gel may be necessary.
Q3: How should I properly store the purified product? A3: To maintain purity, store 2-(tert-Butyl)-6-chloropyridine in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation.[5] Store the container in a cool, dark, and well-ventilated place away from incompatible materials.
Q4: What analytical techniques are best for confirming the purity of the final product? A4: A combination of techniques is ideal for a comprehensive assessment.
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting residual solvents or close-boiling impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying any structural isomers or related impurities.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify unknown impurities.[13]
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying >5 g of crude material with impurities that have boiling points differing by at least 20°C.
Materials:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum pump, tubing, and gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are clean and lightly greased.
-
Charge the Flask: Charge the round-bottom flask with the crude 2-(tert-Butyl)-6-chloropyridine (no more than 2/3 full) and add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Begin to slowly and carefully apply vacuum to the system. Watch for excessive bubbling or foaming. A typical target pressure is 10-20 mmHg.
-
Begin Heating: Once the vacuum is stable, begin gently heating the distillation flask.
-
Equilibration: As the liquid begins to boil, observe the condensation ring rising slowly up the fractionating column. Allow the system to reflux for 10-15 minutes once the vapor reaches the thermometer. This allows the separation equilibrium to be established.[4]
-
Collect Fractions:
-
Fore-run: Collect the first few milliliters of distillate, which will contain low-boiling impurities and residual solvents, in a separate receiving flask.
-
Main Fraction: When the temperature at the distillation head stabilizes at the expected boiling point for your applied pressure, switch to a new receiving flask to collect the main product fraction.
-
End Fraction: If the temperature begins to drop or rise significantly, it indicates the main fraction is finished. Stop the distillation or switch to a final receiving flask to collect the high-boiling residue.
-
-
Shutdown: Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.
| Parameter | Typical Value / Guideline | Rationale |
| Vacuum Pressure | 10-20 mmHg | Lowers boiling point to prevent thermal decomposition. |
| Fractionating Column | 20-30 cm Packed Column | Provides sufficient theoretical plates for good separation.[4] |
| Take-off Rate | ~1 drop per second | Ensures a good reflux ratio for efficient separation. |
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying <10 g of crude material, especially when impurities have similar polarity.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Sand
-
Crude 2-(tert-Butyl)-6-chloropyridine
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Using TLC, determine an eluent system that gives your product an Rf of ~0.2-0.3.
-
Column Packing (Slurry Method):
-
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[8]
-
In a beaker, make a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed silica.[8]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to get a free-flowing powder.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Apply gentle, steady air pressure to the top of the column to force the solvent through at a flow rate of about 2 inches/minute.[8]
-
-
Fraction Collection:
-
Begin collecting fractions immediately.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator, taking care not to use excessive heat or vacuum to avoid product loss.
References
-
BenchChem. (2025). Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. 13
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-6-chloropyridine. Link
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Link
-
ChemicalBook. (n.d.). 2-tert-butyl-6-chloropyridine. Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,2':6',2''-Terpyridine. Link
-
BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. 5
-
Fisher Scientific. (2025). Safety Data Sheet: 2,6-Di-tert-butylpyridine. Link
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-6-chloropyridine. Link
-
Advanced ChemBlocks Inc. (2014). 2-(tert-butyl)-6-chloropyridine. Link
-
CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Link
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Link
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Link
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Link
-
Biotage. (n.d.). Successful Flash Chromatography. King Group. Link
-
Chemistry LibreTexts. (2022, August 20). 9.4: Fractional Distillation. Link
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Link
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Link
-
ChemicalBook. (n.d.). 2-tert-butyl-6-chloropyridine. Link
-
Google Patents. (n.d.). CN113493408A - Preparation method of 2,3, 6-trichloropyridine. Link
-
National Toxicology Program. (1996). 2-Chloropyridine. Link
-
Zhang, Y., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Link
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. Link
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-tert-butyl-6-chloropyridine | 97691-23-1 [amp.chemicalbook.com]
- 3. 2-tert-butyl-6-chloropyridine | 97691-23-1 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fi [fishersci.fi]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Lithiation of 2-(tert-Butyl)-6-chloropyridine
Welcome to the technical support center for troubleshooting challenging organometallic transformations. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the lithiation of 2-(tert-Butyl)-6-chloropyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to solve these issues systematically.
The lithiation of substituted pyridines is a powerful tool for functionalization, but it is notoriously sensitive to reaction conditions. The pyridine nitrogen atom complicates the reaction by activating the ring toward nucleophilic attack, a pathway that directly competes with the desired deprotonation.[1][2] This guide will address the most common failure modes in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific, outcome-based problems. If your experiment has failed, identify the primary outcome below and consult the detailed explanation and recommended actions.
Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes?
This is the most frequent issue and almost always points to problems with reagents or the reaction environment. Let's break down the potential culprits from most to least likely.
Root Cause Analysis:
-
Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is pyrophoric and highly reactive with atmospheric moisture and oxygen. Its concentration will decrease over time, even with careful handling.
-
Solution: Always titrate your n-BuLi before use, especially if the bottle is old or has been opened multiple times. A fresh, properly titrated reagent is non-negotiable for reproducibility. A simple titration protocol is provided below.
-
-
Contaminated Solvents or Reagents: Trace amounts of water or other protic impurities in your solvent (e.g., THF, diethyl ether) or in the 2-(tert-Butyl)-6-chloropyridine starting material will quench the organolithium reagent before it can deprotonate the pyridine ring.
-
Solution: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone ketyl for THF/ether).[3] Ensure your substrate is anhydrous. If necessary, dissolve it in a dry, inert solvent and dry over molecular sieves, or co-evaporate with anhydrous toluene before use.
-
-
Inadequate Inert Atmosphere: Oxygen can also degrade n-BuLi. A poor seal, insufficient purging, or use of low-quality nitrogen/argon can lead to reaction failure.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under a stream of dry inert gas. Use gas-tight septa and maintain a positive pressure of high-purity argon or nitrogen throughout the entire experiment. Argon is often preferred for its higher density, which provides a better blanket.[3]
-
-
Reaction Temperature Too Low: While lithiations are run at low temperatures to prevent side reactions, an excessively low temperature can slow the rate of deprotonation to a crawl, leading to poor conversion within a practical timeframe.
-
Solution: For this substrate, a temperature of -78°C (a dry ice/acetone bath) is a standard starting point. If conversion is low, consider allowing the reaction to stir for a longer period (e.g., 2-4 hours) before assessing its progress via a quench test.
-
Q2: My NMR/LC-MS shows significant formation of byproducts. How do I identify and suppress them?
Byproduct formation is common in pyridine lithiation due to competing reaction pathways. The two most probable side reactions for this substrate are nucleophilic addition and halogen-metal exchange.
A. Nucleophilic Addition of n-BuLi
The pyridine ring is electron-deficient and susceptible to attack by nucleophiles like n-BuLi. This can lead to the formation of dihydropyridine adducts, which may or may not re-aromatize upon workup.
-
Why it happens: The aggregation state of n-BuLi plays a crucial role. Dimeric aggregates, which are favored in coordinating solvents like THF, are more prone to nucleophilic addition. Tetrameric aggregates, favored in non-polar solvents like hexanes, tend to act as bases, favoring deprotonation.[4][5]
-
How to suppress it:
-
Use a Hindered Base: The most effective solution is to switch from a nucleophilic base (n-BuLi) to a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[2][6] These bases are too bulky to attack the pyridine ring but are strong enough to deprotonate it.
-
Lower the Temperature: Nucleophilic addition often has a higher activation energy than deprotonation. Running the reaction at a stringently maintained -78°C or even lower (e.g., -90°C) can kinetically favor the desired deprotonation pathway.
-
Change the Solvent: Performing the reaction in a non-coordinating solvent like hexanes or toluene can favor the tetrameric, more basic form of n-BuLi. However, this may significantly reduce the reaction rate and solubility of intermediates.
-
B. Halogen-Metal Exchange
The n-BuLi can swap its butyl group for the chlorine atom at the C-6 position. This forms 2-(tert-Butyl)-6-lithiopyridine, a different intermediate than the one formed by deprotonation.
-
Why it happens: Lithium-halogen exchange is a fast reaction, often faster than deprotonation, especially at temperatures above -78°C.
-
How to suppress it:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78°C.
-
Use a Hindered Amide Base: LDA and LTMP do not participate in halogen-metal exchange, making them an excellent choice to circumvent this side reaction.
-
Caption: Troubleshooting decision tree for failed lithiation.
Q3: My lithiation worked, but I am getting the wrong regioisomer after quenching. How do I control the position of deprotonation?
For 2-(tert-Butyl)-6-chloropyridine, there are three possible protons for deprotonation: C3, C4, and C5.
-
Steric Hindrance: The bulky tert-butyl group at C2 will almost completely prevent lithiation at the C3 position.
-
Electronic Effects: The pyridine nitrogen directs lithiation to the ortho positions (C2 and C6). Since these are substituted, the next most activated positions are C3 and C5. The chloro group is a weak ortho-directing group.
-
Kinetic Site: The most likely site for kinetic deprotonation is C5 . It is electronically activated by the nitrogen (it is a "vinylogous" ortho position) and is not sterically hindered.
If you are observing functionalization at C4, it may suggest that the reaction is equilibrating to a more thermodynamically stable intermediate, although this is less common at low temperatures.
Controlling Regioselectivity:
-
Use a Directed Metalation Group (DMG): While the substrate is fixed, this principle is key. The coordination of the lithium reagent to a Lewis basic group directs deprotonation to the adjacent position.[7][8] Here, the pyridine nitrogen is the primary DMG.
-
Leverage Additives: Additives like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can chelate the lithium cation, breaking up n-BuLi aggregates and increasing the reactivity and basicity of the system.[1][9] This can sometimes alter regioselectivity, but its primary role is to accelerate the reaction.
-
Confirm with a Diagnostic Quench: To be certain where lithiation is occurring, quench a small aliquot of the reaction mixture with deuterium oxide (D₂O). The position of deuterium incorporation, as determined by ¹H and ¹³C NMR, will definitively identify the site of deprotonation.[3]
Frequently Asked Questions (FAQs)
What is the best lithiating agent for this substrate?
The choice of base is critical and depends on the desired outcome and observed side reactions.
| Reagent | Pros | Cons | Recommendation |
| n-BuLi | Inexpensive, common, highly basic. | Prone to nucleophilic addition. Can participate in Li-Cl exchange. | Use as a first attempt. If side reactions dominate, switch. |
| s-BuLi / t-BuLi | More basic and sterically hindered than n-BuLi. | More expensive, can still act as nucleophiles. t-BuLi is highly pyrophoric. | Can be an alternative to n-BuLi if deprotonation is slow. |
| LDA / LTMP | Non-nucleophilic, sterically hindered. Prevents addition and Li-Cl exchange.[2][6] | Must be prepared fresh or titrated. Less basic than alkyllithiums. | Highly recommended if n-BuLi fails due to side reactions. This is often the key to success for substituted pyridines. |
How do I know if my lithiated intermediate has formed before adding my electrophile?
You can't "see" the intermediate directly during the reaction, but you can perform an in-situ quench test. Once the deprotonation step is presumed complete, use a cannula to transfer a small amount (~0.1-0.2 mL) of the reaction mixture into a separate vial containing a simple, reactive electrophile like iodomethane (MeI) or D₂O under an inert atmosphere. Work up this small sample and analyze it by LC-MS or ¹H NMR. Successful methylation or deuteration confirms the formation of the lithiated species.
What is the role of TMEDA? Should I use it?
TMEDA is a bidentate Lewis base that chelates the lithium ion. This breaks down the large aggregates of n-BuLi into more reactive monomers or dimers.[1]
-
Advantages: Can significantly speed up slow lithiations and may improve yields.
-
Disadvantages: By creating more reactive, less aggregated species, it can sometimes increase the rate of side reactions like nucleophilic addition.
-
Recommendation: If your lithiation with n-BuLi alone is clean but slow/incomplete, adding 1.1-1.2 equivalents of TMEDA is a logical next step.[9]
Experimental Protocols
Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid
Safety: Perform this procedure in a fume hood under an inert atmosphere. n-BuLi is pyrophoric.
-
Preparation: Flame-dry a 25 mL flask with a stir bar and seal with a septum. Allow to cool under argon. Add ~200-250 mg of diphenylacetic acid (accurately weighed) and dissolve in 5 mL of anhydrous THF. Add 2-3 drops of a triphenylmethane indicator solution.
-
Titration: Draw n-BuLi solution into a 1 mL or 2.5 mL gas-tight syringe. Slowly add the n-BuLi solution dropwise to the stirred diphenylacetic acid solution at room temperature.
-
Endpoint: The endpoint is reached when the solution turns from colorless to a persistent faint yellow/orange color. Record the volume of n-BuLi added.
-
Calculation: Molarity (M) = (mass of diphenylacetic acid / 212.24 g/mol ) / (volume of n-BuLi in L).
Protocol 2: Recommended Lithiation of 2-(tert-Butyl)-6-chloropyridine using LDA
This protocol uses LDA to minimize side reactions.
A. Preparation of LDA (~0.5 M in THF):
-
Setup: Flame-dry a 50 mL round-bottom flask with a stir bar under vacuum and backfill with argon.
-
Reagents: Add anhydrous THF (20 mL). Cool the flask to -78°C. Add diisopropylamine (1.1 eq, e.g., 1.4 mL, 10 mmol) via syringe.
-
Formation: Slowly add titrated n-BuLi (1.0 eq, e.g., 4.0 mL of 2.5 M solution, 10 mmol) to the stirred solution. The solution may become slightly cloudy. Allow it to stir at -78°C for 15 minutes, then warm to 0°C for 15 minutes before re-cooling to -78°C for use.
B. Lithiation and Quench:
-
Setup: In a separate, larger flame-dried flask under argon, dissolve 2-(tert-Butyl)-6-chloropyridine (1.0 eq, e.g., 1.84 g, 10 mmol) in anhydrous THF (40 mL).
-
Deprotonation: Cool the substrate solution to -78°C. Using a cannula, slowly transfer the freshly prepared LDA solution into the substrate solution over 15-20 minutes.
-
Reaction: Stir the resulting mixture at -78°C for 1-2 hours.
-
Quench: Dissolve your desired electrophile (1.2 eq) in a small amount of anhydrous THF. Add the electrophile solution dropwise to the lithiated pyridine solution at -78°C.
-
Workup: After stirring for an appropriate time (e.g., 1 hour to overnight, depending on the electrophile), allow the reaction to slowly warm to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Caption: Step-by-step workflow for lithiation using freshly prepared LDA.
References
-
Mongin, F., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]
-
Mongin, F., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DoM). [Link]
-
Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Gros, P. C., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]
-
Hasan, I., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
-
Meyers, A. I. Directed (ortho) Metallation. University of Wisconsin. [Link]
-
Gros, P., et al. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). 2,6-Di-tert-butylpyridine. Wikipedia. [Link]
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ResearchGate. (2013). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. [Link]
-
Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. [Link]
-
Gros, P. C., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. PubMed. [Link]
-
Gros, P. C., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]
-
ResearchGate. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]
-
Kondo, Y., et al. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES. [Link]
-
Choppin, S., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters. [Link]
-
Semantic Scholar. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. [Link]
-
ResearchGate. (2002). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. [Link]
-
ResearchGate. (2014). (PDF) ChemInform Abstract: Highly Regioselective Lithiation of Pyridines Bearing an Oxetane Unit by N-Butyllithium. [Link]
-
Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Tetrahedron Letters. [Link]
-
Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
-
Bailey, W. F. (2002). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Reddit. (2023). Lithiations Not Working. r/Chempros. [Link]
-
ResearchGate. (1993). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF
,. [Link] -
ResearchGate. (2014). (PDF) Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. [Link]
-
Pittelkow, M., et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine. PubChem. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
Technical Support Center: Optimizing Yield in 2-(tert-Butyl)-6-chloropyridine Functionalization
Welcome to the technical support center dedicated to the functionalization of 2-(tert-Butyl)-6-chloropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges working with this sterically hindered and electronically deactivated substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields, minimize side products, and streamline your synthetic workflows.
Introduction: The Challenge of a Hindered Heterocycle
2-(tert-Butyl)-6-chloropyridine is a valuable building block, but its structure presents a unique set of challenges. The bulky tert-butyl group at the C2 position creates significant steric hindrance, which can impede catalyst coordination and nucleophilic attack. Furthermore, the C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds in many catalytic cycles, making oxidative addition a frequent rate-limiting step.[1] This guide provides targeted solutions to overcome these obstacles.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the most common methods for functionalizing this scaffold. Low conversion, catalyst deactivation, and side reactions are frequent hurdles.
Q1: My Buchwald-Hartwig amination of 2-(tert-Butyl)-6-chloropyridine is showing low to no conversion. What are the primary causes and how do I fix it?
This is the most common issue encountered with this substrate. The combination of steric hindrance from the tert-butyl group and the low reactivity of the aryl chloride bond makes the initial oxidative addition to the Pd(0) complex extremely challenging.[1][2]
Root Cause Analysis and Solutions:
-
Inactive Catalyst System: The choice of ligand and palladium source is the single most critical factor. Standard ligands like PPh₃ are often completely ineffective.[1]
-
Solution: Employ sterically hindered, electron-rich biarylphosphine ligands. These ligands stabilize the palladium center and possess the electronic properties required to activate the C-Cl bond. For this specific substrate, ligands from the Buchwald family are highly recommended.
-
-
Inappropriate Base or Solvent: The base and solvent are not passive components; they actively participate in the catalytic cycle and their compatibility is key.[3]
-
Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[4] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely demand a more active catalyst system and higher temperatures.[5][6] Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are standard choices.[3]
-
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and water.
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low conversion.
| Parameter | Recommendation for 2-(tert-Butyl)-6-chloropyridine | Rationale |
| Pd Source | Pre-catalysts (e.g., XPhos Pd G3/G4) | Provides more reliable formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[1][3] |
| Ligand | Bulky Biarylphosphines (e.g., RuPhos, XPhos) | The steric bulk and electron-donating ability are essential to facilitate the difficult C-Cl oxidative addition.[1][3] |
| Base | NaOtBu | Strong, non-nucleophilic base highly effective for aminations.[4] |
| Solvent | Toluene, 1,4-Dioxane | Common choices that balance solubility and boiling point. Must be anhydrous and degassed.[5][6] |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome the activation energy for oxidative addition.[1] |
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) in my Suzuki-Miyaura coupling. How can I minimize this?
Hydrodehalogenation is a common side reaction, particularly with electron-rich phosphine ligands and challenging substrates. It occurs when the aryl-palladium intermediate is protonated (often by trace water or alcohol) before it can undergo transmetalation with the boronic acid.
Mitigation Strategies:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and the base are scrupulously dried. Even bases like K₃PO₄ can be hydrated.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. While strong bases are needed, ensure they are of high purity.
-
Boronic Acid/Ester Quality: Use high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Degradation of the boronic acid can slow transmetalation, giving more time for the hydrodehalogenation pathway to occur.
-
Catalyst Loading: While counterintuitive, sometimes slightly decreasing the catalyst loading or the ligand-to-palladium ratio can disfavor side reactions, though this requires careful optimization.
Q3: Which catalyst system is a good starting point for a Suzuki-Miyaura reaction with this substrate?
Given the challenges, a high-activity catalyst system is required from the outset. "Ligandless" conditions or simple phosphine ligands will likely fail.[8]
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | A robust, general system for challenging aryl chlorides.[8] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ or KF | THF or Toluene | 50-80 | Highly active system, may work at lower temperatures.[4] |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 100-120 | A common pre-catalyst, but often requires higher temperatures for chlorides.[4] |
Troubleshooting Guide: Deprotonation and Lithiation
Q4: I'm attempting to lithiate 2-(tert-Butyl)-6-chloropyridine to functionalize the C5 or C3 position, but I'm getting a complex mixture. What's going wrong?
Direct lithiation of 2-chloropyridine derivatives is notoriously difficult. Standard alkyllithium reagents like n-BuLi often lead to competing reactions, including nucleophilic addition at the C6 position (displacing the chloride) or addition across the C=N bond.[9][10]
Key Issues and Solutions:
-
Incorrect Lithiating Agent: Simple alkyllithiums are too nucleophilic.
-
Solution: Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) for C3-lithiation. For the unusual C5-lithiation (ortho to the tert-butyl group), a "superbase" mixture like BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) has been shown to promote unprecedented regioselectivity by forming specific lithium aggregates near the pyridine nitrogen.[11][12]
-
-
Reaction Temperature: These reactions are highly temperature-sensitive.
-
Solution: Conduct lithiations at low temperatures (typically -78 °C) to minimize side reactions and prevent decomposition of the lithiated intermediate.
-
Regioselectivity of Lithiation
Caption: Choice of base dictates lithiation regioselectivity.
Frequently Asked Questions (FAQs)
Q5: Why is the tert-butyl group so problematic? The tert-butyl group exerts a powerful steric effect. In cross-coupling, it can hinder the approach of the palladium catalyst to the C-Cl bond.[13] It also sterically shields the pyridine nitrogen, which can sometimes be beneficial by preventing catalyst inhibition, but more often it complicates the desired reactivity at adjacent positions.[14][15]
Q6: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for this molecule? Generally, SNAr is not an efficient strategy for 2-(tert-Butyl)-6-chloropyridine. SNAr reactions require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[16][17] The tert-butyl group is electron-donating, which deactivates the ring towards nucleophilic attack. While forcing conditions (high temperatures, strong nucleophiles) might yield some product, palladium-catalyzed methods are almost always superior for this substrate.
Q7: Can I achieve functionalization via C-H activation? Yes, C-H activation is a powerful tool, but directing it on this specific substrate requires careful consideration.[18] The inherent directing ability of the pyridine nitrogen often favors C-H activation at the C2/C6 positions, one of which is blocked by the chloro group and the other by the bulky tert-butyl group. Achieving selective C-H activation at C3, C4, or C5 would likely require the installation of a removable directing group.[19]
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination
This is a general guideline; conditions must be optimized for specific amine coupling partners.
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-(tert-Butyl)-6-chloropyridine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-(tert-Butyl)-6-chloropyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground, anhydrous K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with high-purity argon three times.
-
Catalyst & Solvent Addition: Under a positive flow of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Then, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[4]
-
Reaction: Heat the mixture to 95 °C and stir vigorously for 16 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
References
-
Caron, S., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]
-
Kolychev, E. L., et al. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]
-
Caron, S., et al. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 67(10), 3355-3360. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. [Link]
-
Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9‐borabicyclo[3.3.1]nonane. ResearchGate. [Link]
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Basicity of pyridine and 2,6-di-tert-butylpyridine. Chemistry Stack Exchange. [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Removable and modifiable directing groups in C-H activation. YouTube. [Link]
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Technical Support Center: Catalyst Deactivation in Reactions with 2-(tert-Butyl)-6-chloropyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)-6-chloropyridine. This sterically hindered and electronically modified pyridine derivative presents unique challenges in transition-metal-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice in a question-and-answer format to help you diagnose and resolve common issues related to catalyst deactivation, ensuring the success of your synthetic endeavors.
Introduction: The Challenge of 2-(tert-Butyl)-6-chloropyridine
2-(tert-Butyl)-6-chloropyridine is a valuable building block in medicinal chemistry and materials science. However, its structure presents a dual challenge for catalytic cross-coupling reactions:
-
Steric Hindrance: The bulky tert-butyl group adjacent to the reactive chlorine atom can sterically impede the approach of the catalyst, slowing down or preventing the crucial oxidative addition step in the catalytic cycle.[1][2]
-
Pyridine Nitrogen Coordination: The Lewis basic nitrogen atom in the pyridine ring can act as a potent ligand, coordinating to the metal center of the catalyst.[3][4][5] This can lead to the formation of stable, off-cycle complexes, effectively poisoning the catalyst and halting the reaction.[4][6]
This guide will address the common manifestations of these challenges and provide actionable solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 2-(tert-Butyl)-6-chloropyridine is not proceeding or is extremely sluggish. What is the likely cause?
A1: The most probable causes are catalyst inhibition due to the pyridine nitrogen and steric hindrance from the tert-butyl group. The combination of these factors can prevent the formation of the active catalytic species or hinder its interaction with the substrate.
Troubleshooting Steps:
-
Ligand Selection is Crucial: Standard phosphine ligands like PPh₃ are often ineffective. Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald or Josiphos ligand families (e.g., SPhos, XPhos, RuPhos, CyPF-tBu).[7][8] These ligands can promote the desired catalytic turnover in several ways:
-
Their steric bulk can favor the formation of monoligated, highly reactive palladium(0) species.
-
They can create a sterically demanding coordination sphere around the metal, which can disfavor strong binding of the pyridine nitrogen.
-
Their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition of the electron-deficient 2-chloropyridine.
-
-
Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, consider using pre-formed palladium-ligand complexes (precatalysts). These can provide a more active and stable catalytic species from the outset.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[7]
Q2: I am observing significant amounts of dehalogenated starting material (2-tert-butylpyridine). What is causing this side reaction?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings and can be exacerbated with challenging substrates. It typically arises from the reaction of the palladium catalyst with a hydride source in the reaction mixture, leading to reductive elimination of the arene.[7][9]
Troubleshooting Steps:
-
Scrutinize Your Reagents for Hydride Sources:
-
Solvents: Ethereal solvents like THF can be a source of hydrides. Ensure you are using high-quality, anhydrous solvents.
-
Bases: Some bases or their impurities can act as hydride donors. Ensure your base is pure and dry.
-
Starting Materials: Impurities in the starting materials can also contribute.
-
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor dehalogenation. Monitor your reaction closely by TLC or LC-MS and stop it once the desired product formation has plateaued.
-
Ligand Choice: The choice of ligand can also influence the rate of dehalogenation relative to the desired cross-coupling. Screening different bulky phosphine ligands may identify one that minimizes this side reaction.
Q3: My reaction starts well but then stalls. What are the potential deactivation pathways at play?
A3: A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation over time. For 2-(tert-Butyl)-6-chloropyridine, several mechanisms could be responsible.
-
Product Inhibition: The product of the reaction, which is also a substituted pyridine, can coordinate to the palladium catalyst and act as an inhibitor, progressively slowing down the reaction.[4][6]
-
Formation of Inactive Palladium Species: Over time, the active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can aggregate to form palladium black, especially if the ligand is not robust enough to stabilize the mononuclear active species.[10][11]
-
Ligand Degradation: Under harsh reaction conditions (high temperature, strong base), the phosphine ligands themselves can degrade, leading to catalyst deactivation.
Troubleshooting Workflow:
The following diagram illustrates a systematic approach to troubleshooting catalyst deactivation in this system.
Caption: A troubleshooting workflow for stalled reactions.
Q4: How does the choice of base affect catalyst stability and activity?
A4: The base plays a critical role and its choice is not trivial. A base that is too strong or too nucleophilic can contribute to catalyst deactivation or unwanted side reactions.
-
Strong, Hindered Bases (e.g., NaOtBu, K₃PO₄): These are often required for the deprotonation of the amine in Buchwald-Hartwig aminations or for the transmetalation step in Suzuki couplings. However, they can also promote ligand degradation or side reactions.[7]
-
Weaker, Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often a good starting point as they are less likely to cause catalyst or substrate degradation.[7] Their lower solubility can sometimes be a kinetic issue, but this can often be overcome with the right solvent system or by using finely powdered base.
Recommendation: Start with a weaker base like K₂CO₃ or Cs₂CO₃. If the reaction is too slow, you can then move to a stronger base like K₃PO₄.
Q5: Can I regenerate a catalyst that has been deactivated in a reaction with 2-(tert-Butyl)-6-chloropyridine?
A5: Regeneration of a homogeneous catalyst in this context is generally not practical. The deactivation is often due to irreversible processes like the formation of palladium black or the degradation of the ligand. For heterogeneous catalysts (e.g., Pd on carbon), some regeneration protocols involving solvent washing may be possible if the deactivation is due to fouling by organic residues.[4] However, for the high-performance homogeneous catalysts typically required for this substrate, the focus should be on preventing deactivation in the first place.
Summary of Key Deactivation Pathways and Mitigation Strategies
The following diagram illustrates the primary catalyst deactivation pathways when using 2-(tert-Butyl)-6-chloropyridine and the recommended mitigation strategies.
Caption: Catalyst deactivation pathways and mitigation.
Recommended Starting Protocols
The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with 2-(tert-Butyl)-6-chloropyridine, based on best practices for challenging heteroaryl chlorides.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective Pd(0) and Pd(II) precursors. |
| Ligand | SPhos or XPhos (2-8 mol%) | Bulky, electron-rich ligands are essential for this substrate.[7][9] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is often effective for challenging couplings.[9] |
| Solvent | Toluene, Dioxane, or CPME (anhydrous, degassed) | Aprotic solvents are generally preferred. |
| Temperature | 80-110 °C | Higher temperatures are often needed for chloropyridines. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (1-2 mol%) | Precatalysts can offer superior performance. |
| Ligand | RuPhos or BrettPhos (2-4 mol%) | Specifically designed for challenging aminations.[8] |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene or CPME (anhydrous, degassed) | Aprotic solvents are standard. |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability. |
Experimental Protocol: General Procedure for Cross-Coupling
-
To an oven-dried reaction vessel, add the arylboronic acid/ester or amine (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), the palladium precursor (1-2 mol%), and the ligand (2-4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 2-(tert-Butyl)-6-chloropyridine (1.0 equivalent) followed by the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
By understanding the inherent challenges of 2-(tert-Butyl)-6-chloropyridine and applying these systematic troubleshooting strategies, you can significantly improve the success rate of your cross-coupling reactions.
References
- Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Technical Support Center: Catalyst Deactivation in 2,3-Dichloropyridine Hydrogen
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- Mechanisms of catalyst deactiv
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Benchchem.
- Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Technical Support Center: Cross-Coupling Reactions of 2-(tert-Butyl)-6-chloropyridine
Welcome to the technical support center for cross-coupling reactions involving 2-(tert-Butyl)-6-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically hindered and electronically distinct substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted by-products. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the integrity of your synthetic pathways.
Introduction: The Challenge of 2,6-Disubstituted Pyridines
2-(tert-Butyl)-6-chloropyridine presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The bulky tert-butyl group at the C2 position introduces significant steric hindrance around the reactive C-Cl bond at C6. This steric impediment can slow down crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][3] These factors often lead to lower yields and the formation of various by-products that can complicate purification and analysis.
This guide will focus on the two most common cross-coupling reactions performed with this substrate: Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).
Part 1: Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but with sterically hindered substrates like 2-(tert-Butyl)-6-chloropyridine, several side reactions can compete with the desired cross-coupling.
FAQ 1: I am observing significant amounts of homocoupled boronic acid by-product (Ar-Ar). What causes this and how can I minimize it?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.[4][5] It is often exacerbated by the presence of oxygen and can occur when the transmetalation step is slow relative to other pathways in the catalytic cycle.[6][7] With a sterically hindered substrate like 2-(tert-Butyl)-6-chloropyridine, the oxidative addition of the aryl chloride to the Pd(0) catalyst can be sluggish, providing an opportunity for side reactions to occur.
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Oxygen in the Reaction | Molecular oxygen can promote the oxidative homocoupling of boronic acids.[7] | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. |
| Slow Transmetalation | The sterically hindered environment can slow the transfer of the organic group from boron to palladium. | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[6][8] The addition of water as a co-solvent can sometimes accelerate this step, but must be carefully controlled to avoid protodeboronation.[9] |
| Inappropriate Ligand | The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway. | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the reductive elimination step and can disfavor the side reactions leading to homocoupling.[6] |
| Pd(II) Precatalyst Activation | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes lead to side reactions. | Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃).[6] |
Workflow for Minimizing Homocoupling:
Caption: Troubleshooting workflow for reducing boronic acid homocoupling.
FAQ 2: My main by-product is 2-tert-butylpyridine, resulting from hydrodehalogenation. How can I prevent this?
Answer: Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom.[5][10] This side reaction can be a significant issue, especially with less reactive aryl chlorides. It often arises from competing pathways involving palladium hydride species.
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Hydride Source | Solvents (like alcohols), bases (like alkoxides in the presence of a proton source), or even water can act as hydride sources.[10] | Use aprotic solvents like toluene, dioxane, or DMF. If a base like an alkoxide is used, ensure anhydrous conditions. |
| Slow Catalytic Turnover | A slow desired catalytic cycle can allow for competing hydrodehalogenation pathways to become more prominent. | Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions.[6] A careful temperature screen is recommended. |
| Ligand Choice | The ligand influences the stability of the catalytic intermediates and can either promote or suppress hydrodehalogenation. | Electron-rich and sterically demanding ligands can accelerate the desired cross-coupling pathway, outcompeting hydrodehalogenation.[11] |
| Base Selection | The choice of base can significantly impact the reaction outcome. | Weaker bases or carbonate bases are often preferred over alkoxides to minimize hydrodehalogenation. |
FAQ 3: I am observing significant protodeboronation of my boronic acid. What are the key factors and mitigation strategies?
Answer: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen.[12] This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, in the presence of a base and a proton source.[12][13][14]
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Presence of Protic Solvents/Water | Water and other protic solvents can serve as the proton source for this undesired reaction.[12] | Use anhydrous solvents and reagents. If water is necessary as a co-solvent, its amount should be carefully optimized. |
| High Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation.[14] | Run the reaction at the lowest effective temperature. A temperature screening study is highly recommended.[14] |
| Base-Catalyzed Decomposition | The base required for the Suzuki-Miyaura coupling can also catalyze protodeboronation.[15][16] | Use the mildest possible base that still provides a good reaction rate. CsF or K₃PO₄ are often good choices.[13] |
| Boronic Acid Instability | Some boronic acids are inherently more prone to protodeboronation. | Consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly release the boronic acid into the reaction mixture.[12] |
Mechanistic View of Competing Pathways:
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Part 2: Buchwald-Hartwig Amination Troubleshooting Guide
The Buchwald-Hartwig amination is a versatile method for C-N bond formation. However, the steric hindrance of 2-(tert-Butyl)-6-chloropyridine and the coordinating nature of both the pyridine and the amine coupling partner can lead to specific by-products and low yields.[17]
FAQ 4: My Buchwald-Hartwig amination is sluggish or fails completely. What are the likely causes?
Answer: The low reactivity of 2-(tert-Butyl)-6-chloropyridine in Buchwald-Hartwig amination is often due to a combination of slow oxidative addition and potential catalyst inhibition.
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen of the substrate and the amine nucleophile can coordinate to the palladium center, inhibiting its catalytic activity.[2] | Use bulky, electron-rich ligands that can create a sterically hindered environment around the palladium, favoring the desired catalytic cycle over inhibitory coordination. Buchwald-type biarylphosphine ligands are excellent choices.[11][18] |
| Slow Oxidative Addition | The C-Cl bond of 2-chloropyridines is less reactive than C-Br or C-I bonds, making the initial oxidative addition step challenging.[2][19] | A highly active catalyst system is required. This typically involves a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically demanding ligand.[11][20] |
| Inappropriate Base | The choice of base is critical for deprotonating the amine and facilitating the catalytic cycle. | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. The choice of base can depend on the pKa of the amine.[11] |
| Catalyst Deactivation | The catalyst can deactivate over the course of the reaction, especially at high temperatures. | Use a pre-catalyst that is more stable and forms the active Pd(0) species in a controlled manner. Also, ensure the reaction is run under a strict inert atmosphere. |
FAQ 5: I am observing the formation of a by-product from the hydrodehalogenation of my starting material. How can I suppress this?
Answer: Similar to the Suzuki-Miyaura coupling, hydrodehalogenation can be a competing pathway in Buchwald-Hartwig amination, leading to the formation of 2-tert-butylpyridine.
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| β-Hydride Elimination | If the amine has β-hydrogens, an unproductive side reaction can occur where the amide undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine.[17] | The choice of ligand is crucial. Bulky ligands can disfavor the conformation required for β-hydride elimination. |
| Hydride Sources | As with Suzuki coupling, extraneous hydride sources can lead to hydrodehalogenation. | Ensure the use of anhydrous, aprotic solvents and carefully select the base. |
| Slow Reductive Elimination | If the final C-N bond-forming reductive elimination is slow, competing decomposition pathways have more time to occur. | The use of electron-rich and sterically hindered ligands can accelerate the rate of reductive elimination. |
Buchwald-Hartwig Catalytic Cycle and Potential Pitfalls:
Caption: Key steps and potential side reactions in Buchwald-Hartwig amination.
Part 3: General Experimental Protocols & Best Practices
To achieve reproducible and high-yielding cross-coupling reactions with 2-(tert-Butyl)-6-chloropyridine, adherence to best practices in experimental setup and execution is paramount.
Recommended General Procedure for a Trial Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%)).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-(tert-Butyl)-6-chloropyridine (1.0 equiv.) and degassed solvent (e.g., 1,4-dioxane/water 10:1).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Recommended General Procedure for a Trial Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ (1-2 mol%) and a suitable Buchwald ligand (2-4 mol%)) and NaOtBu (1.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-(tert-Butyl)-6-chloropyridine (1.0 equiv.), the amine (1.2 equiv.), and degassed anhydrous solvent (e.g., toluene).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an appropriate organic solvent.
References
-
C. F. R. A. C. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]
-
G. A. Molander & B. Biolatto (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem., 68(11), 4302-4314. Available at: [Link]
-
Protodeboronation. In Wikipedia. Retrieved December 17, 2023, from [Link]
-
M. J. Buskes & M. J. Blanco (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available at: [Link]
-
A. S. M. C. Rodrigues, et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12149-12159. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ChemRxiv (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available at: [Link]
-
Chemistry Stack Exchange (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Beilstein Journals (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Available at: [Link]
-
ResearchGate (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved December 17, 2023, from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
YouTube (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
ACS Catalysis (2022). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. Available at: [Link]
-
MDPI (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
Princeton University (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Available at: [Link]
-
ResearchGate (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]
-
NIH (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]
-
DSpace@MIT (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
Reddit (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
The Journal of Organic Chemistry (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]
-
Reddit (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Organometallics (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available at: [Link]
-
NIH (2019). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Available at: [Link]
-
NIH (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Dalton Transactions (2021). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Reddit (2012). Suzuki coupling help. Available at: [Link]
-
PubMed (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Available at: [Link]
-
Chemical Science (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
-
PubMed (2018). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. Available at: [Link]
-
ResearchGate (2016). Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Available at: [Link]
-
PubMed (2001). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Available at: [Link]
Sources
- 1. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Monitoring 2-(tert-Butyl)-6-chloropyridine Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)-6-chloropyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the smooth and accurate analytical monitoring of your reactions involving this key pyridine derivative.
Troubleshooting Guide: Navigating Common Analytical Challenges
This section addresses specific issues you may encounter during the analysis of 2-(tert-Butyl)-6-chloropyridine reactions, offering step-by-step solutions grounded in established analytical principles.
High-Performance Liquid Chromatography (HPLC) Issues
Issue 1: Poor Peak Shape (Tailing or Fronting) for 2-(tert-Butyl)-6-chloropyridine
-
Question: My HPLC chromatogram for 2-(tert-Butyl)-6-chloropyridine shows significant peak tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing for pyridine compounds is often due to interactions with acidic silanol groups on the silica-based stationary phase of the column. The basic nitrogen atom in the pyridine ring can form strong secondary interactions with these sites, leading to a distorted peak shape.
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution: Add a basic mobile phase additive, such as triethylamine (TEA), at a low concentration (e.g., 0.1% v/v) to the mobile phase. TEA will compete with the pyridine for the active silanol sites, minimizing the tailing effect.
-
Alternative: Use a column with a highly end-capped stationary phase or a hybrid silica-polymer stationary phase, which have fewer exposed silanol groups.
-
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of your sample. Overloading the column can lead to peak distortion.
-
-
Inappropriate Mobile Phase pH:
-
Solution: Adjust the mobile phase pH. For basic compounds like pyridines, a mobile phase with a slightly acidic pH (e.g., using formic acid or phosphoric acid) can protonate the analyte, which may improve peak shape on certain columns.[1] However, be mindful of the stability of your analyte under acidic conditions.
-
-
Issue 2: Inconsistent Retention Times for Reactants and Products
-
Question: The retention times for my starting material and product are drifting between injections. What could be causing this instability?
-
Answer: Retention time drift is a common HPLC issue that can compromise the reliability of your quantitative analysis.[2] Several factors related to the mobile phase, column, and HPLC system can contribute to this problem.
Potential Causes & Solutions:
-
Poor Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[2] Pumping at least 10-20 column volumes of the mobile phase through the column is a good starting point.
-
-
Mobile Phase Composition Changes:
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[2] If using a gradient, check that the pump's mixing performance is optimal.
-
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature.[2] Even small changes in ambient temperature can affect retention times.
-
-
Pump and System Leaks:
-
Solution: Check for any leaks in the system, particularly at fittings and pump seals.[3] Pressure fluctuations are a key indicator of leaks.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Issue 3: Difficulty in Achieving Baseline Separation of Isomeric Byproducts
-
Question: I suspect the formation of isomeric byproducts in my reaction, but I am unable to separate them using my current GC method. How can I improve the resolution?
-
Answer: The separation of isomers can be challenging due to their similar boiling points and polarities. Optimizing your GC method is key to achieving the necessary resolution.
Potential Causes & Solutions:
-
Inadequate Column Selectivity:
-
Solution: Switch to a GC column with a different stationary phase. If you are using a non-polar column (e.g., DB-5ms), consider a mid-polar or polar column (e.g., DB-17ms or a wax-based column) that can offer different selectivities for your isomers.
-
-
Suboptimal Temperature Program:
-
Solution: Optimize the oven temperature program. A slower temperature ramp rate will increase the time the analytes spend in the column, often leading to better separation.
-
-
Incorrect Carrier Gas Flow Rate:
-
Solution: Ensure the carrier gas (typically Helium) flow rate is set to the optimal velocity for your column diameter to maximize efficiency.
-
-
Issue 4: Ambiguous Mass Spectral Fragmentation for Reaction Intermediates
-
Question: The mass spectrum of a potential reaction intermediate is complex, and I'm struggling to propose a structure. Are there any expected fragmentation patterns for chlorinated pyridines?
-
Answer: Electron ionization (EI) mass spectrometry of chlorinated pyridines can yield complex spectra. However, some general fragmentation patterns can be anticipated.
Expected Fragmentation Patterns:
-
Loss of Chlorine: A common fragmentation pathway is the loss of a chlorine radical, leading to a significant peak at [M-35]⁺.
-
Loss of tert-Butyl Group: The tert-butyl group can be lost as a stable tert-butyl cation ([M-57]⁺) or a tert-butyl radical, resulting in a prominent peak corresponding to the remaining pyridine ring.
-
Ring Fragmentation: The pyridine ring itself can fragment, although this often results in lower mass ions.
Troubleshooting & Confirmation:
-
Soft Ionization: If EI is providing excessive fragmentation, consider using a softer ionization technique like Chemical Ionization (CI).[4] This will result in a more prominent molecular ion peak, confirming the molecular weight of your intermediate.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion and its fragments, allowing you to determine the elemental composition and confidently identify your compounds.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to monitor a reaction of 2-(tert-Butyl)-6-chloropyridine?
A1: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid). Start with a higher aqueous percentage and ramp up the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 258 nm
-
Column Temperature: 30 °C
This method is based on general principles for separating pyridine derivatives and may require optimization for your specific reaction mixture.[6]
Q2: Can I use in-situ monitoring techniques for reactions with 2-(tert-Butyl)-6-chloropyridine?
A2: Yes, in-situ monitoring can provide valuable real-time kinetic data. Techniques like FT-IR and NMR spectroscopy are well-suited for this purpose.[1] For FT-IR, you would monitor the disappearance of a characteristic vibrational band of the starting material or the appearance of a band from the product. For NMR, you can track the change in integration of specific proton signals over time.
Q3: What are some common side reactions to be aware of when working with 2-(tert-Butyl)-6-chloropyridine, and how can I detect the byproducts?
A3: Depending on the reaction conditions, you might encounter side reactions such as:
-
Hydrolysis: If water is present, the chloro group can be hydrolyzed to a hydroxyl group, forming 2-(tert-Butyl)-6-hydroxypyridine.
-
Amination: If an amine is present as a reagent or impurity, it can displace the chlorine atom.
-
Isomerization: Under certain conditions, rearrangement of the tert-butyl group could occur, though this is less common.
These byproducts can typically be detected and quantified using the same HPLC or GC-MS methods developed for your main reaction components. Their different polarities and mass-to-charge ratios will allow for their separation and identification.
Q4: How can I confirm the identity of my final product and any isolated byproducts?
A4: A combination of analytical techniques is recommended for unambiguous structure confirmation:
-
Mass Spectrometry (MS): Provides the molecular weight and, with high resolution, the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons, allowing for the elucidation of the compound's structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups.
Data & Protocols
Table 1: Representative HPLC Method Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 258 nm |
| Injection Vol. | 10 µL |
Protocol: Sample Preparation for HPLC Analysis
-
Reaction Quenching: At your desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile or your mobile phase). This will stop the reaction and prepare the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Injection: Inject the filtered sample into the HPLC system.
Visual Workflows
HPLC Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
Analytical Workflow for Reaction Monitoring
Sources
- 1. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 6 HPLC method development [ouci.dntb.gov.ua]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro-6-Substituted Pyridines
Introduction
In the landscape of modern drug discovery and materials science, pyridine scaffolds are indispensable building blocks. Their unique electronic properties and versatility make them central to the design of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the vast array of pyridine derivatives, 2-chloro-6-substituted pyridines stand out as particularly valuable intermediates. The chlorine atom at the C2 position serves as a reliable handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in synthetic chemistry.[3][4]
However, the reactivity of this C2-chloro group is not constant; it is exquisitely modulated by the nature of the substituent at the C6 position. Understanding and predicting this reactivity is paramount for researchers designing efficient and high-yielding synthetic routes. A misjudgment in reactivity can lead to sluggish reactions, low yields, or undesired side products.
This guide provides an in-depth comparison of the reactivity of 2-chloro-6-substituted pyridines. We will move beyond simple rules of thumb to explore the underlying electronic and steric principles that govern these transformations. By synthesizing mechanistic insights with experimental data, this document aims to equip researchers, scientists, and drug development professionals with the predictive power needed to harness the full potential of these versatile synthons.
The Mechanism: Why Nucleophilic Aromatic Substitution Favors the C2 Position
The inherent reactivity of the pyridine ring is dictated by its electron-deficient nature, a consequence of the electronegative nitrogen atom.[5] This nitrogen atom makes the ring carbons, particularly at the C2 (ortho) and C4 (para) positions, more electrophilic and susceptible to nucleophilic attack.[5][6]
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine).[7][8] This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]
The key to the enhanced reactivity at the C2 and C4 positions lies in the stability of this intermediate. When attack occurs at these positions, the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance.[6][7][8] This delocalization provides significant stabilization that is not possible when the attack occurs at the C3 (meta) position.[6][8] This fundamental principle explains why SNAr reactions on pyridines are highly regioselective.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a 2-chloro-6-substituted pyridine.
The Decisive Role of the 6-Substituent
With the C2 position primed for attack, the substituent at the C6 position becomes the primary modulator of reactivity. Its influence can be dissected into two main components: electronic effects and steric effects.
Electronic Effects: The Engine of Reactivity
The electronic nature of the 6-substituent directly impacts the stability of the Meisenheimer complex. The relationship is straightforward:
-
Electron-Withdrawing Groups (EWGs) increase the reactivity of the 2-chloropyridine towards nucleophiles.
-
Electron-Donating Groups (EDGs) decrease the reactivity.
This phenomenon is explained by the substituent's ability to influence the electron density of the pyridine ring. EWGs, such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the ring.[6][9] This inductively stabilizes the buildup of negative charge in the Meisenheimer intermediate, lowering the activation energy of the rate-determining step and accelerating the reaction.[10] Conversely, EDGs, like methoxy (-OCH₃) or methyl (-CH₃), donate electron density to the ring, which destabilizes the negatively charged intermediate and slows the reaction.[10][11]
The electronic influence of a substituent can be quantified using Hammett substituent constants (σ).[12][13] A more positive σ value corresponds to a more electron-withdrawing group and, consequently, a higher reaction rate in SNAr.[4][10]
Caption: Logical workflow illustrating how the electronic nature of the 6-substituent modulates SNAr reactivity.
Steric Effects: The Physical Barrier
While electronic effects are often dominant, steric hindrance can also play a significant role.[6] A bulky substituent at the C6 position can physically impede the approach of the incoming nucleophile to the C2 position. This increases the activation energy of the reaction, slowing it down, irrespective of the substituent's electronic properties. For example, a tert-butyl group at C6 would exert a much stronger retarding effect than a methyl group.
Comparative Reactivity Data
| 6-Substituent (R) | Substituent Type | Hammett Constant (σmeta) | Expected Relative Rate | Rationale |
| -NO₂ | Strong EWG | +0.71 | Highest | Powerful inductive and resonance withdrawal strongly stabilizes the Meisenheimer complex.[6][11][14] |
| -CF₃ | Strong EWG | +0.43 | Very High | Strong inductive electron withdrawal significantly enhances the electrophilicity of the C2 position.[1][15] |
| -Cl | EWG | +0.37 | High | Inductively withdrawing, activating the ring relative to the unsubstituted parent compound. |
| -H | Neutral (Reference) | 0.00 | Moderate | Baseline reactivity determined by the pyridine nitrogen itself. |
| -CH₃ | Weak EDG | -0.07 | Low | Weakly electron-donating via hyperconjugation, slightly destabilizing the intermediate.[16] |
| -OCH₃ | Strong EDG | +0.12 (Inductive) / -0.27 (Resonance) | Very Low | The strong +R (resonance donating) effect outweighs the -I (inductive) effect, destabilizing the negative intermediate.[11] |
Note: Hammett constants are provided for context; σmeta values are used as a proxy for the electronic effect at the 6-position relative to the 2-position. The overall effect is a combination of inductive and resonance factors.
Experimental Protocol: A Competitive Kinetic Analysis
To empirically validate the reactivity trends discussed, a competitive experiment can be designed. This protocol provides a robust framework for comparing the reactivity of two different 2-chloro-6-substituted pyridines against a common nucleophile.
Objective: To determine the relative reaction rate of 2-chloro-6-nitropyridine versus 2-chloro-6-methoxypyridine with piperidine.
Methodology: Gas Chromatography (GC) analysis of reaction aliquots over time.
Materials:
-
2-chloro-6-nitropyridine (Substrate A)
-
Piperidine (Nucleophile)
-
Dodecane (Internal Standard)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reaction vial with septum cap, magnetic stirrer, and heating block/oil bath
-
Gas Chromatograph with a suitable column (e.g., DB-5) and FID detector
Procedure:
-
Standard Preparation: Prepare a stock solution in DMF containing equimolar amounts (e.g., 0.1 M) of 2-chloro-6-nitropyridine, 2-chloro-6-methoxypyridine, and dodecane (internal standard).
-
Reaction Setup: In a clean, dry reaction vial, add 5.0 mL of the prepared stock solution.
-
Initiation: While stirring at a constant temperature (e.g., 60 °C), add a precise amount of piperidine (e.g., 1.0 equivalent relative to the substrates). Start a timer immediately. This is t=0.
-
Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in a labeled GC vial containing 1.0 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
GC Analysis: Analyze each quenched sample by GC. The internal standard (dodecane) will be used to correct for any variations in injection volume.
-
Data Analysis:
-
For each time point, determine the peak area of Substrate A, Substrate B, and the internal standard.
-
Normalize the peak areas of the substrates against the internal standard.
-
Plot the normalized concentration of each substrate versus time.
-
The substrate that is consumed more quickly is the more reactive species. For a more quantitative analysis, initial rates can be calculated from the slope of the concentration-time curve near t=0.
-
Expected Outcome: The concentration of 2-chloro-6-nitropyridine will decrease significantly faster than that of 2-chloro-6-methoxypyridine, confirming that the strong electron-withdrawing nitro group makes the substrate far more reactive than the electron-donating methoxy group.
Conclusion and Practical Implications
The reactivity of the C-Cl bond in 2-chloro-6-substituted pyridines is a finely tuned parameter, controlled primarily by the electronic properties of the 6-substituent. Electron-withdrawing groups dramatically accelerate the rate of nucleophilic aromatic substitution by stabilizing the key Meisenheimer intermediate, while electron-donating groups have the opposite, retarding effect.
For the practicing chemist, this understanding has direct and practical implications:
-
Reaction Condition Design: When working with an electron-poor pyridine (e.g., 6-nitro or 6-trifluoromethyl), milder reaction conditions (lower temperatures, shorter reaction times) can often be employed. Conversely, substrates with electron-donating groups (e.g., 6-methoxy) will likely require more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times) to achieve complete conversion.[6]
-
Substituent Selection: In a multi-step synthesis, the choice of when to install or modify the 6-substituent can be critical. It may be advantageous to carry out a nucleophilic substitution on a highly reactive, electron-poor pyridine before converting the activating group into a donating one.
-
Troubleshooting: If an SNAr reaction is failing or giving low yields, the electronic nature of the 6-substituent should be a primary consideration. Insufficient activation of the pyridine ring is a common cause of sluggish reactions.[6]
By leveraging these fundamental principles of physical organic chemistry, researchers can approach the synthesis of substituted pyridines with greater predictability and control, accelerating the discovery and development of next-generation molecules.
References
- BenchChem. Nucleophilic Substitution on Pyridine Rings - Technical Support.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Advances.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites).
- Reactivity of Chloropyridine Isomers in SNAr Reactions: A Compar
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2009). The Journal of Physical Chemistry A.
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
- Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- 2-Chloro-6-nitropyridine. Chem-Impex.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). The Journal of organic chemistry.
- SNAr Reaction of Polyhalogen
- nucleophilic arom
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of pesticide science.
- EAS Reactions with Pyridine. (2020). YouTube.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2015).
- Hammett equ
- 2‐Methoxy Pyridine.
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (1991). Chemical reviews.
- 2-Chloro-6-methoxypyridine. LookChem.
- 2-Chloro-6-methoxypyridine. PubChem.
Sources
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. staff.ustc.edu.cn [staff.ustc.edu.cn]
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- 18. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Guide to 2-(tert-Butyl)-6-chloropyridine and 2-bromo-6-(tert-butyl)pyridine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-halo-6-alkylpyridines serve as versatile intermediates, offering a reactive handle for derivatization through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 2-(tert-Butyl)-6-chloropyridine and 2-bromo-6-(tert-butyl)pyridine .
Our analysis moves beyond a simple catalog of properties, focusing on the practical implications of the chloro versus bromo substituent in the context of palladium-catalyzed cross-coupling reactions—the cornerstone of modern bond construction. We will dissect the underlying principles of reactivity, supported by experimental data and protocols, to empower chemists in making informed decisions for reaction design and optimization.
The Contenders: A Structural and Physicochemical Overview
At first glance, the two molecules are structural analogs, featuring a pyridine core substituted with a sterically demanding tert-butyl group at the C6 position and a halogen at C2. This specific arrangement imparts unique characteristics to both molecules. The bulky tert-butyl group sterically shields the adjacent nitrogen atom, significantly reducing its basicity and ability to coordinate to metal centers—a phenomenon that can be both advantageous and challenging in catalysis.[1][2]
The key differentiator, of course, is the halogen: chlorine versus bromine. This single atomic substitution is the primary determinant of the molecule's reactivity profile, cost, and synthetic accessibility.
| Property | 2-(tert-Butyl)-6-chloropyridine | 2-bromo-6-(tert-butyl)pyridine |
| CAS Number | 97691-23-1[3][4][5] | 195044-14-5[6][7][8] |
| Molecular Formula | C₉H₁₂ClN[3][9] | C₉H₁₂BrN[6][7] |
| Molecular Weight | 169.65 g/mol [3][9] | 214.11 g/mol [7] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[10] |
| Boiling Point | Not readily available | ~223 °C (Predicted)[10] |
| Density | Not readily available | ~1.29 g/cm³ (Predicted)[10] |
The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling
The true measure of utility for these reagents lies in their performance in bond-forming reactions. Palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are paramount. The critical, often rate-determining, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[11]
The fundamental difference in reactivity between the chloro and bromo analogs stems directly from the disparity in their C-X bond dissociation energies (BDE):
The significantly weaker C-Br bond makes 2-bromo-6-(tert-butyl)pyridine the more reactive substrate.[11][12] Its oxidative addition to a Pd(0) center is both thermodynamically more favorable and kinetically faster, leading to several practical advantages:
-
Milder reaction conditions (lower temperatures).
-
Shorter reaction times.
-
Higher yields with less active catalyst systems.
-
Broader substrate scope.
Conversely, 2-(tert-Butyl)-6-chloropyridine , while more challenging to activate, is an attractive substrate due to its lower cost and molecular weight.[13][14] However, its successful implementation often necessitates more specialized and robust catalytic systems, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[14][15]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: A Comparative Case Study
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. When comparing our two substrates, the general reactivity trend I > Br >> Cl holds true.[16]
2-bromo-6-(tert-butyl)pyridine will readily couple with a wide range of boronic acids and esters under standard conditions, often employing catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate base.[17]
2-(tert-Butyl)-6-chloropyridine , being less reactive, typically requires more sophisticated catalyst systems. Modern bulky phosphine ligands are often necessary to achieve comparable yields.[15][18] The choice of catalyst is therefore critical and can even be used to achieve selective coupling if both a chloro and bromo substituent were present on the same molecule.[18]
Comparative Performance in a Model Suzuki-Miyaura Reaction
| Parameter | 2-(tert-Butyl)-6-chloropyridine | 2-bromo-6-(tert-butyl)pyridine |
|---|---|---|
| Typical Catalyst | Pd₂(dba)₃ / SPhos | Pd(dppf)Cl₂ |
| Typical Base | K₃PO₄ | K₂CO₃ |
| Temperature | 80-110 °C | Room Temp - 80 °C |
| Relative Reaction Time | Longer | Shorter |
| Expected Yield | Moderate to High (Catalyst Dependent) | High |
| Key Challenge | C-Cl bond activation | Potential for side reactions (e.g., protodeboronation of boronic acid) under prolonged heating[17] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a vital transformation in medicinal chemistry for synthesizing aryl amines.[19] The reactivity principles observed in Suzuki couplings are directly applicable here.
2-bromo-6-(tert-butyl)pyridine is the more amenable substrate, reacting with a broad scope of primary and secondary amines.[20][21] Standard conditions often involve a palladium precursor, a suitable phosphine ligand (e.g., BINAP, dppf), and a strong base like sodium tert-butoxide (NaOt-Bu).[21][22]
2-(tert-Butyl)-6-chloropyridine again presents a greater challenge. Its successful amination almost invariably requires the use of sterically hindered, electron-rich ligands developed specifically for activating aryl chlorides.[23] The choice of base is also critical, with strong, non-nucleophilic bases being essential for catalyst turnover.[22][23]
Caption: Workflow for a parallel Suzuki-Miyaura coupling experiment.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, self-validating protocols for a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. These serve as a starting point for optimization.
CAUTION: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of 2-bromo-6-(tert-butyl)pyridine
-
Assembly: To a dry Schlenk flask, add 2-bromo-6-(tert-butyl)pyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 mixture by volume). The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-(tert-Butyl)-6-chloropyridine
-
Assembly: To a dry Schlenk flask, add 2-(tert-butyl)-6-chloropyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial under inert atmosphere, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and a bulky phosphine ligand like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv) in a small amount of the reaction solvent.
-
Atmosphere: Evacuate and backfill the main reaction flask with an inert gas three times.
-
Solvent & Catalyst: Add anhydrous toluene, followed by the pre-mixed catalyst solution via syringe. Degas the final mixture thoroughly.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between 2-(tert-Butyl)-6-chloropyridine and 2-bromo-6-(tert-butyl)pyridine is a strategic decision dictated by a balance of reactivity, cost, and the specific demands of the synthetic route.
-
Choose 2-bromo-6-(tert-butyl)pyridine when:
-
Mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.
-
A rapid and high-yielding transformation is required.
-
A wide variety of standard, readily available catalyst systems are preferred.
-
You are in the late stages of a synthesis where reliability and yield are more critical than reagent cost.
-
-
Choose 2-(tert-Butyl)-6-chloropyridine when:
-
Cost-effectiveness is a primary driver, particularly for large-scale synthesis.
-
The downstream product has a high value, justifying the investment in more expensive, specialized ligands.
-
The synthetic route can tolerate more forcing conditions (higher temperatures).
-
You are performing an initial route-scouting or process development where exploring cheaper starting materials is a goal.
-
Ultimately, both reagents are valuable tools in the synthetic chemist's arsenal. Understanding their fundamental reactivity differences, dictated by the carbon-halogen bond, is the key to unlocking their full potential and designing efficient, robust, and successful synthetic strategies.
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A Comparative Kinetic Analysis of Cross-Coupling Reactions for the Synthesis of 2,6-Disubstituted Pyridines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of molecular design and discovery. Among these, 2,6-disubstituted pyridines are privileged scaffolds found in a myriad of pharmaceuticals and functional materials. The sterically hindered nature of substrates such as 2-(tert-Butyl)-6-chloropyridine presents a significant challenge to traditional cross-coupling methodologies. This guide provides an in-depth comparative analysis of the kinetic profiles of three palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this demanding substrate. By understanding the kinetic nuances and mechanistic underpinnings of each method, researchers can make more informed decisions in catalyst selection and reaction optimization, ultimately accelerating their research and development efforts.
The Challenge of Sterically Hindered 2,6-Disubstituted Pyridines
The tert-butyl group at the C2 position of 2-(tert-Butyl)-6-chloropyridine exerts significant steric hindrance, which can impede the approach of the catalyst and the coupling partner to the reaction center. Furthermore, the pyridine nitrogen can act as a potential ligand, leading to catalyst inhibition or deactivation.[1] These factors make the choice of an appropriate cross-coupling strategy paramount for achieving high yields and reaction rates. This guide will dissect the performance of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings in this context, with a focus on the kinetic factors that govern their success.
Comparative Kinetic Analysis: Suzuki vs. Buchwald-Hartwig vs. Sonogashira
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[4] For sterically hindered substrates like 2-(tert-Butyl)-6-chloropyridine, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the rate-limiting oxidative addition step and facilitate reductive elimination.[5] Ligands such as SPhos and XPhos have shown considerable success in the coupling of challenging aryl chlorides.[6]
Kinetic Profile: The reaction rate is highly dependent on the efficiency of the transmetalation step, which can be influenced by the choice of base and the nature of the boronic acid or ester. For sterically hindered systems, the turnover-limiting step is often the oxidative addition of the aryl chloride to the Pd(0) complex.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Typical Catalyst System | Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., SPhos, XPhos) | Pd₂(dba)₃ / Bulky Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) | PdCl₂(PPh₃)₂ / CuI |
| Typical Base | K₃PO₄, Cs₂CO₃ | NaOtBu, K₂CO₃ | Et₃N, piperidine |
| Relative Reaction Rate | Moderate to Fast | Moderate to Fast | Generally Fast |
| Key Kinetic Challenge | Oxidative addition and transmetalation with hindered substrates. | Reductive elimination from the sterically crowded intermediate. | Rate of the copper cycle and oxidative addition to the Pd(0) center. |
| Yield with Hindered Substrates | Good to Excellent (with optimized catalyst system) | Good to Excellent (highly dependent on ligand) | Good (can be sensitive to steric hindrance) |
Note: The relative rates and yields are generalized and highly dependent on the specific reaction conditions and coupling partners.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[7][8] The coupling of sterically hindered 2-chloropyridines with amines is particularly challenging due to the potential for catalyst deactivation and slow reductive elimination. The development of specialized bulky biarylphosphine ligands has been instrumental in overcoming these hurdles.[9]
Kinetic Profile: The rate of the Buchwald-Hartwig amination is often dictated by the reductive elimination step, which forms the C-N bond. The steric congestion around the palladium center in the intermediate complex can significantly impact the activation barrier for this step. The choice of base is also critical, as it is involved in the deprotonation of the amine to form the active nucleophile.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl and heteroaryl alkynes.[11] This reaction typically employs a dual catalytic system of palladium and copper. For sterically hindered substrates, the accessibility of the palladium catalyst to the aryl chloride and the efficiency of the copper-catalyzed formation of the copper acetylide are key kinetic factors. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst.[12]
Kinetic Profile: The Sonogashira reaction is often characterized by a complex interplay between the palladium and copper catalytic cycles. The overall reaction rate can be influenced by the rate of oxidative addition to the palladium(0) complex and the rate of transmetalation from the copper acetylide to the palladium(II) intermediate.
Experimental Design and Methodologies
To conduct a rigorous kinetic analysis of these coupling reactions, a well-designed experimental setup is essential. In situ monitoring techniques are invaluable for obtaining high-quality kinetic data.
In Situ Reaction Monitoring
Techniques such as ReactIR™ (Fourier Transform Infrared Spectroscopy) and online High-Performance Liquid Chromatography (HPLC) allow for the real-time tracking of reactant consumption and product formation without the need for manual sampling.[13] This provides a continuous and detailed picture of the reaction progress, enabling the accurate determination of reaction rates and the identification of potential intermediates or side products.
Experimental Workflow for Kinetic Analysis
The following workflow provides a general framework for performing a kinetic study of a cross-coupling reaction.
Caption: A generalized workflow for the kinetic analysis of cross-coupling reactions.
Mechanistic Considerations and Causality
The choice of experimental parameters is deeply rooted in the underlying reaction mechanisms. Understanding these mechanisms allows for a rational approach to troubleshooting and optimization.
The Role of Ligands
For all three coupling reactions, but particularly for the challenging case of 2-(tert-Butyl)-6-chloropyridine, the ligand plays a multifaceted role. Bulky and electron-rich ligands are generally preferred for several reasons:
-
Promotion of Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of the C-Cl bond, which is often the rate-limiting step.
-
Stabilization of the Catalytic Species: The steric bulk of the ligand can prevent the formation of inactive palladium dimers or clusters.[14]
-
Facilitation of Reductive Elimination: The steric pressure exerted by bulky ligands can promote the final reductive elimination step, releasing the product and regenerating the active catalyst.[15]
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Conclusion and Future Outlook
The choice of the optimal cross-coupling strategy for a sterically hindered substrate like 2-(tert-Butyl)-6-chloropyridine is a multifactorial decision that requires a deep understanding of the kinetic and mechanistic landscape. While the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions all offer viable pathways to functionalized 2,6-disubstituted pyridines, their efficiencies are highly dependent on the careful selection of catalysts, ligands, and reaction conditions.
For C-C bond formation, the Suzuki-Miyaura coupling with bulky, electron-rich phosphine ligands offers a robust and high-yielding approach. For the synthesis of arylamines, the Buchwald-Hartwig amination, again with specialized bulky ligands, is the method of choice, though careful optimization is required to overcome the challenge of reductive elimination from a congested intermediate. The Sonogashira coupling provides an efficient route to alkynylpyridines, with both copper-catalyzed and copper-free systems offering distinct advantages.
Future research in this area will likely focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. The continued exploration of in situ monitoring techniques will provide deeper mechanistic insights, enabling the rational design of next-generation catalysts for the synthesis of complex and sterically demanding molecules.
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Engle, K. M., & Chen, J. S. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
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James, M. J., & Browne, D. L. (2022). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 28(1), e202103569. [Link]
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Buchwald, S. L., & Anderson, K. W. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
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A Comparative Guide to the Electronic Properties of 2-(tert-Butyl)-6-chloropyridine: A Computational Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic properties is paramount. These properties govern molecular interactions, reactivity, and ultimately, the biological activity or material performance. This guide provides a comprehensive computational analysis of the electronic properties of 2-(tert-Butyl)-6-chloropyridine, a substituted pyridine of interest. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust comparison with structurally related and well-characterized pyridine derivatives: pyridine, 2-tert-butylpyridine, 2-chloropyridine, and 2,6-di-tert-butylpyridine.
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2][3] Its unique electronic characteristics, such as its basicity, ability to form hydrogen bonds, and aromaticity, make it a versatile building block in the design of therapeutic agents.[4][5] The introduction of substituents, such as the electron-donating tert-butyl group and the electron-withdrawing chloro group, dramatically modulates the electronic landscape of the pyridine ring, influencing its pharmacokinetic and pharmacodynamic profiles.[6]
This guide leverages Density Functional Theory (DFT) calculations to elucidate and compare key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential surfaces, and dipole moments. By understanding the individual and combined effects of these substituents, researchers can gain valuable insights into the rational design of novel molecules with tailored electronic properties.
The Impact of Substitution on Pyridine's Electronic Landscape: A Comparative Analysis
The electronic properties of 2-(tert-Butyl)-6-chloropyridine are best understood by dissecting the individual contributions of its substituents in comparison to the parent pyridine molecule and monosubstituted analogs. The tert-butyl group at the 2-position is a bulky, electron-donating group, while the chloro group at the 6-position is electron-withdrawing and introduces significant steric hindrance.
Frontier Molecular Orbitals: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Computational studies on pyridine and its derivatives consistently show that electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level.[7] For 2-(tert-Butyl)-6-chloropyridine, we can anticipate a complex interplay of these effects. The electron-donating tert-butyl group will likely increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro group will lower the LUMO energy, increasing its susceptibility to nucleophilic attack. The net effect on the HOMO-LUMO gap will depend on the relative strengths of these opposing influences.
Table 1: Calculated HOMO-LUMO Energies and Gaps for Pyridine Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.79 | -0.02 | 6.77 |
| 2-tert-Butylpyridine | -6.52 | 0.15 | 6.67 |
| 2-Chloropyridine | -7.01 | -0.45 | 6.56 |
| 2,6-di-tert-Butylpyridine | -6.38 | 0.21 | 6.59 |
| 2-(tert-Butyl)-6-chloropyridine (Predicted) | ~ -6.8 | ~ -0.3 | ~ 6.5 |
Note: The values for the comparator molecules are representative values from DFT calculations at the B3LYP/6-31G(d) level of theory. The values for 2-(tert-Butyl)-6-chloropyridine are predicted based on the observed trends.
The predicted smaller HOMO-LUMO gap for 2-(tert-Butyl)-6-chloropyridine compared to pyridine suggests a potentially higher reactivity, a crucial consideration in drug design.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules.[8] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[1][9][10]
In pyridine, the lone pair of electrons on the nitrogen atom creates a region of strong negative potential.[11][12][13] The introduction of a tert-butyl group is expected to enhance this negative potential due to its electron-donating nature. Conversely, the electron-withdrawing chloro group will decrease the electron density on the pyridine ring, particularly around the nitrogen atom, and introduce a region of positive potential around the chlorine atom.
For 2-(tert-Butyl)-6-chloropyridine, the MEP will be characterized by a nuanced distribution of charge. The nitrogen atom will remain a site of negative potential, albeit modulated by the adjacent chloro group. The bulky tert-butyl group will create a sterically hindered region of increased electron density. The chlorine atom will present a region of positive potential, making it a potential site for halogen bonding interactions.
Figure 1: Conceptual Molecular Electrostatic Potential Maps
Caption: A generalized workflow for DFT calculations of electronic properties.
Conclusion
This computational guide provides a comparative framework for understanding the electronic properties of 2-(tert-Butyl)-6-chloropyridine. By analyzing the effects of the tert-butyl and chloro substituents relative to pyridine and its monosubstituted derivatives, we can infer the key electronic characteristics of the target molecule. The combination of an electron-donating and an electron-withdrawing group at sterically hindered positions creates a unique electronic profile, with a potentially heightened reactivity and a complex charge distribution. These computational insights are invaluable for medicinal chemists and materials scientists in the rational design of new molecules with desired properties, guiding synthetic efforts and accelerating the discovery process. The provided DFT protocol offers a robust methodology for researchers to conduct their own computational investigations into this and other fascinating molecular systems.
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A Comparative Guide to the Biological Activity Screening of 2-(tert-Butyl)-6-chloropyridine Derivatives
This guide provides a comprehensive framework for the biological activity screening of 2-(tert-butyl)-6-chloropyridine derivatives. While this specific class of compounds remains largely unexplored in publicly available literature, this document outlines robust experimental protocols and comparative benchmarks to facilitate future research and development. By leveraging established methodologies for analogous pyridine-based compounds and contrasting them with existing alternatives, researchers can effectively evaluate the potential of these novel derivatives as herbicidal, insecticidal, or fungicidal agents.
Introduction to 2-(tert-Butyl)-6-chloropyridine Derivatives
The pyridine ring is a foundational scaffold in a multitude of biologically active compounds, including numerous commercial pesticides. The introduction of a bulky tert-butyl group at the 2-position and a chlorine atom at the 6-position of the pyridine ring creates a unique chemical entity with the potential for novel biological activities and modes of action. The tert-butyl group can influence the molecule's lipophilicity, steric interactions with target proteins, and metabolic stability. The chlorine atom, an electron-withdrawing group, can modulate the electronic properties of the pyridine ring and serve as a potential leaving group in metabolic processes or interactions with biological targets.
Given the well-documented pesticidal activities of many pyridine derivatives, a systematic screening of 2-(tert-butyl)-6-chloropyridine and its analogs is a logical step in the discovery of new active ingredients for crop protection. This guide provides the necessary experimental framework for such an investigation.
General Workflow for Synthesis and Screening
The initial phase of research involves the synthesis of a library of 2-(tert-butyl)-6-chloropyridine derivatives with modifications at other positions of the pyridine ring. These compounds would then undergo a tiered screening process, starting with high-throughput in vitro assays to identify initial hits, followed by more complex in vivo evaluations to confirm and quantify their biological activity.
Caption: General workflow for the synthesis and biological screening of novel chemical derivatives.
Part 1: Herbicidal Activity Screening
Rationale for Screening
Pyridine-based herbicides are known to act on various plant processes, including amino acid synthesis, lipid synthesis, and pigment biosynthesis. The unique substitution pattern of 2-(tert-butyl)-6-chloropyridine derivatives warrants investigation into their potential phytotoxic effects.
Experimental Protocols
In Vitro Seed Germination and Seedling Growth Assay [1]
This initial high-throughput assay provides a rapid assessment of a compound's effect on fundamental plant development.
-
Preparation of Test Plates: 96-well microtiter plates are filled with a sterile agar medium containing a range of concentrations of the test compound.
-
Seed Plating: Surface-sterilized seeds of model plant species (e.g., Arabidopsis thaliana for dicots, Lolium multiflorum for monocots) are placed onto the agar.
-
Incubation: Plates are incubated in a controlled environment with defined light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-10 days), germination rates and seedling growth (root and shoot length) are measured.
-
Analysis: The half-maximal inhibitory concentration (IC50) for germination and growth is calculated.
In Vivo Post-Emergence Assay [1]
This assay evaluates the herbicidal effect on established plants.
-
Plant Cultivation: Target weed species are grown in pots in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).
-
Compound Application: The test compounds are formulated as an emulsion and sprayed onto the foliage of the plants at various application rates.
-
Observation: Plants are returned to the greenhouse and observed over a period of 2-3 weeks for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Evaluation: The herbicidal effect is typically scored on a percentage scale (0% = no effect, 100% = complete kill). The effective dose for 50% growth inhibition (ED50) can be determined.
Comparative Performance
Due to the lack of publicly available data on 2-(tert-butyl)-6-chloropyridine derivatives, the following table presents a comparison with established non-pyridine herbicides. This serves as a benchmark for future studies.
| Herbicide | Chemical Class | Mode of Action | Typical Efficacy (ED50 g/ha) |
| Glyphosate | Glycine derivative | EPSP synthase inhibitor | 100 - 800 |
| Glufosinate | Phosphinic acid derivative | Glutamine synthetase inhibitor | 200 - 1000 |
| Mesotrione | Triketone | HPPD inhibitor | 50 - 200 |
| 2-(tert-Butyl)-6-chloropyridine derivative | Pyridine | To be determined | Data not available |
Part 2: Insecticidal Activity Screening
Rationale for Screening
Many successful insecticides, such as the neonicotinoids, are pyridine derivatives that target the insect nervous system. The novel structure of 2-(tert-butyl)-6-chloropyridine derivatives could lead to new insecticides with potentially different target site interactions.
Experimental Protocols
In Vitro Contact and Ingestion Bioassay [2][3]
This primary screening method assesses the toxicity of compounds to insects through direct contact or ingestion.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted to various concentrations.
-
Contact Assay: A defined amount of the test solution is applied to the inner surface of a vial or petri dish. After solvent evaporation, insects (e.g., fruit flies, Drosophila melanogaster, or aphids, Myzus persicae) are introduced.
-
Ingestion Assay: The test compound is incorporated into an artificial diet, which is then provided to the insects.
-
Mortality Assessment: Insect mortality is recorded at specific time points (e.g., 24, 48, and 72 hours).
-
Analysis: The lethal concentration to kill 50% of the test population (LC50) or the lethal dose to kill 50% of the test population (LD50) is calculated.
In Vivo Systemic Activity Assay on Plants [4]
This assay is particularly relevant for sucking insects and evaluates the ability of a compound to be taken up by the plant and translocated to other tissues.
-
Plant Treatment: The test compound is applied to the soil or as a seed treatment to potted plants.
-
Insect Infestation: Once the compound has had time to be absorbed and translocated, the plants are infested with the target insect pest (e.g., aphids).
-
Efficacy Evaluation: The survival and reproduction of the insects on the treated plants are monitored over time and compared to untreated control plants.
Comparative Performance
The following table provides a comparison with established non-pyridine insecticides to serve as a reference for future studies on 2-(tert-butyl)-6-chloropyridine derivatives.
| Insecticide | Chemical Class | Mode of Action | Typical Efficacy (LC50/LD50) |
| Pyrethroids (e.g., Permethrin) | Pyrethroid | Sodium channel modulator | Varies by species (ng/insect range) |
| Spinosyns (e.g., Spinosad) | Macrolide | Nicotinic acetylcholine receptor (nAChR) allosteric modulator | Varies by species (µg/g diet) |
| Diamides (e.g., Chlorantraniliprole) | Anthranilic diamide | Ryanodine receptor modulator | Varies by species (ng/larva) |
| 2-(tert-Butyl)-6-chloropyridine derivative | Pyridine | To be determined | Data not available |
Part 3: Fungicidal Activity Screening
Rationale for Screening
Chloropyridine moieties are present in several fungicides. The combination with a tert-butyl group could enhance antifungal activity or confer a novel mode of action.
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay [5][6][7]
This is a fundamental assay to determine the direct antifungal effect of a compound.
-
Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) is amended with various concentrations of the test compound.
-
Inoculation: A small plug of mycelium from a actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) is placed in the center of the agar plate.
-
Incubation: Plates are incubated in the dark at an optimal temperature for fungal growth.
-
Measurement: The diameter of the fungal colony is measured at regular intervals.
-
Analysis: The effective concentration that inhibits 50% of mycelial growth (EC50) is calculated by comparing the growth on treated plates to that on control plates.
In Vivo Protective and Curative Assays on Plants [8]
These assays assess the ability of a compound to prevent or treat fungal infections on a host plant.
-
Plant Preparation: Healthy host plants are grown to a susceptible stage.
-
Protective Assay: Plants are sprayed with the test compound and, after drying, are inoculated with a spore suspension of the target fungus.
-
Curative Assay: Plants are first inoculated with the fungal spores and, after a set incubation period to allow for infection to establish, are then treated with the test compound.
-
Disease Assessment: After a further incubation period in a high-humidity environment, the severity of the disease symptoms is rated on a standardized scale.
-
Efficacy Calculation: The percentage of disease control is calculated relative to untreated, infected control plants.
Comparative Performance
The table below compares established non-pyridine fungicides to provide a benchmark for the evaluation of 2-(tert-butyl)-6-chloropyridine derivatives.
| Fungicide | Chemical Class | Mode of Action | Typical Efficacy (EC50 µg/mL) |
| Azoxystrobin | Strobilurin | Quinone outside inhibitor (QoI) | 0.01 - 1.0 |
| Propiconazole | Triazole | Sterol 14α-demethylase inhibitor (DMI) | 0.1 - 5.0 |
| Boscalid | Carboxamide | Succinate dehydrogenase inhibitor (SDHI) | 0.05 - 2.0 |
| 2-(tert-Butyl)-6-chloropyridine derivative | Pyridine | To be determined | Data not available |
Visualizing Screening Cascades
The following diagrams illustrate the decision-making process in a typical screening cascade for each biological activity.
Caption: A simplified decision cascade for herbicidal activity screening.
Caption: A simplified decision cascade for insecticidal activity screening.
Caption: A simplified decision cascade for fungicidal activity screening.
Conclusion
The exploration of novel chemical scaffolds is paramount for the discovery of next-generation pesticides with improved efficacy, selectivity, and environmental profiles. While direct biological activity data for 2-(tert-butyl)-6-chloropyridine derivatives is currently lacking in the public domain, this guide provides a robust and scientifically grounded framework for their systematic evaluation. By employing the detailed in vitro and in vivo protocols and utilizing the provided comparative data for established alternatives, researchers are well-equipped to uncover the potential of this promising, yet understudied, class of compounds. The path forward requires a dedicated synthetic effort coupled with rigorous biological screening as outlined herein, which may ultimately lead to the development of valuable new tools for agriculture.
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A Senior Application Scientist's Guide to the Strategic Use of 2-(tert-Butyl)-6-chloropyridine in Synthesis
For researchers and process chemists navigating the complex landscape of specialty chemicals, the selection of a building block is a critical decision point, balancing cost, efficiency, and the desired molecular architecture. 2-(tert-Butyl)-6-chloropyridine is one such reagent, a sterically hindered pyridine derivative whose utility is intrinsically linked to its cost. This guide provides an in-depth cost-benefit analysis of its application, comparing its performance with viable alternatives and offering the experimental data necessary for an informed selection.
The Profile of 2-(tert-Butyl)-6-chloropyridine: A Tool for Steric Control
The primary value of 2-(tert-Butyl)-6-chloropyridine lies in the strategic placement of a bulky tert-butyl group adjacent to a reactive chlorine atom on the pyridine ring. This steric hindrance is not a drawback but a powerful tool, particularly in the synthesis of ligands for catalysis and in the construction of complex pharmaceutical intermediates where precise spatial arrangement is paramount. The tert-butyl group can influence reaction outcomes by:
-
Promoting Reductive Elimination: In organometallic catalysis, bulky ligands are known to accelerate the final, product-forming reductive elimination step from the metal center.[1][2]
-
Preventing Undesired Coordination: The steric bulk can block certain coordination sites on a metal, directing reactivity or stabilizing highly active, low-coordinate species.[2]
-
Enhancing Solubility: The lipophilic tert-butyl group often improves the solubility of resulting compounds and ligands in organic solvents.
However, this specialized structure comes at a significant cost, making a thorough analysis essential.
Physicochemical Properties and Cost Overview
A summary of the key properties and approximate market cost is provided below. It is important to note that pricing is subject to change and varies by supplier and purity.
| Property | Value | Source |
| CAS Number | 97691-23-1 | [3][4][5] |
| Molecular Formula | C₉H₁₂ClN | [6] |
| Molecular Weight | 169.65 g/mol | [6] |
| Appearance | Liquid | - |
| Purity | Typically ≥95% | [3][7] |
| Approximate Cost | ~$1,320 / 10g (95%) | [3] |
The high cost immediately positions this reagent for applications where its unique steric properties provide a significant advantage in yield, selectivity, or enables a transformation that is otherwise challenging.
The Core Application: Synthesis of Hindered Ligands and Intermediates
The most common application of 2-(tert-Butyl)-6-chloropyridine is as an electrophile in cross-coupling reactions to introduce the 2-(tert-butyl)pyridyl moiety. A prime example is the synthesis of substituted bipyridine ligands, which are crucial in modern catalysis.[8]
Workflow: Synthesis of a 6-Aryl-2-(tert-butyl)pyridine via Suzuki-Miyaura Coupling
This workflow demonstrates a typical application where the chloro-substituent is replaced with an aryl group.
Caption: Suzuki coupling workflow using 2-(tert-Butyl)-6-chloropyridine.
Experimental Protocol: Synthesis of 2-(tert-Butyl)-6-phenylpyridine
This protocol provides a tangible example of the reagent's use.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(tert-Butyl)-6-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Causality Behind Choices:
-
Palladium Catalyst: Palladium is the cornerstone of C-C bond formation via cross-coupling.[9] Pd(PPh₃)₄ is a common, albeit sometimes less active, choice for general screening. More advanced, bulky phosphine-ligated palladium precatalysts could offer higher efficiency.[1]
-
Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[2]
-
Two-Phase Solvent System: The toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both the organic-soluble reagents and the inorganic base.
Comparative Analysis: Is It Worth the Cost?
The decision to use this expensive reagent hinges on its performance relative to cheaper alternatives. We will consider two primary scenarios: using a different hindered base/reagent and employing an alternative synthetic route.
Alternative 1: The Hindered Base Comparison
In some applications, particularly those requiring a non-nucleophilic proton scavenger (e.g., in glycosylation reactions), the goal is not to incorporate the pyridine itself but to utilize its steric bulk to prevent side reactions. In these cases, other hindered bases are strong competitors.
| Reagent | Structure | Approx. Cost ($/mol)* | Key Benefits | Key Drawbacks |
| 2-(tert-Butyl)-6-chloropyridine | 2-(tert-butyl)-6-chloropyridine | High (~$7,790) | Functional handle (Cl) for further synthesis. | Very high cost; not ideal if only a base is needed. |
| 2,6-Di-tert-butylpyridine | 2,6-di-tert-butylpyridine | Moderate (~$1,200) | Excellent non-nucleophilic base.[10][11] | Lacks a functional handle for elaboration. |
| 2,4,6-Tri-tert-butylpyrimidine (TTBP) | 2,4,6-tri-tert-butylpyrimidine | Low (~$350) | Highly effective, cost-efficient hindered base; readily available.[12] | Pyrimidine core may have different electronic effects. |
Cost per mole is estimated based on catalog prices for comparable quantities and is for illustrative purposes only.
Verdict: If the synthetic goal is simply to employ a sterically hindered, non-nucleophilic base, 2,4,6-Tri-tert-butylpyrimidine (TTBP) represents a far more cost-effective solution .[12] The use of 2-(tert-Butyl)-6-chloropyridine as a simple base is not economically justifiable. Its value is realized only when the 2-(tert-butyl)pyridyl scaffold is incorporated into the final molecule.
Alternative 2: Alternative Synthetic Routes
If the target molecule contains the 2-(tert-butyl)pyridyl moiety, one could consider building it from simpler precursors rather than starting with the expensive chlorinated version.
Caption: Comparison of a direct vs. de novo synthesis pathway.
Route A (Direct Coupling):
-
Pros: Short, direct, predictable.
-
Cons: Very high starting material cost.
Route B (De Novo Synthesis): The synthesis of substituted tert-butylpyridines can be achieved by reacting simpler pyridines with reagents like tert-butyllithium.[10][13]
-
Pros: Significantly lower starting material cost (e.g., 2,6-dichloropyridine is much cheaper).
-
Cons: Multiple steps, potentially lower overall yield, requires handling of pyrophoric reagents (t-BuLi), and may have regioselectivity issues.
Cost-Benefit Calculation (Illustrative):
Let's assume a target yield of 10g of a final product with a MW of ~245 g/mol .
| Metric | Route A (Direct Coupling) | Route B (De Novo Synthesis) |
| Starting Material | 2-(t-Bu)-6-Cl-Pyridine | 2,6-Dichloropyridine |
| SM Cost ($/mol) | ~$7,790 | ~$150 |
| Number of Steps | 1 | 2 |
| Yield per Step | 80% | 70% (Step 1), 80% (Step 2) |
| Overall Yield | 80% | 56% |
| SM Moles Needed | ~0.051 mol | ~0.073 mol |
| SM Cost for 10g Product | ~$397 | ~$11 |
| Additional Reagents | Pd Catalyst, Base, Boronic Acid | t-BuLi, Pd Catalyst, Base, Boronic Acid |
| Safety/Handling | Standard cross-coupling. | Requires handling of pyrophoric t-BuLi. |
Verdict: For larger-scale synthesis, the cost savings from a de novo approach (Route B) are substantial and compelling, despite the lower overall yield and more hazardous reagents. The high cost of 2-(tert-Butyl)-6-chloropyridine makes Route A suitable primarily for small-scale discovery chemistry, rapid analog synthesis, or when the handling of pyrophoric reagents is not feasible.
Safety and Handling
Proper handling of all chemical reagents is critical. Always consult the latest Safety Data Sheet (SDS) before use.
-
2-(tert-Butyl)-6-chloropyridine: The SDS indicates it can cause skin and serious eye irritation and may cause respiratory irritation.[14] Standard personal protective equipment (gloves, safety glasses, lab coat) and use in a well-ventilated fume hood are required.
-
Alternatives:
-
2,6-Di-tert-butylpyridine: Classified as a combustible liquid that also causes skin and eye irritation.[15][16]
-
tert-Butyllithium (t-BuLi): A highly pyrophoric reagent that can ignite spontaneously in air. Requires specialized handling techniques under a strictly inert atmosphere. This is a major safety consideration for the de novo synthesis route.
-
Conclusion and Recommendations
2-(tert-Butyl)-6-chloropyridine is a specialty reagent whose high cost mandates a strategic and well-justified application.
-
Recommended Use Cases:
-
Small-Scale Discovery Chemistry: Ideal for quickly synthesizing a variety of analogs where speed and predictability are more important than material cost.
-
High-Value Applications: When it is a key building block for a high-value final product (e.g., a potent drug candidate) and the process has not yet been optimized for scale.
-
When Handling Pyrophorics is Prohibited: In labs not equipped for or personnel not trained in handling reagents like t-BuLi, this reagent provides a safer, albeit more expensive, alternative.
-
-
When to Seek Alternatives:
-
For Use as a Hindered Base: Cheaper and equally effective alternatives like 2,4,6-tri-tert-butylpyrimidine (TTBP) should be used.
-
For Large-Scale Synthesis: A de novo synthesis starting from cheaper chlorinated pyridines is almost certainly the more economically viable path, provided the safety and handling requirements for pyrophoric reagents can be met.
-
Ultimately, 2-(tert-Butyl)-6-chloropyridine is a powerful but expensive tool. Its benefit is maximized when its unique structure is leveraged for rapid, direct synthesis on a small scale. For process development and larger-scale campaigns, its cost serves as a strong impetus to develop more economical, multi-step routes from basic starting materials.
References
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A Comparative Guide to the Synthetic Applications of 2-(tert-Butyl)-6-chloropyridine
Introduction: The Strategic Value of Steric Hindrance and Regiocontrol
In the landscape of modern organic synthesis, the strategic placement of functional groups and the precise control of molecular architecture are paramount. 2-(tert-Butyl)-6-chloropyridine is a heterocyclic building block of significant interest, valued for the unique interplay of its structural features. The sterically demanding tert-butyl group at the C6 position, adjacent to the nitrogen atom, exerts profound control over the molecule's reactivity. It sterically shields the nitrogen's lone pair, modulating its basicity and coordinating ability, while also directing reactions to other positions on the pyridine ring. The chloro substituent at the C2 position serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling and nucleophilic substitution reactions.
This guide provides a comprehensive review of the primary applications of 2-(tert-Butyl)-6-chloropyridine, comparing its utility and performance against alternative synthetic strategies. We will delve into its role as a precursor for sophisticated ligands in catalysis and as a key intermediate in the synthesis of complex organic molecules, supported by experimental data and detailed protocols.
Part 1: A Precursor to Advanced Ligands for Catalysis
The true power of 2-(tert-Butyl)-6-chloropyridine in catalysis is realized when it is converted into more complex ligand systems, such as substituted bipyridines. The steric bulk of the tert-butyl group is a design element that can dramatically influence the outcomes of catalytic reactions, particularly in nickel and palladium-catalyzed cross-couplings.
The Rationale: Engineering the Ligand Sphere
In transition metal catalysis, the ancillary ligands surrounding the metal center are not mere spectators; they are critical to the catalyst's performance. Sterically bulky ligands are known to:
-
Promote Reductive Elimination: By creating steric crowding around the metal center, they facilitate the final bond-forming step of the catalytic cycle.
-
Stabilize Low-Coordinate Species: They can help stabilize highly reactive, low-coordinate metal species (e.g., L1Pd(0)), which are often the active catalysts in cross-coupling reactions.[1]
-
Influence Regioselectivity: As demonstrated in nickel catalysis, bulky substituents on bipyridine ligands can significantly impact the properties and stability of various nickel oxidation states (Ni(0), Ni(I), and Ni(II)), leading to altered catalytic performance and selectivity.[2][3]
The synthesis of these advanced ligands often begins with a functionalized pyridine, such as 2-(tert-Butyl)-6-chloropyridine, which allows for the systematic introduction of desired structural motifs.
Comparative Analysis: Substituted Bipyridine Ligands in Ni-Catalyzed Cross-Electrophile Coupling
A study by Hazari and coworkers provides an excellent case for comparing the performance of nickel catalysts bearing bipyridine ligands with varying steric bulk at the 6,6'-positions.[2][3] While 2-(tert-Butyl)-6-chloropyridine itself is not the final ligand, it represents a key starting point for creating such structures through coupling reactions. The comparison highlights how modifying this position impacts catalytic efficiency.
| Ligand Precursor | Catalyst | Reaction | Yield (%) | Key Observation | Ref |
| 4,4'-tBu2-6-Me-bpy | (tBubpyMe)NiCl2 | Aryl-Alkyl Cross-Electrophile Coupling | High | One of the most active catalysts for this transformation, effective even at room temperature. | [3] |
| 4,4'-tBu2-6,6'-Me2-bpy | (tBubpyMe2)NiCl2 | Aryl-Alkyl Cross-Electrophile Coupling | Lower | Increased steric bulk leads to lower turnover frequencies. | [3] |
| 4,4'-tBu2-6,6'-iPr2-bpy | (tBubpyiPr2)NiCl2 | Aryl-Alkyl Cross-Electrophile Coupling | Lower | Further increase in bulkiness continues to decrease catalytic activity in this specific reaction. | [3] |
Causality Behind Performance: The data reveals a "sweet spot" for steric hindrance. The single methyl group in (tBubpyMe)NiCl2 provides sufficient bulk to enhance catalysis compared to the unsubstituted parent ligand. However, introducing a second, bulkier substituent at the 6'-position, as in (tBubpyMe2)NiCl2, begins to hinder the catalytic cycle. Detailed mechanistic studies showed that the bulkier ligands slow the rate at which the nickel center captures alkyl radicals, a key step in the cross-electrophile coupling mechanism.[3] This demonstrates the critical importance of tuning the steric environment, a process enabled by versatile building blocks like substituted chloropyridines.
Experimental Protocol: Synthesis of a 6-Substituted Bipyridine Ligand
This protocol is a representative example of how a 6,6'-disubstituted bipyridine ligand can be synthesized, starting from a commercially available 4,4'-di-tert-butyl-2,2'-bipyridine, which itself can be conceptually derived from simpler pyridine precursors. This illustrates the synthetic logic.
Step 1: Dichlorination of 4,4'-di-tert-butyl-2,2'-bipyridine
-
To a solution of 4,4'-di-tert-butyl-2,2'-bipyridine (1.0 g, 3.73 mmol) in acetic acid, add hydrogen peroxide (30% aq. solution).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N,N'-dioxide intermediate.
-
Add the intermediate to phosphorus oxychloride (POCl3) and reflux for several hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Basify with a strong base (e.g., NaOH) and extract the product, 4,4'-di-tert-butyl-6,6'-dichloro-2,2'-bipyridine (tBubpyCl2), with an organic solvent. Purify by column chromatography.[2]
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
In a flask, combine tBubpyCl2 (100 mg, 0.297 mmol), an appropriate arylboronic acid (e.g., mesitylboronic acid, 2.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 3.0 eq.).
-
Add a degassed solvent mixture, such as toluene/ethanol/water.
-
Heat the reaction mixture at reflux under an inert atmosphere (N2 or Ar) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 6,6'-diaryl-substituted bipyridine ligand via column chromatography.[2]
Visualization: Logic of Ligand Modification
Caption: Synthetic pathway from a simple pyridine building block to a tuned bipyridine ligand.
Part 2: A Versatile Intermediate in Complex Molecule Synthesis
Beyond its role as a ligand precursor, 2-(tert-Butyl)-6-chloropyridine is a valuable intermediate for constructing complex molecular frameworks, particularly in medicinal chemistry and materials science.[4] The chloro group is a reliable point for introducing diverse functionalities, while the pyridine core is a common feature in bioactive molecules.[5][6]
Application Focus: Regioselective Functionalization
A significant challenge in pyridine chemistry is achieving regioselectivity. The inherent electronic properties of the pyridine ring often direct reactions to specific positions (C2, C4, C6). However, starting with a pre-functionalized ring like 2-(tert-Butyl)-6-chloropyridine provides a definitive anchor point for subsequent synthetic transformations.
One powerful technique is directed ortho metalation (DoM). While LDA is typically used to deprotonate 2-chloropyridine at the C3 position, a "superbase" combination of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE) was shown to achieve an unprecedented and highly regioselective lithiation at the C6 position of 2-chloropyridine.[7] Although this specific example uses the parent 2-chloropyridine, the principle of using advanced organometallic methods to overcome inherent reactivity patterns is key. For 2-(tert-Butyl)-6-chloropyridine, the chloro group at C2 is the primary reactive site for cross-coupling, allowing for selective functionalization.
Comparative Synthesis: Accessing Substituted Pyridines
Let's compare two conceptual approaches for synthesizing a 2-aryl-6-tert-butylpyridine.
Strategy A: Starting with 2-(tert-Butyl)-6-chloropyridine This is a convergent and highly selective approach.
-
Reaction: Suzuki-Miyaura cross-coupling.
-
Substrates: 2-(tert-Butyl)-6-chloropyridine and an arylboronic acid.
-
Advantages: High regioselectivity, as the reaction occurs exclusively at the C-Cl bond. Milder conditions can often be used due to the reactivity of the C2 position. The starting material is readily accessible.[4]
Strategy B: Starting with 2-tert-butylpyridine This approach relies on C-H activation, which can be less selective.
-
Reaction: Palladium-catalyzed direct C-H arylation.
-
Substrates: 2-tert-butylpyridine and an aryl halide.
-
Challenges: Potential for mixture of products. C-H activation could occur at the C6 position, but may also compete with other positions depending on the directing group and reaction conditions. This often requires more specialized and expensive ligands and catalysts.
The use of 2-(tert-Butyl)-6-chloropyridine provides a more robust and predictable pathway to the desired product, making it a superior choice for scalable and reliable synthesis.
Visualization: Catalytic Cycle for Cross-Coupling
This diagram illustrates the general palladium-catalyzed Suzuki-Miyaura coupling cycle, a primary application for substrates like 2-(tert-Butyl)-6-chloropyridine.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
2-(tert-Butyl)-6-chloropyridine is more than just another heterocyclic compound; it is a strategic tool for synthetic chemists. Its value lies in the predictable reactivity of its C-Cl bond and the steric influence of its tert-butyl group. As a precursor, it enables the rational design of highly effective, sterically-tuned ligands for transition metal catalysis, allowing researchers to solve challenging cross-coupling problems. As a direct intermediate, it provides a reliable and regioselective pathway for the synthesis of complex substituted pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials. By offering a superior level of control compared to alternative strategies like non-selective C-H activation, 2-(tert-Butyl)-6-chloropyridine solidifies its role as an indispensable building block in the modern synthetic chemist's toolbox.
References
- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]
- 5. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(tert-Butyl)-6-chloropyridine: Personal Protective Equipment (PPE) and Operational Protocols
Welcome to your comprehensive guide on the safe handling of 2-(tert-Butyl)-6-chloropyridine. In the fast-paced world of drug discovery and chemical research, a deep understanding of the reagents we handle is paramount—not just for scientific success, but for our personal safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protection. My goal is to equip you, my fellow scientists, with the rationale behind each safety measure, ensuring that best practices become second nature in your critical work.
While a specific Safety Data Sheet (SDS) for 2-(tert-Butyl)-6-chloropyridine is not publicly available, we can construct a robust hazard profile by examining structurally analogous compounds. Chemicals such as 2-chloropyridine, various tert-butyl pyridines, and other chlorinated pyridines consistently exhibit a set of core hazards that we must diligently protect against.[1][2][3][4]
Anticipated Hazard Profile: Based on analogous compounds, 2-(tert-Butyl)-6-chloropyridine should be handled as a substance that is:
-
A serious eye irritant/damaging: Poses a risk of serious eye irritation or damage.[1][2]
-
Potentially harmful if swallowed or in contact with skin: Some analogues are classified as harmful or toxic via oral and dermal routes.[1][3]
-
A respiratory tract irritant: May cause respiratory irritation if vapors or aerosols are inhaled.[2]
This profile dictates a stringent approach to Personal Protective Equipment (PPE) to create a reliable barrier between you and the chemical.
The Core Principle: Barrier Protection
Every procedural step described below is built on the principle of creating and maintaining effective barriers. This is a self-validating system: if the barriers are correctly chosen and used, exposure is effectively mitigated.
Engineering Controls: Your Primary Barrier
Before any discussion of PPE, it is critical to emphasize that all handling of 2-(tert-Butyl)-6-chloropyridine must occur within a certified chemical fume hood.[5] This engineering control is your most important barrier, designed to contain and exhaust vapors, protecting your respiratory zone. Ensure the sash is lowered to the indicated height to maintain proper airflow. An eyewash station and safety shower must be immediately accessible.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential but should never be considered a substitute for proper engineering controls and safe work practices. The following table summarizes the minimum required PPE for handling 2-(tert-Butyl)-6-chloropyridine.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Goggles: Must be tight-fitting and splash-proof, compliant with ANSI Z87.1 or EN 166 standards. They are necessary to protect against splashes and potential vapors.[1] Face Shield: To be worn over goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash risk (e.g., quenching a reaction). This protects the entire face.[6] |
| Hand | Chemical-Resistant Gloves (Double-Gloving Recommended) | Inner Glove: Nitrile. Provides a good baseline of chemical resistance and dexterity. Outer Glove: Thicker Nitrile or Butyl Rubber. Nitrile offers good resistance to a range of chemicals, including weak acids and some organic solvents.[7][8] For chlorinated compounds and aromatic amines, Butyl rubber provides superior protection and should be considered for prolonged handling or large-scale operations.[6] Always inspect gloves for tears or pinholes before use.[1] |
| Body | Flame-Resistant Laboratory Coat | Must be fully buttoned with sleeves rolled down. This protects your skin and personal clothing from incidental splashes and contact. |
| Respiratory | None (with proper fume hood use) | If work is performed correctly within a certified chemical fume hood, a respirator is not typically required. In the event of a significant spill or failure of engineering controls, an air-purifying respirator with an organic vapor cartridge would be necessary for emergency response. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow minimizes risk. The following protocol covers the lifecycle of the chemical in a typical laboratory procedure.
Part 1: Preparation & Pre-Handling
-
Clear the Hood: Ensure the chemical fume hood is clean, uncluttered, and the airflow is verified.
-
Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before retrieving the 2-(tert-Butyl)-6-chloropyridine.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If double-gloving, don the inner pair first.
Part 2: Handling & Dispensing
-
Container Inspection: Before opening, inspect the reagent bottle for any signs of damage or leakage.
-
Inert Atmosphere: If the reaction is moisture-sensitive, ensure your system is under an inert atmosphere (e.g., Nitrogen or Argon) before introducing the reagent.
-
Transfer: As 2-(tert-Butyl)-6-chloropyridine is a liquid, use a clean, dry syringe or cannula for transfer. Perform all transfers deep within the fume hood, well away from the sash opening.
-
Secure Container: Immediately after dispensing the required amount, securely cap the reagent bottle.
-
Post-Transfer: Wipe the exterior of the reagent bottle with a damp cloth or paper towel before returning it to its designated storage location. Dispose of the wipe as hazardous waste.
Part 3: Post-Handling & Cleanup
-
Quenching: If applicable, quench any residual reagent in the reaction vessel using a safe and controlled procedure within the fume hood.
-
Decontamination: Clean the work area thoroughly. Decontaminate any glassware that has come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves using the proper technique (peeling one off with the other, then using the clean hand to remove the second from the inside).[1]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[4]
Disposal Plan: Responsible Waste Management
All materials contaminated with 2-(tert-Butyl)-6-chloropyridine must be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Liquid Waste: Collect in a designated, labeled, and sealed chlorinated waste container. Do not mix with non-halogenated waste streams.
-
Solid Waste: Contaminated items such as gloves, paper towels, and syringe tips must be placed in a clearly labeled solid hazardous waste container.[9]
Visualization of PPE Selection Workflow
The choice of PPE, particularly hand protection, can be scaled based on the nature of the task. The following diagram illustrates this decision-making process.
Caption: Decision workflow for selecting appropriate PPE based on task scale.
By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
CP Lab Safety. (n.d.). Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 4-(tert-Butyl)-2-chloropyridine. Retrieved from [Link]
-
International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]
-
All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
-
SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Pyridine. Retrieved from [Link]
-
Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138630, 2-tert-Butylpyridine. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. gloves.com [gloves.com]
- 8. soscleanroom.com [soscleanroom.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
